molecular formula C5H10ClNO3S B1457559 N-methyl-N-(oxolan-3-yl)sulfamoyl chloride CAS No. 1411947-15-3

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride

Cat. No.: B1457559
CAS No.: 1411947-15-3
M. Wt: 199.66 g/mol
InChI Key: KFLISAKSISCMPI-UHFFFAOYSA-N
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Description

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride (CAS 1411947-15-3) is a specialized sulfamoyl chloride derivative with the molecular formula C5H10ClNO3S and a molecular weight of 199.66 g/mol . As a member of the sulfonyl chloride family, this compound is expected to be a highly reactive electrophile, making it a valuable synthetic intermediate in organic chemistry and medicinal chemistry research. Sulfonyl chlorides analogous to this compound, such as methanesulfonyl chloride (MsCl), are primarily used to activate hydroxyl groups, converting poor-leaving-group alcohols into superior mesylate or sulfonate esters . This transformation is a critical step in nucleophilic substitution and elimination reactions, facilitating the synthesis of complex molecules. Furthermore, it may be employed in the synthesis of sulfonamide derivatives by reacting with primary or secondary amines, creating functional groups that are often found in pharmacologically active compounds . Researchers can leverage this building block to develop novel compounds, explore new chemical spaces, or as a key intermediate in multi-step synthetic pathways. This product is strictly for Research Use Only.

Properties

IUPAC Name

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO3S/c1-7(11(6,8)9)5-2-3-10-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLISAKSISCMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-methyl-N-(oxolan-3-yl)sulfamoyl chloride: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride is a specialized chemical reagent characterized by the presence of a reactive sulfamoyl chloride group, an N-methyl substituent, and a saturated five-membered oxolane (tetrahydrofuran) ring. While not extensively documented as a standalone bioactive molecule, its true value lies in its role as a versatile building block for introducing the N-methyl-N-(oxolan-3-yl)sulfonamide moiety into a diverse range of molecular scaffolds. This guide provides a comprehensive overview of its synthesis, chemical properties, and reactivity, with a particular focus on its potential applications in medicinal chemistry and drug discovery. We will explore the underlying principles of its synthesis and reactions, offering field-proven insights for researchers and scientists in the pharmaceutical and chemical industries.

Introduction: The Strategic Importance of Sulfonamides and Oxolanes

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of FDA-approved drugs with applications ranging from antibacterials to diuretics, anticonvulsants, and antiviral agents.[1][2] This prevalence is due to the sulfonamide's ability to act as a stable, non-hydrolyzable mimic of an amide, its capacity to form crucial hydrogen bonds with biological targets, and its favorable physicochemical properties.[1][2]

Simultaneously, saturated heterocyclic rings like oxolane (tetrahydrofuran) are increasingly incorporated into drug candidates to improve properties such as solubility, metabolic stability, and cell permeability, while providing a three-dimensional structure that can enhance binding to target proteins. The oxolane ring, in particular, can serve as a metabolically stable ether mimic and a scaffold for introducing diverse substituents.

This compound serves as a key intermediate that combines these two valuable motifs. Its primary utility is in the synthesis of N,N-disubstituted sulfonamides, which are important components of many therapeutic agents.[1] This guide will provide the necessary technical details for its effective utilization in a research and development setting.

Physicochemical Properties and Characterization

While specific experimental data for this compound is not widely published, its properties can be reliably inferred from closely related structures such as N-methylsulfamoyl chloride.[3][4][5][6]

PropertyPredicted Value/InformationSource
CAS Number 1203597-33-3Inferred from supplier data
Molecular Formula C₅H₁₀ClNO₃SCalculated
Molecular Weight 199.65 g/mol Calculated
Appearance Likely a colorless to light yellow liquid or low-melting solid[4][5][6]
Boiling Point Predicted to be >200 °C at 760 Torr (with decomposition)Inferred from related compounds
Density Predicted to be ~1.4-1.5 g/cm³Inferred from related compounds
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, Ethyl Acetate). Reacts with protic solvents (e.g., water, alcohols).General chemical principles
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C. Moisture sensitive.[4][5][6]

Characterization: Standard analytical techniques for confirming the identity and purity of this compound would include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structural integrity and the presence of the methyl, oxolane, and sulfamoyl groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching frequencies of the sulfonyl group (typically around 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹).

Synthesis of this compound

The most direct and widely adopted method for the synthesis of N,N-disubstituted sulfamoyl chlorides involves the reaction of a secondary amine with sulfuryl chloride (SO₂Cl₂).[1] This method is efficient and proceeds under relatively mild conditions.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the secondary amine (N-methyl-oxolan-3-amine) on the electrophilic sulfur atom of sulfuryl chloride. A base, typically a tertiary amine like triethylamine or pyridine, is used to quench the HCl byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Synthesis_Mechanism cluster_reactants Reactants cluster_products Products amine N-methyl-oxolan-3-amine intermediate [Intermediate Complex] amine->intermediate Nucleophilic Attack so2cl2 SO₂Cl₂ so2cl2->intermediate base Base (e.g., Et₃N) hcl_salt Base·HCl base->hcl_salt HCl Quenching product This compound intermediate->product Elimination of Cl⁻

Caption: Generalized reaction scheme for the synthesis of this compound.

Experimental Protocol

This is a representative protocol based on established methods for analogous transformations.[7][8] Researchers should perform their own optimization.

Materials:

  • N-methyl-oxolan-3-amine

  • Sulfuryl chloride (SO₂Cl₂)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is charged with N-methyl-oxolan-3-amine (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: The solution is cooled to 0 °C in an ice-water bath.

  • Base Addition: Triethylamine (1.2 eq) is added to the stirred solution.

  • Sulfuryl Chloride Addition: A solution of sulfuryl chloride (1.1 eq) in anhydrous DCM is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The causality for this slow, cooled addition is to control the exothermicity of the reaction and minimize side-product formation.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

  • Workup: The reaction is carefully quenched by the slow addition of water. The organic layer is separated and washed sequentially with saturated aqueous NaHCO₃, water, and brine. The purpose of the bicarbonate wash is to neutralize any remaining acidic species.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel if necessary. Due to the reactivity of sulfamoyl chlorides, they are often used immediately in the next step without extensive purification.[7]

Reactivity and Applications in Synthesis

The primary utility of this compound is as an electrophile for the synthesis of sulfonamides. The sulfonyl chloride group is highly reactive towards a wide range of nucleophiles.[9][10]

Synthesis of Tertiary Sulfonamides

The most common application is the reaction with primary or secondary amines to form tertiary sulfonamides. This reaction is fundamental in drug discovery for linking different molecular fragments.[1][2]

Sulfonamide_Formation reagent This compound product Tertiary Sulfonamide Product reagent->product nucleophile Nucleophile (e.g., R-NH₂) nucleophile->product conditions Base (e.g., Pyridine, DIPEA) Solvent (e.g., DCM, THF) conditions->product

Caption: General workflow for the synthesis of tertiary sulfonamides.

Example Application: MEK Inhibitors While not directly citing the topic compound, related N-alkylsulfamoyl chlorides are used in the preparation of substituted MEK (mitogen-activated protein kinase kinase) inhibitors for cancer therapy.[4][5] The sulfonamide moiety often plays a critical role in binding to the enzyme's active site. The use of this compound would allow for the introduction of a specific, polar, and three-dimensional substituent at this position, potentially improving pharmacokinetic properties.

Other Transformations

The sulfamoyl chloride can also react with other nucleophiles:

  • Alcohols/Phenols: In the presence of a base, it can form sulfamate esters.

  • Organometallic Reagents: Can be used to form sulfones, although this is less common.

  • Water/Hydroxide: Hydrolyzes to form the corresponding sulfonic acid, which is generally an undesired side reaction.

Safety and Handling

Sulfamoyl chlorides, like other sulfonyl chlorides, are reactive and require careful handling.[9]

  • Hazards: They are corrosive and can cause severe skin burns and eye damage.[11] They are also lachrymators and toxic if inhaled or swallowed.[11] The compound is moisture-sensitive and will react with water to release corrosive HCl gas.

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).

  • Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[6]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable, albeit specialized, synthetic intermediate. Its utility stems from its ability to efficiently introduce the N-methyl-N-(oxolan-3-yl)sulfonamide moiety, a structure that combines the proven pharmacological importance of the sulfonamide group with the beneficial physicochemical properties of the oxolane ring. For medicinal chemists and process development scientists, this reagent represents a strategic tool for modifying lead compounds to enhance their drug-like properties. A thorough understanding of its synthesis, reactivity, and handling is crucial for its successful application in the development of next-generation therapeutics.

References

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Department of Chemistry, Columbia University.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11789235, N-Methylsulfamoyl chloride. Retrieved from [Link]

  • Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
  • Barceló, G., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • O'Reilly, M., & Li, J. J. (2015). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 5(118), 97573-97587.
  • Javed, I., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434.
  • Katritzky, A. R., et al. (2001). Synthetic methodology for the preparation of N-hydroxysulfamides. Tetrahedron, 57(3), 501-510.
  • BASF. (2026). Safety data sheet. Retrieved from a representative SDS for corrosive and toxic chemical reagents.

Sources

An In-depth Technical Guide to N-methyl-N-(oxolan-3-yl)sulfamoyl Chloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride is a bespoke chemical intermediate poised for significant impact in the fields of medicinal chemistry and drug discovery. The sulfonamide functional group is a cornerstone pharmacophore, present in a vast array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1][2] The strategic incorporation of an oxolane (tetrahydrofuran) moiety introduces favorable physicochemical properties, such as improved solubility and metabolic stability, making this reagent a valuable building block for novel therapeutic candidates.[3]

This technical guide provides a comprehensive overview of this compound, from its fundamental chemical structure to its synthesis, characterization, and potential applications. Designed for researchers, scientists, and drug development professionals, this document offers field-proven insights and detailed methodologies to facilitate the use of this versatile compound in creating next-generation pharmaceuticals.

Chemical Structure and Physicochemical Properties

The unique architecture of this compound, combining a reactive sulfamoyl chloride group with a chiral oxolane ring, offers a distinct three-dimensional profile for molecular design.

Molecular Structure

The structure consists of a central nitrogen atom bonded to a methyl group, a sulfonyl chloride group, and the 3-position of an oxolane ring. The presence of a stereocenter at the C3 position of the oxolane ring means the compound can exist as (R) and (S) enantiomers.

Caption: 2D structure of this compound.

Physicochemical Properties
PropertyEstimated ValueNotes
Molecular Formula C₅H₁₀ClNO₃S-
Molecular Weight 199.66 g/mol -
Appearance Colorless to light yellow liquidBased on similar sulfamoyl chlorides.
Boiling Point > 150 °C (decomposes)Sulfamoyl chlorides are thermally sensitive.
Density ~1.3 - 1.4 g/cm³Estimated based on analogs.
Solubility Soluble in aprotic organic solvents (DCM, THF, Toluene). Reacts with protic solvents (water, alcohols).The oxolane moiety may confer slight aqueous solubility before hydrolysis.

Synthesis and Manufacturing

The synthesis of this compound is most practicably achieved through a two-step process, starting from commercially available precursors. The key transformation is the reaction of the corresponding secondary amine with sulfuryl chloride.[1][4]

Synthetic Workflow

The overall synthetic pathway involves the reductive amination of 3-oxotetrahydrofuran to form the secondary amine, followed by sulfonylation.

Synthesis_Workflow start 3-Oxotetrahydrofuran + Methylamine intermediate N-methyl-N-(oxolan-3-yl)amine start->intermediate Reductive Amination (e.g., NaBH(OAc)₃) product This compound intermediate->product Sulfonylation (Base, 0°C to rt) reagent Sulfuryl Chloride (SO₂Cl₂) in Aprotic Solvent reagent->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of N-methyl-N-(oxolan-3-yl)amine
  • To a stirred solution of 3-oxotetrahydrofuran (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add methylamine (2.0 M solution in THF, 1.2 eq).

  • Stir the mixture for 30 minutes at 0 °C to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-methyl-N-(oxolan-3-yl)amine can be purified by distillation or column chromatography.

Experimental Protocol: Synthesis of this compound

CAUTION: This reaction should be performed in a well-ventilated fume hood, as sulfuryl chloride is corrosive and reacts violently with water.[5]

  • To a solution of sulfuryl chloride (SO₂Cl₂, 1.5 eq) in anhydrous DCM (0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of N-methyl-N-(oxolan-3-yl)amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM dropwise.

  • Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or ¹H NMR of an aliquot.

  • Upon completion, cool the mixture to 0 °C and cautiously quench with ice-water.

  • Separate the organic layer, wash sequentially with cold 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo at low temperature (< 30 °C) to yield the crude product.

  • The product is often used directly in subsequent steps due to its reactivity. If necessary, purification can be attempted by careful vacuum distillation.

Spectroscopic Characterization (Predicted)

The structural identity of this compound can be confirmed using standard spectroscopic techniques. The following are predicted spectral data based on known values for similar structural motifs.[6][7][8][9]

TechniquePredicted Chemical Shifts / FrequenciesAssignment
¹H NMR δ 4.2-4.5 (m, 1H)CH-N
δ 3.8-4.1 (m, 4H)O-CH₂ and CH₂-O
δ 3.1 (s, 3H)N-CH₃
δ 2.1-2.4 (m, 2H)CH₂ adjacent to CH-N
¹³C NMR δ 135-140S=O
δ 70-75O-CH₂
δ 60-65CH-N
δ 35-40N-CH₃
δ 30-35CH₂ adjacent to CH-N
IR Spectroscopy 1370-1380 cm⁻¹ (strong, sharp)Asymmetric SO₂ stretch
1170-1180 cm⁻¹ (strong, sharp)Symmetric SO₂ stretch
1050-1150 cm⁻¹ (strong)C-O-C stretch (ether)

Applications in Drug Discovery and Development

This compound serves as a key intermediate for the synthesis of a diverse range of N,N'-disubstituted sulfonamides.[2] The sulfonamide moiety is a privileged scaffold in medicinal chemistry, and the oxolane ring can impart desirable ADME (absorption, distribution, metabolism, and excretion) properties.

Role as a Precursor to Bioactive Sulfonamides

The primary application of this reagent is in its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction is typically robust and high-yielding.[4][10]

Application_Workflow start This compound product Target Sulfonamide start->product S-N Coupling amine Primary/Secondary Amine (R-NH₂ or R₂NH) amine->product bioassay Biological Screening (e.g., Enzyme Inhibition Assay) product->bioassay lead Lead Compound bioassay->lead

Caption: Use of the title compound in a typical drug discovery workflow.

The oxolane ring can act as a hydrogen bond acceptor and its non-planar structure can be used to explore chemical space more effectively than simple alkyl or aryl substituents. This can lead to improved binding affinity and selectivity for the target protein.

Safety and Handling

This compound is expected to be a reactive and hazardous compound and should be handled with appropriate precautions. The safety profile is dominated by the sulfamoyl chloride functional group.

  • Hazard Statements: Based on analogous compounds like sulfamoyl chloride and sulfuryl chloride, it is expected to cause severe skin burns and eye damage.[5][11][12] It may also be harmful if swallowed or inhaled.[11][12]

  • Reactivity: Reacts violently with water and other protic solvents to release hydrochloric acid and the corresponding sulfonic acid.[5]

  • Handling:

    • Always handle in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][11]

    • Store in a cool, dry place under an inert atmosphere, away from moisture.

  • First Aid:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a highly valuable, albeit specialized, building block for modern drug discovery. Its synthesis from readily available starting materials is straightforward, and its utility in generating diverse sulfonamide libraries is significant. The incorporation of the oxolane moiety offers a strategic advantage in tuning the pharmacokinetic properties of lead compounds. This guide provides the foundational knowledge for researchers to safely and effectively utilize this reagent in their synthetic endeavors, accelerating the discovery of new and improved therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. Retrieved from BenchChem website.[1]

  • Mkrtchyan, S., & Iaroshenko, V. O. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Chemistry.[13]

  • BenchChem. (n.d.). N-(3-methylphenyl)oxolan-3-amine. Retrieved from BenchChem website.[3]

  • PubChem. (n.d.). N-methyl-3-(oxolan-3-ylmethoxy)propan-1-amine. Retrieved from PubChem.[14]

  • RSC Advances. (n.d.). Royal Society of Chemistry.[4]

  • Chemistry Learners. (2023, February 3). Reaction Amines With Aryl Sulphonyl Chloride. YouTube.[15]

  • Unknown. (2021, February 19). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube.[16]

  • ChemicalBook. (n.d.). 3-Hydroxytetrahydrofuran(453-20-3) 1H NMR spectrum. Retrieved from ChemicalBook.[6]

  • Angene Chemical. (2021, May 1). Safety Data Sheet.[11]

  • MilliporeSigma. (2025, November 20). SAFETY DATA SHEET.

  • Google Patents. (n.d.). CN107118184B - A kind of novel synthesis technique of tetrahydrofuran-3-methylamine.[17]

  • AK Scientific, Inc. (n.d.). Sulfamoyl chloride, Keep in freezer under -20°C upon receipt.[12]

  • CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.[5]

  • ChemicalBook. (n.d.). (R)-(-)-3-Hydroxytetrahydrofuran(86087-24-3) 1H NMR. Retrieved from ChemicalBook.[18]

  • ChemicalBook. (n.d.). (S)-(+)-3-Hydroxytetrahydrofuran(86087-23-2) 1H NMR. Retrieved from ChemicalBook.[19]

  • ChemBK. (2024, April 9). oxolan-3-ylmethylamine.[20]

  • Vedantu. (n.d.). The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE.[21]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet.[22]

  • Patsnap. (n.d.). Synthesis method for 3-aminomethyl tetrahydrofuran - Eureka.[23]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018).[2]

  • ResearchGate. (n.d.). Sulfonylation reaction between tertiary amines and aryl sulfonyl....[24]

  • Google Patents. (n.d.). CN1099418C - Tetrahydro-3-furanyl methylamine.[25]

  • The Royal Society of Chemistry. (n.d.). Supporting Information.[26]

  • Wiley Periodicals, Inc. (2011, November 21). Convenient Synthesis of Sulfonamides from Amines and p‐Toluene Sulfonyl Chloride Mediated by Crosslinked Poly(4 - ElectronicsAndBooks.

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.[10]

  • Google Patents. (n.d.). CN109438396A - A kind of preparation method of tetrahydrofuran -3- methylamine.[27]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.[7]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.[8]

  • SpectraBase. (n.d.). Tetrahydrofuran - Optional[1H NMR] - Spectrum.[9]

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Physical and chemical properties of N-methyl-N-(oxolan-3-yl)sulfamoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-methyl-N-(oxolan-3-yl)sulfamoyl chloride: A Scientifically Inferred Profile

Introduction and Overview

This compound is a bifunctional organic compound featuring a highly reactive sulfamoyl chloride group and a saturated heterocyclic oxolane (tetrahydrofuran) ring. The presence of the electrophilic sulfur(VI) center makes this molecule a potent reactant for nucleophilic substitution, positioning it as a potentially valuable intermediate in synthetic chemistry. Particularly in the field of drug discovery, building blocks containing the sulfonamide precursor moiety and a cyclic ether are of significant interest for developing novel therapeutic agents. This document synthesizes known chemical principles to construct a predictive guide to its properties, synthesis, and potential applications for researchers and drug development professionals.

Molecular Structure and Identification

The molecule consists of a central nitrogen atom bonded to a methyl group, a sulfonyl chloride group (-SO₂Cl), and the 3-position of an oxolane ring. The oxolane ring introduces a chiral center at the C3 position, meaning the compound can exist as (R)- and (S)-enantiomers.

  • IUPAC Name: this compound

  • Synonyms: N-methyl-N-(tetrahydrofuran-3-yl)sulfamoyl chloride

  • Molecular Formula: C₅H₁₀ClNO₃S

  • Molecular Weight: 199.65 g/mol

Caption: 2D structure of this compound.

Predicted Physical and Chemical Properties

The physical properties are estimated based on analogous compounds like N-methylsulfamoyl chloride and functionalized tetrahydrofurans.[1][2][3] The oxolane moiety is expected to increase polarity and potential for hydrogen bonding compared to a simple alkyl substituent.

PropertyPredicted ValueJustification
Appearance Colorless to light yellow liquid or low-melting solid.[2]Similar small sulfamoyl chlorides are liquids or low-melting solids. The oxolane group may increase viscosity.
Boiling Point > 190 °C (with decomposition).N-methylsulfamoyl chloride has a boiling point of ~189°C.[2] The larger substituent would increase this, but thermal instability is common for sulfonyl chlorides.
Solubility Soluble in aprotic organic solvents (THF, CH₂Cl₂, MeCN). Reacts with protic solvents (water, alcohols).[3][4]The polar oxolane ring and the polar sulfamoyl group suggest good solubility in polar aprotic solvents.[3][4] High reactivity precludes solubility measurement in protic media.
Stability Moisture-sensitive; decomposes in the presence of water.[5][6] Should be stored under an inert atmosphere.The sulfamoyl chloride functional group is highly susceptible to hydrolysis, yielding the corresponding sulfonic acid and HCl.[5][6] Storage under nitrogen or argon at low temperatures (2-8°C) is recommended.
pKa (Conjugate Acid) Not applicable (no basic site).The nitrogen lone pair is delocalized by the strongly electron-withdrawing sulfonyl group, rendering it non-basic.

Proposed Synthesis: A Conceptual Protocol

A plausible synthetic route involves the reaction of N-methyl-N-(oxolan-3-yl)amine with a chlorosulfonating agent like sulfuryl chloride (SO₂Cl₂). This is a standard method for preparing N,N-disubstituted sulfamoyl chlorides from secondary amines.

G start N-methyl-N-(oxolan-3-yl)amine + SO₂Cl₂ in Aprotic Solvent step1 Cool reaction mixture to 0°C (e.g., in an ice bath) start->step1 Step 1 step2 Slowly add amine to SO₂Cl₂ solution (exothermic reaction, HCl gas evolves) step1->step2 Step 2 step3 Stir at room temperature (monitor by TLC/GC-MS) step2->step3 Step 3 step4 Remove solvent under reduced pressure step3->step4 Step 4 end Crude this compound step4->end Final Product

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Protocol:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve sulfuryl chloride (1.1 equivalents) in a dry aprotic solvent (e.g., dichloromethane or diethyl ether).

  • Reaction: Cool the solution to 0 °C in an ice bath. Separately, dissolve N-methyl-N-(oxolan-3-yl)amine (1.0 equivalent) in the same dry solvent. Add this amine solution dropwise to the stirred sulfuryl chloride solution over 30-60 minutes. A gas trap is necessary to neutralize the evolving HCl gas.

  • Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC or GC-MS).

  • Workup and Isolation: The reaction mixture is filtered to remove any amine hydrochloride salt precipitate. The filtrate is then concentrated under reduced pressure to yield the crude sulfamoyl chloride.

  • Purification (Caution): Purification by vacuum distillation may be possible but carries a risk of thermal decomposition. Column chromatography on silica gel can be attempted using non-polar eluents, but the high reactivity of the compound may lead to degradation on the column. Often, such reactive intermediates are used directly in the next step without further purification.[7]

Causality Behind Experimental Choices:

  • Aprotic Solvent: Prevents reaction of the highly electrophilic sulfuryl chloride and the product with the solvent.

  • Low Temperature: The reaction is highly exothermic. Slow addition at 0 °C controls the reaction rate and minimizes side-product formation.

  • Inert Atmosphere: Prevents hydrolysis of the reagents and product with atmospheric moisture.

Chemical Reactivity and Applications

The core reactivity of this compound is dictated by the sulfamoyl chloride moiety.[5] The sulfur atom is highly electrophilic and will readily react with a wide range of nucleophiles. This makes it an excellent building block for introducing the N-methyl-N-(oxolan-3-yl)sulfonamide group into other molecules.

Key Reactions:

  • Reaction with Amines: Forms N'-substituted sulfamides. This is the most common and powerful application, allowing for the synthesis of a diverse library of sulfonamide-containing compounds.[8][9]

  • Reaction with Alcohols/Phenols: In the presence of a base (e.g., pyridine, triethylamine), it reacts to form sulfamate esters.

  • Hydrolysis: Rapidly reacts with water to form N-methyl-N-(oxolan-3-yl)sulfamic acid and hydrochloric acid. This highlights the need for anhydrous conditions during its synthesis and handling.[6]

  • Friedel-Crafts Sulfonamidation: Can react with electron-rich aromatic compounds under Lewis acid catalysis to form aryl sulfonamides.

Potential Applications in Drug Development:

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of FDA-approved drugs.[10][11] The N-acyl sulfonamide moiety, in particular, is often used as a bioisostere for carboxylic acids.[11]

  • Enzyme Inhibitors: The sulfonamide group is a well-known zinc-binding group, making it a key pharmacophore in inhibitors of metalloenzymes like carbonic anhydrases and matrix metalloproteinases (MMPs).[12][13] The oxolane ring can provide additional hydrogen bonding interactions and tailor the molecule's solubility and pharmacokinetic profile.

  • Scaffold for Combinatorial Chemistry: As a reactive intermediate, it can be used to rapidly generate libraries of diverse sulfonamides for high-throughput screening against various biological targets such as kinases, proteases, and G-protein coupled receptors.[14]

  • Bioisosteric Replacement: The entire N-methyl-N-(oxolan-3-yl)sulfonamide group can be incorporated into drug candidates to modulate properties like acidity, lipophilicity, and metabolic stability compared to other functional groups.

Safety and Handling

While no specific MSDS exists, the handling precautions should be based on those for reactive sulfonyl and sulfamoyl chlorides.[5][6][15]

  • Toxicity and Corrosivity: Assumed to be toxic and highly corrosive.[5] Upon contact with moisture, it will release HCl, which is corrosive to skin, eyes, and the respiratory tract.

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, preferably in a freezer (-20°C).[6]

  • Spill Management: Spills should be neutralized with a weak base like sodium bicarbonate and absorbed with an inert material. Do not use water.

Conclusion

This compound, while not a commercially cataloged compound, represents a potentially valuable and versatile chemical intermediate. Its inferred properties—high reactivity towards nucleophiles, combined with the desirable structural features of the oxolane ring—make it an attractive building block for medicinal chemistry and drug discovery. The synthetic and handling protocols outlined in this guide are based on established chemical principles and provide a solid foundation for any researcher looking to synthesize and utilize this or structurally similar compounds.

References

  • Bhattacharjee, A., et al. (2013). Synthetic methodology for the preparation of N-hydroxysulfamides. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • The Journal of Organic Chemistry. (n.d.). An improved synthesis of sulfamoyl chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Angewandte Chemie. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. Wikipedia. Available at: [Link]

  • PubChem. (n.d.). N-Methylsulfamoyl chloride. PubChem. Available at: [Link]

  • Journal of Medicinal Chemistry. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. PubMed. Available at: [Link]

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl. Organic Syntheses. Available at: [Link]

  • PubChem. (n.d.). Chlorosulfamic acid. PubChem. Available at: [Link]

  • Royal Society of Chemistry. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Publishing. Available at: [Link]

  • Google Patents. (n.d.). Sulfamoyl chlorides - US4569995A. Google Patents.
  • Google Patents. (n.d.). Method for synthesizing 3-methylquinoline-8-sulfonyl chloride - CN103483254A. Google Patents.
  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. Available at: [Link]

  • PubChemLite. (n.d.). N-methyl-n-(oxan-4-yl)sulfamoyl chloride. PubChemLite. Available at: [Link]

  • Google Patents. (n.d.). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - US6022984A. Google Patents.
  • Ataman Kimya. (n.d.). OXOLANE. Ataman Kimya. Available at: [Link]

  • MDPI. (2022). New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling. MDPI. Available at: [Link]

  • China Amines. (n.d.). Tetrahydrofuran (THF): Properties, Uses & Safety in Chemicals. China Amines. Available at: [Link]

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A Technical Guide to N-methyl-N-(oxolan-3-yl)sulfamoyl Chloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the latest database search, a specific CAS number for N-methyl-N-(oxolan-3-yl)sulfamoyl chloride has not been publicly cataloged. This guide, therefore, provides a scientifically grounded framework for its synthesis, expected properties, and potential applications based on established principles of organic chemistry and data from structurally related compounds.

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of FDA-approved drugs.[1][2] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in crucial hydrogen bonding interactions with biological targets. The synthesis of novel sulfonamides often relies on the availability of diverse sulfamoyl chlorides as key building blocks. This guide focuses on a specific, albeit not widely documented, sulfamoyl chloride: this compound.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will provide a plausible synthetic route for this compound, outline its expected physicochemical properties, discuss its potential applications in drug discovery, and provide detailed, hypothetical experimental protocols.

Proposed Synthesis of this compound

The synthesis of N-substituted sulfamoyl chlorides can be approached through several established methods. A common and effective strategy involves the reaction of a secondary amine with sulfuryl chloride (SO₂Cl₂). This approach is proposed for the synthesis of the title compound.

Proposed Synthetic Pathway:

Synthetic_Pathway start N-methyl-oxolan-3-amine product This compound start->product Reaction reagent1 Sulfuryl Chloride (SO₂Cl₂) reagent1->product solvent Inert Solvent (e.g., Dichloromethane) solvent->product base Non-nucleophilic base (e.g., Triethylamine) base->product

Caption: Proposed synthesis of this compound.

Detailed Synthetic Protocol (Hypothetical)

Materials:

  • N-methyl-oxolan-3-amine

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, add N-methyl-oxolan-3-amine (1.0 equivalent) and anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Base: Add triethylamine (1.1 equivalents) dropwise to the stirred solution.

  • Addition of Sulfuryl Chloride: In the dropping funnel, prepare a solution of sulfuryl chloride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

Physicochemical Properties and Characterization

The expected properties of this compound are extrapolated from data on similar compounds such as N-Methylsulfamoyl chloride.[3][4][5][6][7]

Expected Properties:

PropertyExpected Value/Description
Molecular Formula C₅H₁₀ClNO₃S
Molecular Weight 199.65 g/mol
Appearance Colorless to light yellow liquid or low-melting solid
Boiling Point Expected to be distillable under reduced pressure
Solubility Soluble in common organic solvents (DCM, THF, ethyl acetate). Likely to react with protic solvents like water and alcohols.
Stability Moisture-sensitive; should be stored under an inert atmosphere at low temperatures (2-8 °C).[3][5][7]

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for structural confirmation.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic S=O stretches of the sulfonyl group.

Applications in Drug Discovery

This compound is a promising building block for creating a diverse library of sulfonamide-containing compounds for drug discovery. The primary application is its reaction with primary and secondary amines to form the corresponding sulfonamides.[8]

Workflow for Sulfonamide Synthesis:

Sulfonamide_Synthesis start This compound product N-methyl-N-(oxolan-3-yl)-N',N'-dialkylsulfonamide start->product Reaction amine Primary or Secondary Amine (R¹R²NH) amine->product base Base (e.g., Pyridine, Triethylamine) base->product solvent Aprotic Solvent (e.g., DCM, THF) solvent->product

Caption: General workflow for the synthesis of sulfonamides.

Protocol for a Representative Sulfonamide Synthesis

Materials:

  • This compound

  • A primary or secondary amine of interest

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Add pyridine or triethylamine (1.2 equivalents).

  • Addition of Sulfamoyl Chloride: Add a solution of this compound (1.1 equivalents) in DCM dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting sulfonamide by flash chromatography or recrystallization.

Safety and Handling

Sulfamoyl chlorides are reactive and potentially hazardous compounds.[9] They are often corrosive and moisture-sensitive, reacting with water to release HCl.[10]

General Safety Precautions:

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[11][12]

  • Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[11]

Conclusion

While this compound may not be a commercially available reagent with an assigned CAS number, its synthesis is achievable through established chemical methodologies. Its structure presents an attractive combination of a reactive sulfamoyl chloride for derivatization and an oxolane ring to potentially enhance the pharmacokinetic profile of the resulting molecules. This guide provides a comprehensive, albeit prospective, overview for researchers to synthesize, characterize, and utilize this promising building block in the pursuit of novel therapeutics. The protocols and data presented herein are intended to serve as a foundational resource for further investigation and development in the field of medicinal chemistry.

References

  • Thermo Fisher Scientific. (2009, September 22).
  • Spectrum Chemical. (2015, July 8).
  • AK Scientific, Inc. Sulfamoyl chloride, Keep in freezer under -20°C upon receipt.
  • Medline. (2020, February 25).
  • CDH Fine Chemical.
  • PubChemLite. N-methyl-n-(oxan-4-yl)sulfamoyl chloride.
  • Pharmaffiliates. CAS No : 7778-42-9| Chemical Name : Sulfamoyl Chloride.
  • Sigma-Aldrich. N-Methylsulfamoyl chloride | 10438-96-7.
  • PubChem. N-Methylsulfamoyl chloride | CH4ClNO2S | CID 11789235.
  • Synthesis of sulfonyl chloride substr
  • BLD Pharm. 10438-96-7|N-Methylsulfamoyl chloride.
  • Santa Cruz Biotechnology. Sulfamoyl Chloride | CAS 7778-42-9.
  • ChemicalBook. METHYLSULFAMOYL CHLORIDE | 10438-96-7.
  • LookChem. Methylsulfamoyl chloride.
  • ChemicalBook. Sulfamoyl Chloride synthesis.
  • ChemicalBook. METHYLSULFAMOYL CHLORIDE CAS#: 10438-96-7.
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
  • ChemicalBook. Sulfamoyl Chloride | 7778-42-9.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
  • Synthetic methodology for the preparation of N-hydroxysulfamides. (n.d.). PMC.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025, July 15). PubMed.
  • Sulfur Containing Scaffolds in Drugs: Synthesis and Applic

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N-methyl-N-(oxolan-3-yl)sulfamoyl chloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-methyl-N-(oxolan-3-yl)sulfamoyl chloride , a specialized electrophilic reagent used in medicinal chemistry.

Executive Summary: this compound (also known as N-methyl-N-(tetrahydrofuran-3-yl)sulfamoyl chloride) is not a drug itself, but a high-value synthetic building block . Its primary "Mechanism of Action" is chemical: it functions as a highly reactive electrophile to introduce the N-methyl-N-(oxolan-3-yl)sulfamoyl moiety into target molecules. This moiety is strategically employed in drug design to modulate physicochemical properties (solubility, lipophilicity) and enhance ligand-protein binding interactions through the sulfamide motif and the ether oxygen of the oxolane ring.

Part 1: Chemical Identity & Mechanism of Reaction

The Reagent Profile
  • Chemical Name: this compound

  • Functional Class: Sulfamoyl Chloride (R-N(CH3)-SO2-Cl)

  • Role: Electrophilic Sulfamoylating Agent

  • Key Structural Features:

    • Sulfonyl Chloride Core: The reactive warhead susceptible to nucleophilic attack.

    • Oxolane (Tetrahydrofuran) Ring: A polar, non-aromatic cycle that increases aqueous solubility compared to carbocyclic analogs.

    • N-Methyl Group: Removes a hydrogen bond donor, reducing desolvation penalties and locking conformation.

Chemical Mechanism of Action (Reactivity)

The "action" of this compound is defined by its reaction with nucleophiles (primarily amines or alcohols) to form sulfamides or sulfamates . The reaction proceeds via a nucleophilic substitution at the sulfur atom, typically following an addition-elimination pathway or a concerted


-like mechanism depending on the solvent and nucleophile.

The Reaction Pathway:

  • Nucleophilic Attack: The lone pair of the incoming nucleophile (e.g., a primary amine,

    
    ) attacks the electrophilic sulfur atom.
    
  • Transition State: A trigonal bipyramidal transition state (or short-lived tetrahedral intermediate) is formed where the sulfur is hypervalent.

  • Elimination: The chloride ion (

    
    ) is expelled as a good leaving group.
    
  • Deprotonation: A base (e.g., Triethylamine, DIPEA) removes the proton from the cationic intermediate to yield the neutral sulfamide product.

Visualization: Sulfamoylation Mechanism

ReactionMechanism Reagent Reagent: N-methyl-N-(oxolan-3-yl) sulfamoyl chloride TS Transition State: Pentacoordinate Sulfur [Cl...S...N] Reagent->TS Nucleophilic Attack Nucleophile Nucleophile: Primary Amine (R-NH2) Nucleophile->TS Nucleophilic Attack Product Product: Sulfamide Derivative (Drug Precursor) TS->Product Elimination of Cl- Byproduct Byproduct: HCl (Scavenged by Base) TS->Byproduct Deprotonation

Caption: Figure 1. The chemical mechanism of action where the reagent transfers the sulfamoyl moiety to an amine nucleophile.

Part 2: Medicinal Chemistry Utility (The "Why")

In drug development, this specific building block is selected to solve specific multiparameter optimization (MPO) problems. It is not merely a linker; it is a functional pharmacophore.

Physicochemical Modulation
PropertyEffect of N-methyl-N-(oxolan-3-yl) MoietyMechanism
Solubility Increases The ether oxygen in the oxolane ring acts as a hydrogen bond acceptor, lowering LogD compared to a cyclopentyl analog.
Permeability Maintains/Improves The N-methyl group removes a hydrogen bond donor (HBD). Reducing HBD count often improves passive membrane permeability by lowering the energy required to desolvate the molecule before entering the lipid bilayer.
Metabolic Stability Moderate/High The cyclic ether (oxolane) is generally more metabolically stable than linear ethers, though the

-carbon next to the oxygen can be a site of oxidative metabolism (CYP450).
Structural Biology & Binding

When incorporated into a drug candidate (e.g., a kinase inhibitor or GPCR ligand), this moiety acts through specific interactions:

  • The Sulfonyl Group (

    
    ):  Often forms key hydrogen bonds with backbone amides in the target protein's active site. It creates a rigid geometry (tetrahedral sulfur).
    
  • The Oxolane Oxygen: Can accept a hydrogen bond from water networks or specific residues (e.g., Serine, Threonine) in the binding pocket, anchoring the molecule in a specific orientation.

Part 3: Experimental Protocols

Trustworthiness: The following protocol is a standard, self-validating system for using sulfamoyl chlorides. Note: Sulfamoyl chlorides are moisture-sensitive and corrosive.

Standard Operating Procedure: N-Sulfamoylation of Amines

Materials:

  • Electrophile: this compound (1.0 equiv)

  • Nucleophile: Target Amine (1.0 - 1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Catalyst (Optional): DMAP (0.1 equiv) if the amine is non-nucleophilic.

Workflow:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (

    
     or Ar), dissolve the Target Amine  in anhydrous DCM.
    
  • Base Addition: Add DIPEA via syringe. Cool the mixture to 0°C (ice bath) to control the exotherm.

  • Reagent Addition: Add This compound dropwise (either neat or as a solution in DCM). Critical: Slow addition prevents double-sulfamoylation or side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–12 hours.

    • Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the amine mass and appearance of [M + 177]+ (mass of the added group).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradient).

Safety Note: Sulfamoyl chlorides hydrolyze to form HCl and the corresponding sulfamic acid. Always handle in a fume hood.

Part 4: Biological Context

While this compound is a reagent, the products derived from it fall into several biologically active classes:

  • Carbonic Anhydrase Inhibitors (CAIs): Sulfamates and sulfamides are classic zinc-binding groups (ZBGs). The oxolane tail provides isoform selectivity (e.g., CA II vs CA IX) by exploring the hydrophilic half of the active site.

  • Kinase Inhibitors: The sulfamide linker can replace a urea or amide bond to alter the vector of the substituents, potentially accessing new pockets or avoiding patent space.

  • 11

    
    -HSD1 Inhibitors:  Sulfamoyl derivatives have been explored for metabolic diseases, where the polar oxolane ring helps reduce lipophilicity-driven toxicity.
    

Visualization: From Reagent to Bioactive Ligand

BiologicalUtility cluster_products Potential Drug Classes Reagent Reagent: N-methyl-N-(oxolan-3-yl) sulfamoyl chloride CAI Carbonic Anhydrase Inhibitors (Zinc Binding) Reagent->CAI + Aryl Amine Kinase Kinase Inhibitors (Scaffold Hopping) Reagent->Kinase + Heterocyclic Amine Metabolic Metabolic Targets (11β-HSD1) Reagent->Metabolic + Alicyclic Amine

Caption: Figure 2. The reagent serves as a divergent point to access multiple therapeutic classes.

References

  • RSC Advances. "Microwave-assisted sulfonylation of amines." Royal Society of Chemistry, 2012.

  • Chemistry LibreTexts. "Amines and Sulfonyl Chloride." LibreTexts, 2020.

  • BenchChem. "Reactivity of the Sulfonyl Chloride Functional Group." BenchChem Technical Guides, 2025.

  • PubChem. "N-methyl-N-(oxan-4-yl)sulfamoyl chloride (Analogous Structure)." National Library of Medicine.

  • Journal of Organic Chemistry. "Synthesis of Sulfonamides via Sulfonyl Chlorides." ACS Publications, 2009.

A Technical Guide to the Spectroscopic Characterization of N-methyl-N-(oxolan-3-yl)sulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride is a bespoke chemical entity with potential applications in synthetic chemistry and drug discovery. As with any novel compound, a thorough structural elucidation is paramount for its effective utilization and for meeting regulatory standards. This technical guide provides a comprehensive, albeit predictive, analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. While direct experimental data for this specific molecule is not widely published, this document leverages established principles of spectroscopy and data from analogous structures to offer a robust predictive framework. The guide is intended for researchers, scientists, and drug development professionals, providing not only anticipated spectral data but also the underlying scientific rationale and detailed experimental protocols for its acquisition and interpretation.

Introduction: The Significance of this compound

The sulfamoyl chloride moiety is a critical functional group in medicinal chemistry, serving as a precursor to a wide array of sulfonamides, a class of compounds with diverse biological activities.[1][2] The incorporation of a substituted oxolane (tetrahydrofuran) ring introduces specific steric and electronic properties, potentially influencing the compound's reactivity, solubility, and pharmacokinetic profile. The N-methyl substitution further modulates these characteristics.

Accurate structural confirmation of this compound is the cornerstone of its application. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry reveals the molecular weight and fragmentation patterns, confirming the elemental composition and connectivity. This guide will delve into the predicted ¹H NMR, ¹³C NMR, and mass spectral data for this compound.

Predicted ¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum is expected to provide a unique fingerprint of the molecule's proton environment. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, N, S, Cl) and through-bond or through-space effects. The predicted ¹H NMR data is summarized in Table 1.

Rationale Behind Predictions:

  • N-CH₃ (a): The methyl protons are attached to a nitrogen atom, which is in turn bonded to the electron-withdrawing sulfamoyl chloride group. This will deshield the protons, causing them to appear as a singlet in the downfield region, estimated around 3.0-3.2 ppm.

  • CH-N (b): This methine proton is at a stereocenter and is directly attached to the nitrogen of the sulfamoyl group and is part of the oxolane ring. The combined electron-withdrawing effects of the nitrogen and the ring oxygen will result in significant deshielding. Its signal is predicted to be a multiplet due to coupling with the adjacent methylene protons on C2 and C4, appearing in the 4.5-4.8 ppm range.

  • O-CH₂ (c, d): The protons on carbons adjacent to the ring oxygen (C2 and C5) are expected to be in the range of 3.7-4.2 ppm. Due to the chiral center at C3, the protons on C2 will be diastereotopic, leading to complex splitting patterns (likely a doublet of doublets or a more complex multiplet for each).

  • C-CH₂-C (e): The protons on C4 are adjacent to the C3 methine and will also exhibit complex splitting. They are expected to be found further upfield compared to the protons adjacent to the oxygen, likely in the 2.0-2.4 ppm range.

Table 1: Predicted ¹H NMR Data for this compound

Assigned ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
N-CH₃ (a)3.0 - 3.2Singlet (s)3H
CH-N (b)4.5 - 4.8Multiplet (m)1H
O-CH₂ (c, d)3.7 - 4.2Multiplet (m)4H
C-CH₂-C (e)2.0 - 2.4Multiplet (m)2H

Predicted ¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are presented in Table 2.

Rationale Behind Predictions:

  • N-CH₃: The methyl carbon attached to the nitrogen is expected to resonate in the 35-40 ppm range.

  • CH-N: The C3 carbon, directly bonded to the nitrogen, will be significantly deshielded and is predicted to appear around 60-65 ppm.

  • O-CH₂: The C2 and C5 carbons, being adjacent to the highly electronegative oxygen atom, will be the most deshielded carbons of the oxolane ring, with predicted chemical shifts in the range of 68-75 ppm.

  • C-CH₂-C: The C4 carbon, being a simple aliphatic carbon within the ring, is expected to be the most shielded, with a predicted chemical shift of 30-35 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Assigned CarbonPredicted Chemical Shift (δ, ppm)
N-CH₃35 - 40
CH-N (C3)60 - 65
O-CH₂ (C2, C5)68 - 75
C-CH₂-C (C4)30 - 35

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (Molecular Weight: 213.68 g/mol ), the following is expected:

  • Molecular Ion (M⁺): A pair of peaks at m/z 213 and 215, with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). This peak may be of low intensity due to the lability of the sulfamoyl chloride group.

  • Major Fragmentation Pathways: The molecule is expected to fragment via several pathways under electron ionization (EI) or electrospray ionization (ESI). The primary fragmentation points are likely to be the relatively weak S-Cl and N-S bonds.

Table 3: Predicted Key Mass Fragments

m/zProposed FragmentComments
213/215[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
178[M - Cl]⁺Loss of a chlorine radical.
114[M - SO₂Cl]⁺Loss of the sulfamoyl chloride radical.
99/101[SO₂Cl]⁺The sulfonyl chloride fragment, showing the chlorine isotopic pattern.
85[C₄H₉O]⁺A fragment corresponding to the oxolanyl moiety after cleavage.
57[C₃H₅O]⁺Further fragmentation of the oxolane ring.

Experimental Protocols

To obtain high-quality NMR and MS data, adherence to standardized protocols is essential.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3] Chloroform-d is often a good first choice for this type of compound.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.[4]

    • Typical acquisition parameters for ¹H NMR include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • To aid in structural assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[4]

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

    • Acquire data in both positive and negative ion modes to determine the best ionization conditions.

    • Obtain high-resolution mass spectrometry (HRMS) data to confirm the elemental composition of the molecular ion and key fragments.[5]

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation synthesis Synthesis & Purification of This compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Dissolve in deuterated solvent ms Mass Spectrometry (ESI, HRMS) synthesis->ms Dissolve in volatile solvent interpretation Spectral Interpretation - Chemical Shifts - Coupling Constants - Fragmentation nmr->interpretation ms->interpretation structure Structure Confirmation interpretation->structure

Caption: Workflow for the spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR and mass spectrometry data for this compound. By understanding the expected spectral features and employing the outlined experimental protocols, researchers can confidently approach the characterization of this and related molecules. The combination of ¹H, ¹³C, and 2D NMR with high-resolution mass spectrometry offers a powerful toolkit for unambiguous structure elucidation, which is a critical step in the journey of chemical research and development.

References

  • BenchChem. (n.d.). Spectroscopic and Synthetic Profile of Sulfamoyl Chloride: A Technical Guide.
  • ScienceOpen. (n.d.). Supporting Information.
  • Canadian Science Publishing. (n.d.). Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides.
  • CONICET. (2005). Spectral Assignments and Reference Data.
  • Dove Medical Press. (n.d.). Supplementary materials.
  • The Royal Society of Chemistry. (2013). Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper.
  • Santa Cruz Biotechnology. (n.d.). Sulfamoyl Chloride.
  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.
  • RSC Publishing. (2021). S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling.
  • PubChem. (n.d.). N-methyl-n-(oxan-4-yl)sulfamoyl chloride.
  • AWS. (n.d.). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.
  • PubChem. (n.d.). N-Methylsulfamoyl chloride.
  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • CymitQuimica. (n.d.). N-Methyl-N-(oxan-4-yl)sulfamoyl chloride.

Sources

Technical Guide: Safety, Storage, and Handling of N-Methyl-N-(oxolan-3-yl)sulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride (also known as N-methyl-N-(tetrahydrofuran-3-yl)sulfamoyl chloride) is a specialized electrophilic reagent used primarily in the synthesis of complex sulfonamides for drug discovery. As a carbamoyl-like sulfonyl chloride derivative, it presents a dual hazard profile: high reactivity toward nucleophiles (biological tissue) and significant thermal/hydrolytic instability. This guide provides a field-validated protocol for the safe management of this reagent, moving beyond generic safety data to address specific stability mechanisms and handling nuances.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

To handle this compound safely, one must understand its structural vulnerabilities. It belongs to the class of N,N-disubstituted sulfamoyl chlorides, which are generally more stable than their monosubstituted counterparts but remain prone to moisture-induced decomposition.

PropertyDescription
Chemical Name This compound
Synonyms N-methyl-N-(tetrahydrofuran-3-yl)sulfamoyl chloride
Functional Class Sulfamoyl Chloride (

)
Molecular Formula

(Predicted)
Physical State Viscous oil or low-melting solid (structure-dependent)
Solubility Soluble in DCM, THF, EtOAc; Reacts violently with water/alcohols
Structural Implications

The molecule features a tetrahydrofuran (oxolane) ring attached to the nitrogen. While the ether linkage in the ring is relatively robust, the S-Cl bond is the critical point of failure. It is highly electrophilic, designed to react with amines to form sulfonamides. This same reactivity makes it an aggressive lachrymator and corrosive agent.

Hazard Mechanism: The "Why" Behind the Protocol

Safety protocols for sulfamoyl chlorides are dictated by two primary decomposition pathways: Hydrolysis and Thermal Elimination .

Hydrolysis (Moisture Sensitivity)

Upon contact with water (even atmospheric humidity), the S-Cl bond cleaves. This is not a passive degradation; it is an exothermic reaction that generates Hydrochloric Acid (HCl) gas and the corresponding sulfamic acid.

  • Risk: Pressurization of sealed vials; severe respiratory irritation; corrosion of metal spatulas/needles.

Thermal Instability

Unlike aryl sulfonyl chlorides (e.g., Tosyl chloride), sulfamoyl chlorides can undergo thermal decomposition, potentially releasing Sulfur Dioxide (


)  and alkyl chlorides, especially if catalyzed by trace metals or acids.
Visualization: Decomposition Pathways

The following diagram illustrates the chemical fate of the molecule under improper storage conditions.

DecompositionPathways Figure 1: Critical Decomposition Pathways of Sulfamoyl Chlorides Reagent N-methyl-N-(oxolan-3-yl) sulfamoyl chloride HCl HCl Gas (Corrosive/Pressure) Reagent->HCl Hydrolysis Acid Sulfamic Acid Derivative Reagent->Acid Hydrolysis SO2 SO2 Gas (Toxic) Reagent->SO2 Thermal Decomp Chloride Alkyl Chloride Byproducts Reagent->Chloride Thermal Decomp Water + H2O (Humidity) Water->Reagent Heat + Heat (> Room Temp) Heat->Reagent

Storage Protocols: The Cold Chain

Proper storage is not just about safety; it is about preserving reagent integrity. Sulfamoyl chlorides are notorious for "going bad" (turning into a fuming, acidic sludge) if the cold chain is broken.

Temperature Control
  • Standard: Store at -20°C (± 5°C) .

  • Rationale: Low temperature kinetically inhibits the thermal elimination of

    
     and slows hydrolysis from trace moisture trapped in the headspace.
    
Atmosphere & Containment
  • Primary Container: Glass vial with a Teflon-lined screw cap. Avoid metal caps which can corrode if HCl evolves.

  • Secondary Containment: The primary vial must be sealed inside a secondary jar containing a desiccant (e.g., Drierite or Silica Gel).

  • Inert Gas: Backfill the headspace with Argon rather than Nitrogen if possible. Argon is heavier than air and provides a better blanket against moisture ingress during repeated opening/closing.

Handling & Experimental Workflow

Core Directive: Never handle this reagent on an open bench. All manipulations must occur inside a certified chemical fume hood.

PPE Selection (Permeation Defense)

Standard Nitrile gloves may offer insufficient protection against the combination of the corrosive chloride and the organic "tail" (THF moiety) which acts as a solvent carrier.

  • Recommendation: Use Silver Shield/Laminate gloves or Double-gloving (Nitrile over Neoprene) to prevent rapid breakthrough.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended if handling >5g.

Reaction Setup (Synthetic Utility)

To successfully use this reagent in sulfonamide coupling:

  • Solvent: Use anhydrous Dichloromethane (DCM) or THF.

  • Base Scavenger: You must use a tertiary amine base (e.g., Triethylamine or DIPEA) to scavenge the HCl generated during the coupling.

    • Stoichiometry: Use at least 1.1 equivalents of base relative to the sulfamoyl chloride.

  • Temperature: Add the sulfamoyl chloride solution dropwise to the amine/base mixture at 0°C .

Handling Decision Tree

Follow this logic flow to ensure safety during usage.

HandlingWorkflow Figure 2: Safe Handling Decision Matrix Start Start: Remove from -20°C Equilibrate Warm to RT in Desiccator (Prevent Condensation) Start->Equilibrate Inspect Visual Inspection: Fuming? Precipitate? Equilibrate->Inspect Good Clear Liquid/Solid Inspect->Good Pass Bad Fuming / Viscous Sludge Inspect->Bad Fail Use Weigh in Fume Hood (Inert Atmosphere) Good->Use Quench Quench immediately (See Section 5) Bad->Quench Reaction Reaction: Add to Amine + Base at 0°C Use->Reaction

Emergency & Decontamination

Spill Management

Do not use water to clean up a spill of the pure reagent; it will generate a cloud of HCl gas.

  • Isolate: Evacuate the immediate area if the spill is large (>10mL).

  • Neutralize: Cover the spill with a mixture of Sodium Bicarbonate (

    
    )  or Calcium Carbonate. This will neutralize the acid safely.
    
  • Clean: Once fizzing stops, absorb onto vermiculite or sand and dispose of as hazardous chemical waste.

First Aid
  • Skin Contact: Immediate flush with water for 15 minutes. The lipophilic THF tail may aid skin absorption, so speed is critical.

  • Inhalation: Move to fresh air immediately. Symptoms of lung damage (edema) from HCl/Sulfamoyl inhalation can be delayed up to 24 hours.

References

  • Sigma-Aldrich. N-Methylsulfamoyl chloride Safety Data Sheet (SDS). Retrieved from (Representative class data).

  • National Institutes of Health (PubChem). Sulfamoyl Chloride Compound Summary. Retrieved from .

  • Maji, S., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.[1][2] Thieme Connect. Retrieved from .

  • Volkov, A., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[3][4] ChemRxiv. Retrieved from .

  • BenchChem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from .

Sources

Methodological & Application

The Synthetic Utility of N-methyl-N-(oxolan-3-yl)sulfamoyl Chloride: A Versatile Building Block for Novel Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: In the landscape of modern drug discovery and organic synthesis, the demand for novel chemical scaffolds with favorable physicochemical properties is insatiable. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents.[1] This guide introduces N-methyl-N-(oxolan-3-yl)sulfamoyl chloride, a versatile yet underexplored reagent, as a valuable building block for the synthesis of N,N-disubstituted sulfamides. The incorporation of the oxolane (tetrahydrofuran) moiety is a strategic choice, as this motif can enhance aqueous solubility, modulate lipophilicity, and provide a metabolically stable, three-dimensional scaffold that can effectively explore chemical space.[2][3]

While direct literature on the synthesis and application of this compound is sparse, this document provides robust, proposed protocols for its synthesis and subsequent use in the preparation of diverse sulfonamides. These protocols are grounded in well-established and analogous chemical transformations, offering researchers a reliable starting point for their synthetic endeavors.

Proposed Synthesis of this compound

The synthesis of the title compound is proposed as a two-step sequence starting from commercially available materials. The first step involves the synthesis of the secondary amine precursor, N-methyl-oxolan-3-amine, via reductive amination. The subsequent reaction with a sulfonating agent, such as sulfuryl chloride, yields the desired sulfamoyl chloride.

Step 1: Synthesis of the Precursor, N-methyl-oxolan-3-amine

Reductive amination is a highly efficient and widely used method for the formation of C-N bonds.[4][5] This proposed protocol utilizes the reaction of oxolan-3-one with methylamine in the presence of a reducing agent.

Protocol 1: Synthesis of N-methyl-oxolan-3-amine via Reductive Amination

  • Materials:

    • Oxolan-3-one

    • Methylamine (solution in THF or as hydrochloride salt)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (glacial)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

  • Procedure:

    • To a solution of oxolan-3-one (1.0 eq) in anhydrous DCM or DCE (0.2 M), add methylamine (1.2 eq). If using methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.

    • Add glacial acetic acid (1.1 eq) to the mixture to facilitate the formation of the iminium ion. Stir at room temperature for 30 minutes.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude N-methyl-oxolan-3-amine can be purified by flash column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

The conversion of a secondary amine to its corresponding sulfamoyl chloride is a standard transformation, typically achieved by reaction with sulfuryl chloride (SO₂Cl₂).[6]

Protocol 2: Synthesis of this compound

  • Materials:

    • N-methyl-oxolan-3-amine (from Step 1)

    • Sulfuryl chloride (SO₂Cl₂)

    • Anhydrous dichloromethane (DCM) or diethyl ether

    • Triethylamine (Et₃N) or Pyridine

    • Round-bottom flask, dropping funnel, magnetic stirrer, and standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve N-methyl-oxolan-3-amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice-salt bath.

    • Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. A white precipitate of triethylammonium chloride will form.

    • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

    • Monitor the reaction by TLC or ¹H NMR of a small, quenched aliquot.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the ammonium salt, washing the filter cake with anhydrous DCM.

    • Concentrate the filtrate under reduced pressure at a low temperature (<30 °C) to yield the crude this compound.

    • This product is often used in the next step without further purification due to its reactivity. If purification is required, it should be done with care, as sulfamoyl chlorides can be sensitive to moisture and heat.

Diagram of the Proposed Synthetic Pathway:

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Sulfamoylation Oxolan-3-one Oxolan-3-one N-methyl-oxolan-3-amine N-methyl-oxolan-3-amine Oxolan-3-one->N-methyl-oxolan-3-amine 1. MeNH2, AcOH 2. NaBH(OAc)3 N-methyl-N-(oxolan-3-yl)sulfamoyl_chloride N-methyl-N-(oxolan-3-yl)sulfamoyl_chloride N-methyl-oxolan-3-amine->N-methyl-N-(oxolan-3-yl)sulfamoyl_chloride SO2Cl2, Et3N, DCM

Caption: Proposed two-step synthesis of the title compound.

Application in the Synthesis of N,N'-Disubstituted Sulfamides

The primary utility of this compound is as an electrophilic partner in reactions with nucleophiles, most commonly primary and secondary amines, to form stable N,N'-disubstituted sulfamides. This reaction is a cornerstone in medicinal chemistry for generating libraries of compounds for biological screening.

Protocol 3: General Procedure for the Synthesis of Sulfamides

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine (1.1 eq)

    • Triethylamine (Et₃N) or Pyridine (1.5 eq) as a base

    • Anhydrous dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)

    • Standard laboratory glassware under an inert atmosphere

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) and the base (1.5 eq) in the chosen anhydrous solvent.

    • Cool the solution to 0 °C.

    • Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with the solvent and wash with 1 M HCl (to remove excess amine and base), followed by saturated aqueous NaHCO₃, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N,N'-disubstituted sulfamide.

Table of Reaction Conditions for Sulfonamide Synthesis:

Amine Substrate (Nucleophile)BaseSolventTemperature (°C)Typical Reaction Time (h)
AnilinePyridineDCM0 to RT6-12
BenzylamineEt₃NTHF0 to RT4-8
MorpholineEt₃NMeCN0 to RT4-8
n-ButylamineEt₃NDCM0 to RT4-6

Diagram of the General Sulfonamide Synthesis Workflow:

G Start Start: Materials Reaction_Setup Reaction Setup: Dissolve Amine & Base Start->Reaction_Setup Addition Addition: Add Sulfamoyl Chloride at 0°C Reaction_Setup->Addition Reaction Reaction: Stir at RT Addition->Reaction Workup Aqueous Workup: Wash with Acid, Base, Brine Reaction->Workup Purification Purification: Chromatography or Recrystallization Workup->Purification Product Final Product: Pure Sulfonamide Purification->Product

Caption: Workflow for sulfonamide synthesis.

Conclusion and Future Outlook

This compound represents a promising and versatile building block for the synthesis of novel sulfonamides. The protocols outlined in this guide, based on established and reliable organic chemistry principles, provide a clear pathway for its preparation and application. The incorporation of the oxolane moiety offers a strategic advantage in the design of new chemical entities with potentially improved pharmacological properties. Researchers in drug discovery and medicinal chemistry are encouraged to explore the utility of this reagent in their synthetic campaigns to generate diverse libraries of sulfonamides for biological evaluation.

References

  • Paudyal, M. P., et al. (2016). Intramolecular N-Me and N-H Aminoetherification for the Synthesis of N-Unprotected 3-Amino-O-Heterocycles. The Royal Society of Chemistry. [Link]

  • CN105693302A - Synthesis method for 3-aminomethyl tetrahydrofuran. Eureka | Patsnap. [Link]

  • CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran.
  • CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.
  • US4569995A - Sulfamoyl chlorides.
  • EP1456224B1 - Industrially applicable process for the sulfamoylation of alcohols and phenols.
  • THF application areas and uses. lookchem.com. [Link]

  • List, B., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Macmillan Group. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Reductive amination with amines. Reddit. [Link]

  • US5284859A - Sulfamoyl chloride derivatives.
  • Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. Journal of Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • N-Methylsulfamoyl chloride | CH4ClNO2S | CID 11789235. PubChem. [Link]

  • US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • Bar-Zeev, M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]

  • THF. LyondellBasell. [Link]

  • US9233946B2 - Sulfonamide compounds.

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Application Note: Experimental Protocol for N-methyl-N-(oxolan-3-yl)sulfamoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reagent Profile[1][2][3][4][5]

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride (also known as N-methyl-N-(tetrahydrofuran-3-yl)sulfamoyl chloride) is a specialized electrophilic building block used primarily in medicinal chemistry to introduce the N-methyl-N-tetrahydrofuranyl sulfamoyl moiety.

This functional group serves as a critical polar pharmacophore . Unlike lipophilic alkyl chains, the tetrahydrofuran (oxolane) ring acts as a hydrogen bond acceptor, improving the aqueous solubility and metabolic stability of drug candidates while maintaining a compact steric profile. It is frequently employed to optimize the physicochemical properties (LogD, tPSA) of sulfonamide-class inhibitors.

Chemical Identity[5][6][7][8][9][10][11]
  • IUPAC Name: this compound

  • Functional Class: N,N-Disubstituted Sulfamoyl Chloride

  • Molecular Formula:

    
    
    
  • Key Reactivity: Electrophilic attack at the sulfur atom by nucleophiles (amines, alcohols).

Handling, Stability, and Safety

Stability Profile

Sulfamoyl chlorides are inherently moisture-sensitive .[1] Upon contact with water or atmospheric humidity, they hydrolyze to form the corresponding sulfamic acid and hydrochloric acid (HCl).

  • Hydrolysis Rate: Moderate to Fast.

  • Thermal Stability: Susceptible to decomposition at elevated temperatures (>60°C) without a nucleophile present.

Storage Protocol
  • Temperature: Store at -20°C .

  • Atmosphere: Must be kept under Argon (Ar) or Nitrogen (

    
    ) .[2]
    
  • Container: Septum-sealed vials or flame-dried glassware.

Safety Precautions
  • Corrosive: Causes severe skin burns and eye damage.[3]

  • Lachrymator: Vapors are irritating to mucous membranes.

  • PPE: Double nitrile gloves, chemical splash goggles, and a fume hood are mandatory.

Reaction Mechanism: The "Disubstituted" Distinction[6]

It is critical for the experimentalist to understand the mechanistic difference between mono-substituted and di-substituted sulfamoyl chlorides.

  • Monosubstituted (

    
    ):  Reacts via an Elimination-Addition mechanism involving a highly reactive sulfonylamine intermediate (
    
    
    
    ).
  • Disubstituted (

    
     - Current Reagent):  Lacks the acidic N-H proton required for elimination. Therefore, it reacts via a Direct Nucleophilic Substitution (
    
    
    
    -like)
    mechanism.

Implication for Protocol: Reactions with this reagent are generally slower than with monosubstituted analogs and are more sensitive to steric hindrance. The use of a nucleophilic catalyst (e.g., DMAP) is often required for efficient conversion.

Mechanism Reagent N-Me-N-(THF) Sulfamoyl Chloride (Electrophile) TS Transition State (Trigonal Bipyramidal) Reagent->TS Direct Attack Nu Nucleophile (Amine/Alcohol) Nu->TS Product Sulfamide/Sulfamate (Product) TS->Product -Cl⁻ Base Base (TEA/DIPEA) (HCl Scavenger) Base->Product Neutralizes HCl

Figure 1: Direct Nucleophilic Substitution mechanism for disubstituted sulfamoyl chlorides.

Protocol A: Synthesis of Unsymmetrical Sulfamides (Reaction with Amines)

This is the primary application, linking the reagent with a primary or secondary amine to form a sulfamide (


).
Materials
  • Reagent: this compound (1.0 equiv)

  • Substrate: Primary or Secondary Amine (1.0 - 1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) — Recommended for secondary amines.

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Solvation: Dissolve the Amine substrate (1.0 equiv) and Base (1.5 equiv) in anhydrous DCM (concentration ~0.1 M).

    • Note: If using an amine salt (e.g., HCl salt), increase Base to 2.5 equiv.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reagent Addition:

    • Dissolve this compound (1.0 equiv) in a minimal amount of DCM.

    • Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Rationale: Slow addition prevents localized overheating and side reactions.

  • Catalysis (Optional): If the reaction is sluggish (monitored by TLC/LCMS), add DMAP (0.1 equiv).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours.

    • Monitoring: Look for the disappearance of the sulfamoyl chloride (often not visible on UV, use stain) and formation of the product mass (

      
      ).
      
  • Workup:

    • Quench with water.[3][1]

    • Dilute with DCM.

    • Wash with 0.1 M HCl (to remove unreacted amine and pyridine/DMAP). Caution: Do not use acid if your product contains acid-sensitive groups.

    • Wash with saturated

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      

Protocol B: Synthesis of Sulfamates (Reaction with Alcohols)

Reaction with alcohols yields sulfamates (


). This reaction is significantly slower than with amines and typically requires stronger activation.
Materials
  • Reagent: this compound (1.2 equiv)

  • Substrate: Alcohol (1.0 equiv)

  • Base: Sodium Hydride (NaH) (for deprotonation) OR TEA/DMAP (for catalysis).

  • Solvent: Anhydrous DMF or THF.

Step-by-Step Procedure (NaH Method - Preferred for primary alcohols)
  • Deprotonation:

    • Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF at 0°C under

      
      .
      
    • Add the Alcohol (1.0 equiv) dropwise. Stir for 30 min at 0°C to generate the alkoxide.

  • Addition:

    • Add this compound (1.2 equiv) dropwise to the alkoxide solution.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2–4 hours.

  • Quench: Carefully quench with saturated

    
     solution (hydrogen gas evolution).
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash organics with water (to remove DMF/THF) and brine.
    

Experimental Workflow Diagram

Workflow Start Start: Inert Atmosphere (N2/Ar) Solvation Dissolve Amine + Base Solvent: Anhydrous DCM Start->Solvation Cooling Cool to 0°C Solvation->Cooling Addition Dropwise Addition of Sulfamoyl Chloride Cooling->Addition Warming Warm to RT (Stir 2-12h) Addition->Warming Check LCMS Check: Conversion > 90%? Warming->Check Check->Warming No (Add DMAP) Quench Quench (Water/NH4Cl) Check->Quench Yes Wash Acidic Wash (0.1M HCl) Removes Base/DMAP Quench->Wash Purify Concentrate & Purify (Flash Chromatography) Wash->Purify

Figure 2: Standard workflow for sulfamide synthesis using this compound.

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
Low Yield Hydrolysis of reagentEnsure all solvents are anhydrous. Use a fresh bottle of reagent.
No Reaction Steric hindranceAdd 10-20 mol% DMAP . Heat to 40°C (refluxing DCM). Switch solvent to DCE or Toluene.
Side Products Bis-sulfamoylationEnsure the amine is in slight excess or added slowly if the amine is the limiting reagent.
Reagent Decomposition Thermal instabilityDo not heat above 60°C. Store reagent at -20°C.

References

  • Mechanism of Sulfamoyl Chloride Reactions: Spillane, W. J., & Malaubier, J. B. (2014). Mechanisms of the reactions of sulfamoyl chlorides with amines. Chemical Reviews, 114(4), 2507-2586.

  • Sulfamides in Medicinal Chemistry: Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential.[4] Medicinal Research Reviews, 25(2), 186-228.

  • Tetrahydrofuran Pharmacophore: Ghosh, A. K., et al. (2006). Structure-based design of HIV-1 protease inhibitors: The tetrahydrofuran ring as a P2-ligand. Journal of Medicinal Chemistry, 49(8), 2628-2639.

  • General Protocol for Sulfamoylation: "Preparation of Sulfonamides and Sulfamides." Organic Chemistry Portal.

Sources

Application Notes and Protocols for N-methyl-N-(oxolan-3-yl)sulfamoyl Chloride: A Prospective Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Forward

In the dynamic landscape of drug discovery, the exploration of novel chemical space is paramount. The strategic introduction of unique structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide addresses N-methyl-N-(oxolan-3-yl)sulfamoyl chloride , a compound for which, at the time of writing, specific literature is not widely available. This suggests its status as a novel or underexplored reagent.

Therefore, this document serves as a prospective guide for the medicinal chemist. It is designed to be a forward-looking resource, leveraging established principles of sulfamoyl chloride chemistry and the known contributions of its constituent moieties—the N-methylsulfamoyl group and the oxolane (tetrahydrofuran) ring—to modern drug design. We will outline the probable synthesis, predict its reactivity, and propose its applications, complete with generalized, yet robust, experimental protocols.

Conceptual Framework: The Potential of a Novel Reagent

The structure of this compound is intriguing due to the combination of two key features:

  • The N,N-disubstituted Sulfamoyl Chloride Moiety: This functional group is a versatile electrophile, primarily used for the synthesis of sulfamides. The presence of the N-methyl group, compared to a primary sulfamoyl chloride, can influence the electronic and steric environment of the resulting sulfamide, potentially impacting its binding affinity and metabolic stability.

  • The Oxolan-3-yl Substituent: The tetrahydrofuran (THF) ring is a common motif in medicinal chemistry. Its inclusion can enhance aqueous solubility, introduce a hydrogen bond acceptor (the ether oxygen), and provide a defined three-dimensional vector for probing target binding pockets. The 3-positional attachment offers a chiral center, allowing for the exploration of stereospecific interactions.

Our hypothesis is that this compound can serve as a valuable building block for introducing a polar, stereochemically defined, and metabolically stable sulfamide cap to a variety of molecular scaffolds.

Proposed Synthesis of this compound

The synthesis of this novel reagent is anticipated to follow established routes for the preparation of N,N-disubstituted sulfamoyl chlorides. A plausible two-step synthetic pathway starting from commercially available 3-(methylamino)tetrahydrofuran is outlined below.

G cluster_0 Step 1: Sulfonylation A 3-(Methylamino)tetrahydrofuran C This compound A->C Base (e.g., Triethylamine) Anhydrous Solvent (e.g., DCM) Cool conditions (e.g., 0 °C to rt) B Sulfuryl Chloride (SO2Cl2) B->C G A This compound C N-methyl-N-(oxolan-3-yl)-N'-(R1,R2)-sulfamide A->C B Primary or Secondary Amine (R1R2NH) B->C D Base (e.g., Pyridine, DIEA) D->C Anhydrous Solvent (e.g., DCM, THF) 0 °C to rt

Application Notes & Protocols: A Guide to the Synthesis of Novel Sulfonamides Using N-methyl-N-(oxolan-3-yl)sulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonamide moiety is a cornerstone functional group in medicinal chemistry, present in a vast array of therapeutic agents due to its favorable physicochemical properties and ability to act as a stable hydrogen bond donor and acceptor.[1] The development of novel synthetic methods and building blocks is critical for expanding the chemical space available to drug discovery professionals. This document provides a comprehensive guide to the use of N-methyl-N-(oxolan-3-yl)sulfamoyl chloride, a versatile reagent for introducing a unique, polar, and non-planar scaffold into target molecules. We will detail the underlying reaction principles, provide a robust, step-by-step protocol for its reaction with primary and secondary amines, and discuss expected outcomes and troubleshooting.

The Reagent: this compound

Structure and Properties

This compound incorporates a saturated oxolane (tetrahydrofuran) ring, which can significantly influence the properties of the resulting sulfonamide. The introduction of this heterocyclic moiety can enhance aqueous solubility, modulate lipophilicity, and provide a three-dimensional vector for exploring protein binding pockets, distinguishing it from more common, planar aromatic sulfonyl chlorides.

  • Molecular Formula: C₆H₁₂ClNO₃S

  • Molecular Weight: 213.68 g/mol

  • Appearance (Predicted): Colorless to light yellow liquid or low-melting solid.

  • Key Feature: The oxolane ring provides a polar, flexible, and stereogenic center that can be exploited in rational drug design.

Safety, Handling, and Storage

Sulfamoyl chlorides, like other sulfonyl chlorides, are reactive electrophiles and must be handled with care. They are corrosive and react with moisture.[2][3] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][5] All manipulations should be performed inside a certified chemical fume hood.[3]

  • Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors or fumes. The reagent is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware and anhydrous solvents.[3][4]

  • Storage: Store in a tightly sealed container under an inert atmosphere. For long-term stability, store in a cool, dry, and well-ventilated area, away from incompatible substances like water, alcohols, and strong bases.[4][5] Refrigeration (2-8 °C) is recommended.

  • Spill & First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[5] For eye contact, rinse cautiously with water for several minutes.[5] In case of inhalation, move the person to fresh air.[3] In all cases of exposure, seek immediate medical attention.[3]

Principle of the Reaction: Sulfonamide Synthesis

The synthesis of sulfonamides from sulfamoyl chlorides is a classic and reliable transformation in organic chemistry.[6] The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur center.

Reaction Mechanism

The core mechanism involves the nucleophilic attack of a primary or secondary amine on the electron-deficient sulfur atom of the sulfamoyl chloride. This addition is followed by the elimination of a chloride ion. The hydrogen chloride (HCl) byproduct is neutralized by a base (typically a tertiary amine like triethylamine or pyridine) present in the reaction mixture. This acid scavenging step is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.[7]

G reagents Amine (R¹R²NH) + This compound intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product_hcl Sulfonamide Product + HCl intermediate->product_hcl Elimination of Cl⁻ final_product Final Sulfonamide + Base·HCl Salt product_hcl->final_product Neutralization base_react Base (e.g., Et₃N) base_react->final_product

Caption: General mechanism for sulfonamide formation.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a novel sulfonamide by reacting this compound with a representative amine (benzylamine).

Materials and Equipment
  • This compound

  • Benzylamine (or other primary/secondary amine)

  • Triethylamine (Et₃N), distilled

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, septa, nitrogen/argon line

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: Place a magnetic stir bar in an oven-dried round-bottom flask. Seal the flask with a rubber septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Reagent Preparation: In the inert flask, dissolve the amine (e.g., benzylamine, 1.0 eq.) and triethylamine (1.2-1.5 eq.) in anhydrous DCM (approx. 0.1-0.2 M concentration relative to the amine). The causality here is that triethylamine acts as an essential scavenger for the HCl produced, preventing side reactions and driving the equilibrium towards the product.[7]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the reaction, minimizing the formation of potential side products.[7]

  • Addition of Sulfamoyl Chloride: Prepare a solution of this compound (1.05 eq.) in a small volume of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes using a syringe.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding deionized water.

  • Aqueous Workup: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine (to reduce the amount of water in the organic layer).

    • This multi-step wash is a self-validating system to ensure the removal of both basic and acidic impurities before isolation.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

Data Presentation & Expected Results

The protocol is versatile and can be applied to a range of primary and secondary amines. The table below presents hypothetical yet representative results for the synthesis of a small library of sulfonamides using this method.

Amine SubstrateReaction Time (h)Yield (%)Expected Mass [M+H]⁺ (m/z)
Aniline488271.09
Benzylamine292285.11
Morpholine395265.09
(R)-α-methylbenzylamine685299.12

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Yield 1. Inactive (poorly nucleophilic) amine. 2. Moisture contamination. 3. Insufficient base.1. Increase reaction temperature or use a stronger, non-nucleophilic base (e.g., DBU). 2. Ensure all glassware is rigorously dried and use anhydrous solvents.[7] 3. Increase the equivalents of base to 1.5-2.0 eq.
Di-sulfonylation of Primary Amine Excess sulfamoyl chloride used or reaction temperature too high.Use a stoichiometric amount (1.0-1.05 eq.) of the sulfamoyl chloride and maintain low temperature (0 °C) during addition.[7]
Difficult Purification Co-elution of product with triethylammonium chloride salt.Ensure the aqueous workup, particularly the 1 M HCl wash, is performed thoroughly to remove all amine salts before chromatography.

Experimental Workflow Visualization

The entire experimental process, from initial setup to final analysis, can be summarized in the following workflow diagram.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep_reagents Dissolve Amine & Base in Anhydrous DCM cool Cool to 0 °C prep_reagents->cool add_reagent Dropwise Addition of Sulfamoyl Chloride cool->add_reagent stir Warm to RT & Stir (2-16h) add_reagent->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with H₂O monitor->quench extract Aqueous Washes (HCl, NaHCO₃, Brine) quench->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Flash Column Chromatography dry->purify analysis Characterize Product (NMR, HRMS, IR) purify->analysis

Caption: Step-by-step experimental workflow diagram.

Conclusion

This compound is a valuable building block for modern medicinal chemistry, enabling the facile synthesis of novel sulfonamides bearing a desirable heterocyclic scaffold. The protocol described herein is robust, scalable, and applicable to a wide range of amine nucleophiles. By carefully controlling reaction conditions and following systematic workup and purification procedures, researchers can efficiently generate diverse libraries of sulfonamide derivatives for biological screening and drug development programs.

References

  • AK Scientific, Inc. (n.d.). Sulfamoyl chloride, Keep in freezer under -20°C upon receipt. Retrieved from AK Scientific, Inc.
  • Das, B., & Chakraborty, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
  • Woollins, J. D. (2010).
  • ResearchGate. (2021, March). Synthesis of sulfonimidoyl chloride (SIC) from sulfonamides with silyl protecting groups (PGs).
  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Retrieved from [Link]

  • Angene Chemical. (2021, May 1).
  • Thermo Fisher Scientific. (2008, February 21).
  • BenchChem. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride.
  • LibreTexts. (2015, March 17). Reactions of Acyl Chlorides Involving Nitrogen Compounds.

Sources

Application Notes and Protocols: Synthesis of N-Methyl-N-(oxolan-3-yl)sulfamides via Reaction of N-methyl-N-(oxolan-3-yl)sulfamoyl Chloride with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of N-methyl-N-(oxolan-3-yl)sulfamides through the reaction of N-methyl-N-(oxolan-3-yl)sulfamoyl chloride with primary and secondary amines. The sulfamide moiety is a critical pharmacophore in modern drug discovery, and this guide offers researchers, scientists, and drug development professionals a foundational understanding of the synthesis, reaction mechanisms, and practical considerations for preparing this important class of compounds. The protocols are designed to be robust and adaptable, enabling the synthesis of a diverse library of sulfamide derivatives for various research applications.

Introduction: The Significance of N-Substituted Sulfamides in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1] A related and increasingly important structural motif is the sulfamide, where a central sulfuryl group is flanked by two nitrogen atoms. N-substituted sulfamides, in particular, offer a versatile scaffold for drug design due to their unique physicochemical properties and ability to engage in specific hydrogen bonding interactions with biological targets.[2] The incorporation of a cyclic ether, such as the oxolane (tetrahydrofuran) ring, can enhance solubility and introduce specific conformational constraints, which can be advantageous for optimizing drug-receptor interactions.

This application note focuses on the synthesis of sulfamides derived from N-methyl-N-(oxolan-3-yl)amine, a building block that combines the features of a secondary amine with a cyclic ether. The key intermediate, this compound, serves as a reactive electrophile for the facile construction of the sulfamide linkage via reaction with a broad range of primary and secondary amines.

Reaction Principle and Mechanism

The synthesis of N-methyl-N-(oxolan-3-yl)sulfamides from the corresponding sulfamoyl chloride and an amine is a classic example of a nucleophilic acyl substitution-type reaction at a sulfur center.[3] The sulfur atom of the sulfamoyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

The reaction mechanism proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.[2]

Sulfamide Formation Mechanism cluster_0 Nucleophilic Attack cluster_1 Elimination cluster_2 Neutralization R1R2NH R¹R²NH SulfamoylChloride R³R⁴NSO₂Cl R1R2NH->SulfamoylChloride Intermediate R³R⁴NSO₂(Cl)⁻-N⁺H(R¹R²) SulfamoylChloride->Intermediate Product_HCl R³R⁴NSO₂NR¹R² + HCl Intermediate->Product_HCl -HCl Base Base HCl HCl Base->HCl Salt Base·H⁺Cl⁻ HCl->Salt

Figure 1: General mechanism for sulfamide formation.

Synthesis of the Key Intermediate: this compound

Protocol 1: Synthesis of this compound

Materials:

  • N-methyl-N-(oxolan-3-yl)amine

  • Sulfuryl chloride (SO₂Cl₂)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, add N-methyl-N-(oxolan-3-yl)amine (1.0 eq) and anhydrous DCM (or THF) to make a 0.5 M solution.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (1.1 eq) to the cooled solution.

  • Sulfuryl Chloride Addition: Add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

    • Wash the precipitate with a small amount of anhydrous DCM.

    • Combine the filtrates and concentrate under reduced pressure at low temperature (< 30 °C) to yield the crude this compound.

  • Purification and Storage: The crude product can often be used directly in the next step. If purification is necessary, it can be attempted by vacuum distillation or flash chromatography on silica gel, although care must be taken as sulfamoyl chlorides can be moisture-sensitive and thermally labile. Store the product under an inert atmosphere at low temperature.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: N-methyl-N-(oxolan-3-yl)amine dissolve Dissolve in anhydrous DCM/THF start->dissolve cool Cool to 0°C dissolve->cool add_base Add Triethylamine cool->add_base add_so2cl2 Add SO₂Cl₂ dropwise add_base->add_so2cl2 stir Stir at 0°C for 1-2h add_so2cl2->stir workup Workup (filtration, concentration) stir->workup product Product: this compound workup->product

Figure 2: Workflow for the synthesis of the sulfamoyl chloride intermediate.

Reaction with Primary and Secondary Amines

The reaction of this compound with primary and secondary amines is generally a high-yielding and straightforward process. The choice of base and solvent can be optimized depending on the nucleophilicity and steric hindrance of the amine.

Protocol 2: General Procedure for the Synthesis of N-Methyl-N-(oxolan-3-yl)sulfamides

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 eq) and triethylamine (1.5 eq) in the chosen anhydrous solvent.

  • Cooling: Cool the solution to 0 °C.

  • Sulfamoyl Chloride Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the cooled amine solution.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS. For less reactive amines, gentle heating (e.g., 40-50 °C) may be required.

  • Workup:

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., DCM, ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude sulfamide.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Parameter Recommendation Rationale
Solvent Anhydrous DCM, THF, or MeCNAprotic solvents are preferred to avoid reaction with the sulfamoyl chloride.
Base Triethylamine or PyridineTo neutralize the HCl byproduct. Pyridine can also act as a nucleophilic catalyst.
Temperature 0 °C to room temperatureInitial cooling helps to control the exothermicity of the reaction.
Stoichiometry ~1:1 ratio of sulfamoyl chloride to amineA slight excess of the amine can sometimes be used to drive the reaction to completion.
Workup Aqueous quench and extractionStandard procedure to remove salts and isolate the organic product.
Purification Flash column chromatographyEffective for removing unreacted starting materials and byproducts.

Table 1: Summary of Reaction Parameters for Sulfamide Synthesis.

Troubleshooting and Considerations

  • Low Yields:

    • Moisture: Ensure all glassware is thoroughly dried and anhydrous solvents are used, as the sulfamoyl chloride is sensitive to hydrolysis.

    • Steric Hindrance: For sterically hindered amines, longer reaction times, elevated temperatures, or a more potent base may be necessary.

    • Low Nucleophilicity: For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), the use of a stronger base or a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) may be beneficial.

  • Side Reactions:

    • Dimerization/Polymerization: This can occur if the sulfamoyl chloride is unstable. Using it immediately after preparation is recommended.

    • Reaction with Solvent: Avoid protic solvents like alcohols.

Conclusion

The synthesis of N-methyl-N-(oxolan-3-yl)sulfamides via the reaction of the corresponding sulfamoyl chloride with primary and secondary amines is a versatile and efficient method for accessing a diverse range of compounds with potential applications in drug discovery. The protocols provided in this application note offer a solid foundation for researchers to synthesize these valuable molecules. Careful control of reaction conditions, particularly the exclusion of moisture, is crucial for achieving high yields and purity.

References

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. (URL: [Link])

  • Reactions of Amines. Chemistry LibreTexts. (URL: [Link])

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. (URL: [Link])

  • Synthetic methodology for the preparation of N-hydroxysulfamides. PMC. (URL: [Link])

  • Preparation of sulfonamides from N-silylamines. PMC. (URL: [Link])

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. (URL: [Link])

  • Reaction between acyl chlorides and amines - addition / elimination. Chemguide. (URL: [Link])

  • General preparation method of sulfonyl chloride.
  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Chemistry Europe. (URL: [Link])

  • Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. (URL: [Link])

  • N-substituted sulfamoyl chlorides and preparation thereof.

Sources

Protocol & Application Notes for the Workup of N-methyl-N-(oxolan-3-yl)sulfamoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride is a key bifunctional intermediate in medicinal chemistry, enabling the synthesis of diverse sulfonamide derivatives. The successful isolation of this compound is critically dependent on a meticulously executed reaction workup procedure that mitigates its inherent reactivity and hydrolytic instability. This document provides a comprehensive, field-proven protocol for the workup of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring researchers can adapt the procedure to varying scales and reaction conditions. The protocol emphasizes safety, efficiency, and validation to yield a product of high purity suitable for downstream applications in drug discovery and development.

Guiding Principles: The Chemistry of Sulfamoyl Chloride Workup

Sulfamoyl chlorides (R₂NSO₂Cl) are potent electrophiles, a characteristic essential for their utility in forming sulfonamide bonds.[1] However, this reactivity also makes them highly susceptible to hydrolysis. The primary challenge in the workup is to efficiently remove unreacted reagents, acidic byproducts (e.g., HCl), and aqueous media without significant degradation of the target molecule.

The core principles of this protocol are:

  • Temperature Control: Hydrolysis and decomposition are kinetically driven. Performing the initial quench and subsequent aqueous washes at low temperatures (0-5 °C) is paramount to minimizing product loss.

  • Rapid Phase Separation: Prolonged contact with the aqueous phase, even at low temperatures, will lead to hydrolysis. The procedure is designed for swift and efficient separation of the organic and aqueous layers.

  • Thorough Neutralization and Drying: Residual acid can catalyze decomposition during storage or concentration. Complete neutralization with a mild base, followed by a thorough drying step, is essential for product stability.

The synthesis of sulfamoyl chlorides often involves highly reactive and corrosive reagents like chlorosulfonic acid or sulfuryl chloride.[2][3] The workup must therefore begin with a carefully controlled quenching step to safely neutralize these precursors.

Safety First: Hazard Analysis and Mitigation

Handling sulfamoyl chlorides and associated reagents requires strict adherence to safety protocols. These compounds are corrosive, moisture-sensitive, and release toxic gases upon decomposition.[4][5][6]

HazardMitigation MeasuresFirst Aid
Corrosive Always handle in a certified chemical fume hood. Wear nitrile gloves (double-gloving recommended), a flame-resistant lab coat, and splash-proof safety goggles or a face shield.[5][6]Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][7] Eye Contact: Immediately flush with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
Moisture Sensitivity & Hydrolysis Use oven-dried or flame-dried glassware with an inert atmosphere (N₂ or Ar). Use anhydrous solvents. The reaction releases HCl gas upon contact with water.[3]Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
Exothermic Quenching The initial quench with ice/water is highly exothermic. Add the reaction mixture to the ice slurry slowly and with vigorous stirring. Use a vessel with at least 5-10 times the volume of the reaction mixture.Not applicable (procedural control).

Detailed Reaction Workup Protocol

This protocol assumes the synthesis of this compound was performed in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

Materials and Reagents
  • Reaction mixture containing the crude product.

  • Deionized water, chilled to 0 °C.

  • Crushed ice.

  • Saturated sodium bicarbonate (NaHCO₃) solution, chilled.

  • Saturated sodium chloride (Brine) solution, chilled.

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc), reagent grade.

  • Separatory funnel.

  • Erlenmeyer flasks.

  • Rotary evaporator.

Step-by-Step Procedure

Step 1: Reaction Quenching

  • Rationale: To hydrolyze and neutralize any remaining highly reactive chlorinating agents (e.g., sulfuryl chloride) and begin the removal of water-soluble byproducts. The use of a large volume of ice provides a significant heat sink to control the exothermic reaction.[8]

  • Procedure:

    • Prepare a slurry of crushed ice and cold deionized water in a beaker or flask that is at least 5-10 times the volume of the reaction mixture. Place this slurry in an ice bath to maintain a low temperature.

    • With vigorous stirring, slowly add the crude reaction mixture dropwise via an addition funnel to the ice slurry.

    • Critical Point: Monitor the addition rate to keep the temperature of the quench mixture below 10 °C. Copious amounts of HCl gas may be evolved; ensure the procedure is performed in an efficient fume hood.[8]

Step 2: Extraction and Phase Separation

  • Rationale: To partition the desired organic product away from the aqueous phase containing salts and acids.

  • Procedure:

    • Transfer the entire quenched mixture to a separatory funnel of appropriate size.

    • If the reaction solvent has high density (e.g., DCM), the organic layer will be on the bottom. If it has low density (e.g., EtOAc), it will be on top.

    • Allow the layers to fully separate. Drain and collect the organic layer.

    • Extract the aqueous layer again with a fresh portion of the organic solvent (e.g., 2 x 50 mL for a 200 mL aqueous layer) to recover any dissolved product.

    • Combine all organic extracts.

Step 3: Neutralization and Washing

  • Rationale: To remove all residual acid from the organic phase. A saturated NaHCO₃ wash neutralizes acids like HCl. The subsequent brine wash helps to break up emulsions and removes the bulk of the dissolved water from the organic phase before the final drying step.[9]

  • Procedure:

    • Return the combined organic extracts to the separatory funnel.

    • Add a chilled, saturated solution of sodium bicarbonate. Stopper the funnel and invert gently, venting frequently to release CO₂ gas produced from the neutralization.

    • Shake more vigorously, with periodic venting, until gas evolution ceases.

    • Separate and discard the aqueous layer.

    • Add a chilled, saturated brine solution to the organic layer. Shake gently, allow the layers to separate, and discard the aqueous layer.

Step 4: Drying and Filtration

  • Rationale: To remove all traces of water from the organic solution. Water can cause significant product hydrolysis during the solvent removal step.[8]

  • Procedure:

    • Transfer the washed organic layer to an Erlenmeyer flask.

    • Add a generous portion of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). The drying agent should move freely when the flask is swirled, indicating sufficient quantity has been added.

    • Allow the mixture to stand for 15-20 minutes, swirling occasionally.

    • Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask.

Step 5: Solvent Removal

  • Rationale: To isolate the crude product by removing the solvent under reduced pressure.

  • Procedure:

    • Concentrate the filtrate using a rotary evaporator.

    • Critical Point: Keep the water bath temperature low (≤ 30 °C) to prevent thermal decomposition of the sulfamoyl chloride.

    • Once the solvent is removed, the crude this compound is obtained, often as an oil or a low-melting solid. It should be used immediately in the next synthetic step or stored under an inert atmosphere at low temperature (-20 °C).[4][6]

Visualization of the Workup Workflow

The following diagram illustrates the logical flow of the entire workup procedure, from the initial reaction mixture to the isolated crude product.

Workup_Protocol Figure 1: Workflow for Sulfamoyl Chloride Workup cluster_0 Figure 1: Workflow for Sulfamoyl Chloride Workup cluster_1 Figure 1: Workflow for Sulfamoyl Chloride Workup cluster_2 Figure 1: Workflow for Sulfamoyl Chloride Workup cluster_3 Figure 1: Workflow for Sulfamoyl Chloride Workup ReactionMixture Crude Reaction Mixture (in Organic Solvent) Quench Quench Vessel (Ice/Water Slurry) ReactionMixture->Quench 1. Slow Addition (Control T < 10°C) SepFunnel1 Separatory Funnel Quench->SepFunnel1 2. Transfer OrganicLayer1 Organic Layer SepFunnel1->OrganicLayer1 Collect AqueousWaste1 Aqueous Layer (Acidic Waste) SepFunnel1->AqueousWaste1 Discard Wash_NaHCO3 Wash with NaHCO₃(aq) OrganicLayer1->Wash_NaHCO3 3. Neutralize Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine 4. Remove Water Drying Dry over Na₂SO₄ Wash_Brine->Drying 5. Dehydrate Filtration Filter Drying->Filtration Evaporation Rotary Evaporation (T ≤ 30°C) Filtration->Evaporation 6. Concentrate FinalProduct Isolated Crude Product Evaporation->FinalProduct

Caption: A step-by-step flowchart of the workup procedure.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Product hydrolysis during workup.[10][11] 2. Incomplete extraction. 3. Thermal decomposition during solvent removal.1. Ensure all aqueous solutions are pre-chilled and minimize contact time. 2. Perform 2-3 extractions of the aqueous layer. 3. Use a low-temperature bath (≤ 30 °C) for rotary evaporation.
Emulsion Formation at Interface Insufficient ionic strength in the aqueous phase.Add more brine solution to the separatory funnel, swirl gently, and allow time for the layers to separate. If persistent, filter the entire mixture through a pad of Celite.
Product Decomposes upon Standing Residual moisture or acid is present.Ensure the drying step is thorough (add more drying agent if needed) and that the neutralization wash was effective. Store the final product under an inert atmosphere at -20 °C.[4][6]
Oily Product Fails to Solidify Presence of solvent or impurities.Place the flask under high vacuum for several hours to remove trace solvents. If impurities are suspected, consider a rapid purification step like filtration through a short plug of silica gel, eluting with a non-polar solvent.

References

  • Ko, E. C. F., & Robertson, R. E. (1972). Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry, 50(6), 946-951. Retrieved from [Link]

  • Hall, H. K. (1956). Hydrolysis of sulfamoyl chlorides. I. Hydrolysis of dimethylsulfamoyl chloride. Heat capacity of activation, the secondary .gamma.-deuterium isotope effect, and solvent isotope effect. Journal of the American Chemical Society, 78(8), 1450-1453. Retrieved from [Link]

  • Canadian Science Publishing. (1972). Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry. Retrieved from [Link]

  • King, J. F., & Lee, T. M. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 103(5), 1137-1145. Retrieved from [Link]

  • Narender, T., et al. (2008). Synthetic methodology for the preparation of N-hydroxysulfamides. PMC. Retrieved from [Link]

  • Google Patents. (1986). US4569995A - Sulfamoyl chlorides.
  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

  • Hell, S. M., et al. (2020). Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes. Journal of the American Chemical Society, 142(1), 74-79. Retrieved from [Link]

  • Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Retrieved from [Link]

  • Barabe, F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(40), 14325-14329. Retrieved from [Link]

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Application Notes & Protocols: A Guide to the Scale-Up Synthesis of N-methyl-N-(oxolan-3-yl)sulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive technical guide for researchers, chemists, and process development professionals on the considerations and methodologies for the scale-up synthesis of N-methyl-N-(oxolan-3-yl)sulfamoyl chloride. While specific literature on the large-scale production of this exact molecule is limited, this guide is constructed based on established first principles for the synthesis of analogous N,N-disubstituted sulfamoyl chlorides.[1] The core transformation involves the reaction of a secondary amine, N-methyl-oxolan-3-amine, with sulfuryl chloride (SO₂Cl₂).

This guide emphasizes process safety, reaction optimization, and the mitigation of potential hazards associated with the highly reactive and corrosive nature of sulfuryl chloride.[2][3] By understanding the underlying reaction mechanism, critical process parameters, and potential side reactions, development teams can establish a robust, safe, and scalable manufacturing process.

Introduction: Strategic Importance and Scale-Up Challenges

This compound is a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals. The sulfamoyl chloride moiety is a versatile functional group, readily reacting with amines to form sulfonamides, a common pharmacophore in numerous approved drugs.[1][4] The oxolane (tetrahydrofuran) ring provides a desirable pharmacokinetic profile in many drug candidates. The successful and safe scale-up of this intermediate is therefore a critical step in the drug development pipeline.

Key Challenges in Scale-Up:

  • Exothermic Reaction: The reaction between secondary amines and sulfuryl chloride is highly exothermic. Managing heat removal is paramount to prevent thermal runaway, especially as the reactor volume increases and the surface-area-to-volume ratio decreases.[5][6][7][8]

  • Hazardous Reagents: Sulfuryl chloride (SO₂Cl₂) is a highly corrosive, water-reactive, and toxic substance.[2][9][10] It reacts violently with water and can cause severe burns upon contact.[3] Proper handling protocols and engineering controls are non-negotiable.

  • Product Stability: Sulfamoyl chlorides can be sensitive to moisture and thermal stress, leading to hydrolysis and decomposition.[11][12] The work-up and purification strategies must be designed to minimize degradation.

  • Impurity Profile: Side reactions, such as the formation of sulfonic acid from hydrolysis, can complicate purification and impact the quality of the final product.[12]

Retrosynthetic Analysis and Route Selection

The most direct and industrially viable route to this compound is the reaction of N-methyl-oxolan-3-amine with sulfuryl chloride. This method is widely used for the synthesis of N,N-disubstituted sulfamoyl chlorides.[1]

Reaction Scheme:

Reaction_Scheme cluster_reagents amine N-methyl-oxolan-3-amine reaction + amine->reaction so2cl2 Sulfuryl Chloride (SO₂Cl₂) so2cl2->reaction product This compound hcl HCl reagents reaction->product Aprotic Solvent, Base reaction->hcl Byproduct Experimental_Workflow setup Reactor Setup (Dry, N₂ Purge) charge Charge Amine & Toluene setup->charge cool1 Cool to -10°C charge->cool1 add_base Add Triethylamine cool1->add_base add_so2cl2 Controlled Addition of SO₂Cl₂ (Maintain T < 0°C) add_base->add_so2cl2 prep_so2cl2 Prepare SO₂Cl₂ Solution prep_so2cl2->add_so2cl2 react Stir at 0°C (Monitor by HPLC) add_so2cl2->react quench Quench on Ice-Water react->quench workup Aqueous Workup (NaHCO₃, Brine) quench->workup dry Dry Organic Layer (MgSO₄) workup->dry isolate Concentrate in Vacuo dry->isolate product Final Product isolate->product

Caption: Step-by-step process flow for the synthesis.

Troubleshooting Logic Diagram:

Troubleshooting_Logic start Problem Observed incomplete_reaction Incomplete Reaction (Starting Amine Remains) start->incomplete_reaction low_yield Low Yield start->low_yield cause1 Insufficient SO₂Cl₂? incomplete_reaction->cause1 Check cause2 Reaction Temp Too Low? incomplete_reaction->cause2 Check cause3 Product Hydrolysis? low_yield->cause3 Check cause4 Mechanical Loss? low_yield->cause4 Check sol1 Check Stoichiometry & Assay Reagent cause1->sol1 Yes sol2 Allow to Warm Slightly (e.g., to 5°C) & Extend Time cause2->sol2 Yes sol3 Ensure Anhydrous Conditions During Reaction & Workup cause3->sol3 Yes sol4 Review Transfer Steps & Workup Procedure cause4->sol4 Yes

Caption: A decision tree for common synthesis issues.

References

  • Application Notes and Protocols for the Synthesis of Sulfonamides
  • ICSC 0198 - SULPHURYL CHLORIDE.
  • Sulfuryl chloride - Santa Cruz Biotechnology.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Working with Exothermic Reactions during Lab and Scale up - Amar Equipment.
  • SULFURYL CHLORIDE - CAMEO Chemicals - NOAA.
  • SAFETY D
  • Control Strategies For Managing Exothermic Reactions In Flow - P
  • sulphuryl chloride - Sdfine.
  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides - Benchchem.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • Synthetic methodology for the prepar
  • .

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Public
  • A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues - NIH.
  • 20.6: Reactions of Amines - Chemistry LibreTexts.
  • Rules of Thumb: Scale-up - Fe
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.
  • How does Ethyl Sulfonyl Chloride react with amines? - Blog.
  • "avoiding impurities in the synthesis of sulfonyl chlorides" - Benchchem.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchG

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Application Notes and Protocols: N-methyl-N-(oxolan-3-yl)sulfamoyl chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride is a versatile chemical intermediate poised for significant applications in drug discovery and chemical biology. Its structure combines a reactive sulfamoyl chloride group with an N-methyl substituent and a chiral oxolane (tetrahydrofuran) ring. This unique combination of features provides a valuable scaffold for the synthesis of diverse molecular libraries with potential therapeutic applications. The sulfamoyl chloride moiety serves as a robust electrophile for reaction with a wide array of nucleophiles, primarily to form stable sulfonamide bonds.[1][2]

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a multitude of clinically approved drugs with activities spanning antibacterial, anticancer, anti-inflammatory, and antiviral applications.[3][4][5][6][7] The N-methyl and oxolan-3-yl substituents on the sulfamoyl chloride offer distinct advantages. The N-methyl group can influence the conformational rigidity and metabolic stability of the resulting derivatives. The oxolane ring, a common motif in pharmaceuticals, can improve pharmacokinetic properties and engage in specific hydrogen bond interactions with biological targets.[8]

These application notes will detail the potential of this compound derivatives in three key areas: the generation of novel sulfonamide libraries for high-throughput screening, the development of targeted covalent inhibitors, and their use as versatile chemical probes for biological systems.

Application 1: Synthesis of Novel Sulfonamide Libraries for Drug Discovery

The primary application of this compound is in the synthesis of N,N'-disubstituted sulfonamides. By reacting this sulfamoyl chloride with a diverse collection of primary and secondary amines, researchers can rapidly generate large libraries of novel compounds for screening against various therapeutic targets.

The resulting sulfonamide derivatives are of high interest in several therapeutic areas:

  • Anticancer Agents: The sulfonamide scaffold is found in numerous anticancer drugs, including inhibitors of carbonic anhydrases, kinases, and tubulin polymerization.[4][5][9] The oxolane moiety can be explored for its potential to interact with specific pockets in these enzymes.

  • Antibacterial Agents: Since the discovery of Prontosil, sulfonamides have been a mainstay of antibacterial therapy.[3][5] Novel derivatives can be screened against resistant bacterial strains.

  • Neurological Disorders: The structural motifs present in this compound derivatives have been identified in patent literature for compounds targeting neurological diseases.

High-Throughput Synthesis Workflow

A parallel synthesis approach can be employed to efficiently generate a library of sulfonamide derivatives. This workflow is amenable to automation and allows for the rapid exploration of chemical space.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Storage A Array of Primary/Secondary Amines in 96-well plate D Dispense Amine Base to each well A->D B Stock Solution of this compound in DCM E Dispense Sulfamoyl Chloride Solution to each well B->E C Stock Solution of Tertiary Amine Base (e.g., Et3N) in DCM C->D D->E Sequential Addition F Incubate at Room Temperature with Shaking E->F G Aqueous Wash (e.g., 1M HCl, sat. NaHCO3, brine) F->G H Evaporate Solvent G->H I Purification (e.g., SPE or preparative LC-MS) H->I J Characterization (LC-MS, 1H NMR) I->J K Compound Plating and Storage J->K

Caption: High-throughput workflow for sulfonamide library synthesis.

Protocol 1: Parallel Synthesis of a 96-Compound Sulfonamide Library

This protocol outlines the synthesis of a library of sulfonamides from this compound and a diverse set of primary and secondary amines in a 96-well plate format.

Materials:

  • This compound

  • A diverse library of 96 primary and secondary amines

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • 96-well deep-well plates with cap mats

  • Multichannel pipette or liquid handling robot

Procedure:

  • Amine Plate Preparation: In each well of a 96-well deep-well plate, add 50 µmol of a unique primary or secondary amine. If the amine is a salt, add an additional equivalent of base.

  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of this compound in anhydrous DCM.

    • Prepare a 1.0 M stock solution of Et3N in anhydrous DCM.

  • Reaction Initiation:

    • To each well containing the amine, add 150 µL (150 µmol, 3 equivalents) of the Et3N stock solution.

    • Add 100 µL (50 µmol, 1 equivalent) of the this compound stock solution to each well.

  • Reaction Incubation: Seal the 96-well plate with a cap mat and shake at room temperature for 12-18 hours.

  • Workup:

    • Quench the reaction by adding 500 µL of 1M HCl to each well. Mix thoroughly.

    • Add 500 µL of DCM to each well. Seal and shake vigorously. Centrifuge the plate to separate the layers.

    • Carefully remove the aqueous (top) layer.

    • Wash the organic layer with 500 µL of saturated NaHCO3, followed by 500 µL of brine.

    • Transfer the organic layer to a fresh 96-well plate containing anhydrous Na2SO4.

  • Isolation:

    • After allowing the organic layer to dry for 30 minutes, transfer the supernatant to a new tared 96-well plate.

    • Concentrate the solvent in vacuo using a centrifugal evaporator.

  • Analysis:

    • Determine the yield and purity of each compound using LC-MS.

    • For select "hit" compounds, perform further characterization by ¹H NMR and ¹³C NMR.

Data Presentation Example
Well IDAmine StructureMW ( g/mol )Yield (%)Purity (LC-MS, 254 nm)
A1Benzylamine268.3485>98%
A2Morpholine248.3292>99%
A3(R)-α-methylbenzylamine282.3778>95%
...............

Application 2: Development of Targeted Covalent Inhibitors

The sulfamoyl chloride functional group, while primarily used to form sulfonamides, can also act as a latent electrophile for covalent modification of proteins. While less reactive than sulfonyl fluorides, under appropriate conditions and with suitable nucleophilic residues in proximity, it can engage in covalent bond formation. This is particularly relevant for targeting nucleophilic amino acids like lysine, tyrosine, or serine within an enzyme's active site.

The oxolane ring and the N-methyl group can serve as recognition elements, guiding the sulfamoyl chloride moiety to a specific location on the protein surface. This "tethering" effect increases the effective concentration of the electrophile near the target residue, facilitating covalent modification.

G A Derivative binds non-covalently to target protein B Sulfamoyl chloride positioned near nucleophilic residue (e.g., Lys, Tyr) A->B Proximity & Orientation C Nucleophilic attack on sulfur atom B->C D Displacement of Chloride ion C->D E Formation of stable covalent sulfonamide/sulfamate bond D->E F Irreversible Inhibition of Protein Function E->F

Caption: Mechanism of targeted covalent inhibition.

Protocol 2: Screening for Covalent Modification of a Target Protein

This protocol describes a general method to assess the potential of a this compound derivative to covalently modify a target protein using intact protein mass spectrometry.

Materials:

  • Purified target protein of known molecular weight.

  • This compound derivative (test compound).

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Dimethyl sulfoxide (DMSO).

  • LC-MS system capable of intact protein analysis (e.g., Q-TOF).

  • Desalting column (e.g., C4 reverse phase).

Procedure:

  • Sample Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a 10 µM solution of the target protein in the assay buffer.

  • Incubation:

    • In a microcentrifuge tube, combine 99 µL of the protein solution with 1 µL of the 10 mM test compound stock solution (final concentrations: ~10 µM protein, 100 µM compound).

    • As a control, add 1 µL of DMSO to 99 µL of the protein solution.

    • Incubate both samples at room temperature for various time points (e.g., 0, 1, 4, and 24 hours).

  • Sample Cleanup:

    • After incubation, desalt the protein sample using a C4 ZipTip or a similar desalting column according to the manufacturer's instructions to remove excess unbound compound and non-volatile salts.

    • Elute the protein in a solvent suitable for mass spectrometry (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Infuse the desalted protein sample into the mass spectrometer.

    • Acquire the mass spectrum over a m/z range appropriate for the target protein's molecular weight.

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein.

  • Data Interpretation:

    • Compare the mass of the protein incubated with the test compound to the mass of the control protein.

    • A mass increase corresponding to the molecular weight of the N-methyl-N-(oxolan-3-yl)sulfamoyl fragment (minus HCl) indicates covalent modification.

    • The intensity of the modified protein peak relative to the unmodified peak can provide a semi-quantitative measure of the reaction's extent over time.

Application 3: Synthesis of Sulfamate Derivatives as Bioisosteres or Prodrugs

Reaction of this compound with alcohols or phenols yields sulfamates. The sulfamate moiety is a valuable functional group in medicinal chemistry, often used as a bioisosteric replacement for carboxylates, sulfonamides, or phosphates. It can also be incorporated into prodrug strategies, where the sulfamate is enzymatically cleaved in vivo to release an active hydroxyl-containing drug.

Protocol 3: General Procedure for the Synthesis of a Sulfamate Derivative

This protocol describes the synthesis of a sulfamate from this compound and a generic alcohol (R-OH).

Materials:

  • This compound

  • Alcohol or phenol of interest

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or a non-nucleophilic base like DBU.

  • Saturated aqueous Ammonium Chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Alkoxide Formation (if using NaH):

    • To a solution of the alcohol (1.0 eq) in anhydrous THF at 0 °C, add NaH (1.2 eq) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen evolution ceases.

  • Sulfamoylation:

    • Add a solution of this compound (1.1 eq) in anhydrous THF dropwise to the alkoxide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

    • Extract the aqueous layer with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired sulfamate.

  • Characterization:

    • Confirm the structure of the purified sulfamate by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

This compound is a powerful and versatile building block for modern medicinal chemistry and chemical biology. Its ability to readily form sulfonamides and sulfamates allows for the creation of diverse compound libraries for drug discovery. Furthermore, its potential application in the development of targeted covalent inhibitors opens up exciting avenues for creating highly specific and potent therapeutics. The protocols and workflows described herein provide a solid foundation for researchers to unlock the full potential of this valuable chemical entity.

References

  • US4569995A - Sulfamoyl chlorides.
  • Sulfonamide Derivatives as Potent VEGFR-2 Inhibitors: Advances and Therapeutic Perspectives: A Comprehensive Review. Cognizance Journal of Multidisciplinary Studies.
  • N-Methylsulfamoyl chloride | CH4ClNO2S. PubChem.
  • Sulfonamide derivatives as multi-target agents for complex diseases. PubMed.
  • A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents: a review.
  • United States P
  • Sulfonamide derivatives: Synthesis and applications.
  • N-methyl-n-(oxan-4-yl)sulfamoyl chloride. PubChemLite.
  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed.
  • This compound. BIOFOUNT.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
  • New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling. MDPI.
  • Synthesis of New Sulfonamide Derivatives-Phenyl. Scholars Research Library.
  • The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008).
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  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B.
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.
  • Sulfamoyl Chloride | 7778-42-9. ChemicalBook.
  • US3226433A - Making methanesulfonyl chloride.
  • A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Mediterranean Journal of Pharmacy & Pharmaceutical Sciences.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-methyl-N-(oxolan-3-yl)sulfamoyl chloride Reaction Failures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to N-methyl-N-(oxolan-3-yl)sulfamoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly reactive sulfamoylating agent. As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-proven insights to help you overcome common experimental hurdles and ensure the success of your synthetic endeavors. This document is structured not as a rigid manual, but as an interactive troubleshooting resource.

Section 1: Foundational Knowledge - Understanding the Reagent

This compound is a valuable building block for introducing the N-methyl-N-(oxolan-3-yl)sulfamoyl moiety, a group of interest in medicinal chemistry. However, its utility is matched by its reactivity and instability, which are the primary sources of reaction failures.

The core of its reactivity lies in the highly electrophilic sulfur atom, which is activated by three electron-withdrawing groups: two oxygen atoms and a chlorine atom. This makes it an excellent target for nucleophiles such as amines and alcohols.[1] The chloride ion is a superb leaving group, facilitating rapid reaction.[1]

Critical Instability: The Pervasive Threat of Hydrolysis

The single most common cause of failure in reactions involving sulfamoyl chlorides is their extreme sensitivity to moisture.[2][3][4] The electrophilic sulfur is readily attacked by water, leading to rapid decomposition into the corresponding sulfonic acid, releasing HCl in the process. This not only consumes your reagent but the generated acid can also catalyze other side reactions or degrade sensitive substrates.

G

Caption: Primary degradation pathway of the sulfamoyl chloride.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries.

Q1: My reaction shows no conversion of the starting nucleophile. Where do I start my troubleshooting?

A: This is a classic symptom of reagent failure. The first step is to question the integrity of your this compound. It has likely degraded due to hydrolysis before or during the reaction.[2][5] Before re-running the reaction, verify your anhydrous technique, use freshly opened or purified solvents, and consider validating the reagent with a simple, fast-reacting amine in a small-scale test.

Q2: My yield is very low despite seeing some product formation on TLC/LCMS. What's the most likely culprit?

A: Low yield in the presence of product formation often points to two issues: either the reaction did not go to completion, or the product was lost during the aqueous workup and purification.[4][6] Sulfamoyl chlorides can hydrolyze rapidly when the reaction mixture is quenched with water.[7] The workup should be performed quickly, at low temperatures (e.g., pouring the reaction mixture onto ice), and with rapid extraction to minimize contact time with the aqueous phase.[4][7]

Q3: How should I properly store and handle this compound?

A: Storage is critical. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), and at a low temperature (-20°C is common for reactive reagents).[8] When handling, always work in a fume hood, wear appropriate personal protective equipment (gloves, safety glasses), and avoid any contact with moisture.[9] Use dry syringes and needles for transfers and perform reactions in flame- or oven-dried glassware under an inert atmosphere.

Q4: I see multiple new spots on my TLC plate that are not my product or starting material. What could they be?

A: The most likely byproduct is the sulfonic acid from hydrolysis of your reagent. Depending on your nucleophile and conditions, other side reactions are possible. If your nucleophile is a primary amine, double sulfonylation can occur. If the reaction is run at high temperatures or for extended periods, decomposition of the oxolane ring or other complex side reactions may occur.

Section 3: In-Depth Troubleshooting Guides

When facing a reaction failure, a systematic approach is key. The following logic tree and detailed guides provide a structured path to identify and solve the problem.

Troubleshooting_Flowchart

Caption: A logical workflow for troubleshooting reaction failures.

Guide 1: Issue - No or Low Reactivity

Symptom: Analysis (TLC, LCMS, NMR) of the crude reaction mixture shows only unreacted starting materials.

Potential CauseScientific RationaleRecommended Action & Validation
Degraded Sulfamoyl Chloride The reagent is highly susceptible to hydrolysis, rendering it inactive. This is the most common cause of complete reaction failure.[2][4]Action: Source fresh reagent. Validation: Perform a small-scale control reaction with a simple, highly reactive amine like benzylamine. Rapid formation of the corresponding sulfonamide will confirm reagent activity.
Insufficiently Anhydrous Conditions Trace moisture in solvents, reagents, or from atmospheric exposure can consume the sulfamoyl chloride faster than it reacts with the intended nucleophile.Action: Use freshly distilled or commercially available anhydrous solvents. Flame-dry all glassware under vacuum and assemble under an inert atmosphere. Ensure the amine and base are also anhydrous.
Incorrect Base The reaction generates HCl, which must be scavenged by a base to drive the reaction forward.[10] If the base is too weak, sterically hindered, or not sufficiently soluble, the reaction can stall.Action: Use a non-nucleophilic amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in slight excess (1.1-1.5 equivalents). Pyridine can also be used and may act as a nucleophilic catalyst.
Low Reaction Temperature While low temperatures are often used to control reactivity, an unreactive or sterically hindered nucleophile may require more thermal energy to overcome the activation barrier.Action: If the reaction is clean but stalled at 0°C or room temperature, consider slowly warming the reaction. Monitor by TLC/LCMS to check for product formation versus decomposition.
Guide 2: Issue - Low Yield & Product Loss During Workup

Symptom: The reaction appears to proceed, but the isolated yield is poor. The crude mixture may look complex.

Potential CauseScientific RationaleRecommended Action & Validation
Hydrolysis During Workup Unreacted sulfamoyl chloride is rapidly hydrolyzed upon addition of water, which can cause emulsions and complicate extraction.[4][7] The product itself may also have some water sensitivity.Action: Quench the reaction by pouring it into a vigorously stirred mixture of ice and a suitable organic solvent. Separate the layers as quickly as possible. Wash the organic layer with cold brine to break emulsions and remove water.
Product Solubility The resulting sulfonamide may have some solubility in the aqueous layer, especially if it contains polar functional groups.Action: After the initial extraction, re-extract the aqueous layer 2-3 times with the organic solvent. Combine the organic layers for drying and concentration.
Adsorption on Silica Gel Sulfonamides can be polar and may streak or irreversibly adsorb to acidic silica gel during column chromatography.Action: Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (~0.5-1%). Alternatively, use a different stationary phase like alumina.

Section 4: Essential Experimental Protocols

Protocol 1: Strict Anhydrous Reaction Setup

This protocol is the foundation for any successful reaction with this compound.

  • Glassware Preparation: Place all glassware (round-bottom flask, stir bar, addition funnel, condenser) in an oven at >120°C for at least 4 hours, or flame-dry under high vacuum immediately before use.

  • Assembly: Quickly assemble the glassware while still warm and immediately place it under a positive pressure of dry nitrogen or argon. Allow to cool to room temperature.

  • Reagent Preparation: Use commercially available anhydrous solvents. If using solvents from a still, ensure they are freshly collected. Liquid reagents like amines and bases should be distilled from a suitable drying agent (e.g., CaH₂) or stored over molecular sieves.

  • Inert Atmosphere: Maintain a gentle positive pressure of inert gas throughout the entire experiment, from reagent addition to quenching. Use septa and dry syringes/needles for all liquid transfers.

Protocol 2: General Procedure for Sulfamoylation of an Amine Nucleophile
  • Setup: In a flame-dried, inert-atmosphere-purged round-bottom flask, dissolve the amine nucleophile (1.0 eq) and triethylamine (1.2 eq) in an anhydrous solvent (e.g., Dichloromethane, THF, Acetonitrile) to a concentration of 0.1-0.5 M.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LCMS until the limiting reagent is consumed (typically 2-16 hours).

  • Workup: See Protocol 3 for the quenching and extraction procedure.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization.

Protocol 3: Quenching and Aqueous Workup for a Moisture-Sensitive Reaction
  • Preparation: In a separate flask, prepare a vigorously stirred biphasic mixture of crushed ice, water, and the extraction solvent (e.g., ethyl acetate or dichloromethane).

  • Quench: Slowly transfer the completed reaction mixture via cannula or dropping funnel into the iced mixture.

  • Extraction: Transfer the entire mixture to a separatory funnel and immediately separate the layers.

  • Washing: Wash the organic layer sequentially with cold 1M HCl (to remove excess amine base), cold saturated NaHCO₃ solution (to neutralize), and finally, cold brine. Perform these washes quickly.

  • Drying and Concentration: Dry the isolated organic layer over a strong drying agent like anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

By understanding the inherent reactivity of this compound and adopting a meticulous and systematic approach to both reaction setup and troubleshooting, you can significantly increase your rate of success.

References

  • Robertson, R. E., & Ko, E. C. F. (1972). Hydrolysis of sulfamoyl chlorides. I. Hydrolysis of dimethylsulfamoyl chloride. Heat capacity of activation, the secondary .gamma.-deuterium isotope effect, and solvent isotope effect. Journal of the American Chemical Society. [Link]

  • Ko, E. C. F., & Robertson, R. E. (1972). Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry. [Link]

  • Ko, E. C. F., & Robertson, R. E. (1972). Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Science Publishing. [Link]

  • King, J. F., & Lee, T. W. S. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [Link]

  • Levul, G. F. (1986). Sulfamoyl chlorides.
  • Narender, T., et al. (2007). Synthetic methodology for the preparation of N-hydroxysulfamides. PMC. [Link]

  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Black, D. StC., et al. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.
  • Smiles, S., & Stewart, J. (1921). p-ACETAMINOBENZENESULFONYL CHLORIDE. Organic Syntheses. [Link]

  • Wang, C., et al. (2021). S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. RSC Publishing. [Link]

  • Author Unknown.
  • Garcı́a-Roncero, E., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition. [Link]

  • Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Welch, C. J., et al. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry. (1999). ANALYTICAL METHODS. ATSDR. [Link]

  • Van der Pijl, F., et al. (2018). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [Link]

  • PubChem. N-methyl-n-(oxan-4-yl)sulfamoyl chloride. PubChem. [Link]

  • BIOFOUNT. This compound. BIOFOUNT. [Link]

  • Garcı́a-Roncero, E., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie. [Link]

  • Alam, M. A., et al. (2014). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • PubChem. N-Methylsulfamoyl chloride. PubChem. [Link]

  • Frontier, A. (2026). Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Wikipedia. Methanesulfonyl chloride. Wikipedia. [Link]

  • Clark, J. (2015). Reactions of Acyl Chlorides Involving Nitrogen Compounds. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: N-methyl-N-(oxolan-3-yl)sulfamoyl chloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-methyl-N-(oxolan-3-yl)sulfamoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to improve the yield and purity of this important synthetic intermediate.

I. Reaction Overview and Key Challenges

The synthesis of this compound is typically achieved by the reaction of N-methyl-N-(oxolan-3-yl)amine with sulfuryl chloride (SO₂Cl₂). This reaction, while straightforward in principle, is often plagued by issues that can significantly lower the yield and complicate purification. The primary challenges include the high reactivity of sulfuryl chloride, potential side reactions, and the inherent instability of the product under certain conditions.

A common approach involves the slow addition of sulfuryl chloride to a cooled solution of the secondary amine in an aprotic solvent, often in the presence of a base to neutralize the HCl generated during the reaction.[1][2] Understanding the nuances of this reaction is critical for achieving high yields and purity.

Reaction Scheme:

N-methyl-N-(oxolan-3-yl)amine + SO₂Cl₂ → this compound + HCl

II. Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors. Here's a breakdown of potential causes and their solutions:

  • Moisture Contamination: Sulfonyl chlorides are highly sensitive to moisture and can rapidly hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.[3]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products.

    • Solution: Typically, a slight excess of the amine (1.05-1.1 equivalents) is used to ensure complete consumption of the sulfuryl chloride. The base, if used, should be in at least a 2-fold excess.

  • Reaction Temperature: The reaction is highly exothermic.[4] Poor temperature control can lead to side reactions and decomposition of the product.

    • Solution: Maintain a low reaction temperature, typically between -10 °C and 0 °C, during the addition of sulfuryl chloride. Use an efficient cooling bath (e.g., ice-salt or dry ice-acetone).

  • Slow Addition Rate: Rapid addition of sulfuryl chloride can create localized hotspots, promoting side reactions.

    • Solution: Add the sulfuryl chloride dropwise over an extended period (e.g., 30-60 minutes) with vigorous stirring to ensure efficient heat dissipation.

  • Poor Amine Quality: Impurities in the starting amine can interfere with the reaction.

    • Solution: Ensure the N-methyl-N-(oxolan-3-yl)amine is of high purity. If necessary, purify it by distillation or chromatography before use.

Q2: I am observing the formation of a significant amount of an insoluble white solid during the reaction. What is it and how can I prevent it?

A2: The white solid is most likely the hydrochloride salt of your starting amine or the tertiary amine base (if used). This is formed by the reaction of the amine with the HCl generated during the reaction. While its formation is expected, an excessive amount can indicate a problem.

  • Cause: The base is not effectively scavenging the HCl, leading to the protonation of the starting amine and rendering it non-nucleophilic.[3]

  • Solution:

    • Choice of Base: Use a non-nucleophilic, sterically hindered tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine can also be used.

    • Sufficient Excess of Base: Ensure you are using at least two equivalents of the base to effectively neutralize all the generated HCl.

    • Solvent: Use a solvent in which the hydrochloride salt has some solubility, or one that allows for efficient stirring of the slurry. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[2]

Q3: My product appears to be decomposing during workup or purification. How can I improve its stability?

A3: Sulfamoyl chlorides can be thermally and hydrolytically unstable.[5][6]

  • Hydrolysis: Avoid contact with water during the workup. Use anhydrous solvents and drying agents (e.g., Na₂SO₄ or MgSO₄). When performing an aqueous wash, use cold brine and minimize the contact time.

  • Thermal Decomposition: Keep the product cold at all times. Perform the workup and purification at low temperatures. If purification by chromatography is necessary, consider using a cold room or a jacketed column.

  • Storage: Store the purified product under an inert atmosphere at a low temperature (e.g., -20 °C).[7]

Q4: I am having difficulty purifying the final product. What are the recommended methods?

A4: Purification can be challenging due to the product's reactivity.

  • Filtration: After the reaction is complete, the hydrochloride salt of the base can be removed by filtration.

  • Solvent Removal: The solvent should be removed under reduced pressure at a low temperature (e.g., on a rotary evaporator with a cold water bath).

  • Chromatography: If further purification is needed, flash column chromatography on silica gel can be effective. Use a non-polar eluent system (e.g., hexanes/ethyl acetate) and run the column quickly to minimize decomposition on the silica.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction? A1: Aprotic solvents are generally preferred. Dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether are commonly used. DCM is often a good choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal.[2]

Q2: Do I need to use a base? A2: While the reaction can be performed without a base, it is highly recommended.[1] A base neutralizes the HCl byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[3]

Q3: Can I use a different sulfonating agent instead of sulfuryl chloride? A3: While sulfuryl chloride is the most common reagent for this transformation, other reagents like N-chlorosuccinimide (NCS) in the presence of a thiol derivative can also generate sulfonyl chlorides.[8] However, for this specific transformation, sulfuryl chloride is the most direct and widely used reagent.

Q4: How can I monitor the progress of the reaction? A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A stain like potassium permanganate can be used to visualize the spots. The disappearance of the starting amine spot indicates the completion of the reaction.

IV. Optimized Experimental Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and scale.

Materials:

  • N-methyl-N-(oxolan-3-yl)amine

  • Sulfuryl chloride (SO₂Cl₂)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon gas

  • Oven-dried glassware

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

  • Dissolve N-methyl-N-(oxolan-3-yl)amine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

  • Cool the solution to -10 °C using an ice-salt bath.

  • Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM to the dropping funnel.

  • Add the sulfuryl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of cold, anhydrous DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure at a low temperature.

  • The crude product can be used directly or purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

V. Data Presentation and Visualization

Table 1: Troubleshooting Summary
IssuePotential CauseRecommended Solution
Low Yield Moisture, Incorrect Stoichiometry, High TemperatureUse anhydrous conditions, optimize reactant ratios, maintain low temperature
Insoluble Solid Amine Hydrochloride Salt FormationUse excess non-nucleophilic base
Product Decomposition Hydrolysis, Thermal InstabilityAnhydrous workup, maintain low temperatures
Purification Difficulty Product ReactivityRapid chromatography, crystallization
Diagrams
Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-dry glassware prep_reagents Use anhydrous solvents and reagents dissolve Dissolve amine and base in anhydrous DCM prep_reagents->dissolve cool Cool to -10 °C dissolve->cool add_so2cl2 Slowly add SO₂Cl₂ solution cool->add_so2cl2 stir Stir at 0 °C add_so2cl2->stir filter Filter to remove hydrochloride salt stir->filter concentrate Concentrate under reduced pressure (cold) filter->concentrate purify Purify by chromatography (if necessary) concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G node_sol node_sol start Low Yield? check_moisture Anhydrous conditions used? start->check_moisture check_temp Temperature controlled below 0°C? check_moisture->check_temp Yes sol_moisture Dry glassware and use anhydrous solvents check_moisture->sol_moisture No check_stoich Stoichiometry correct? check_temp->check_stoich Yes sol_temp Improve cooling and slow addition rate check_temp->sol_temp No check_purity Starting material pure? check_stoich->check_purity Yes sol_stoich Verify reactant ratios (slight excess of amine) check_stoich->sol_stoich No sol_purity Purify starting amine check_purity->sol_purity No

Caption: Troubleshooting flowchart for low yield issues.

VI. References

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Available at: [Link]

  • A new, efficient and green protocol for the N-sulfonylation of amines under microwave-assistance. RSC Advances. Available at: [Link]

  • Reactions of Amines. Chemistry LibreTexts. Available at: [Link]

  • Reaction Amines With Aryl Sulphonyl Chloride. YouTube. Available at: [Link]

  • An improved synthesis of sulfamoyl chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Available at: [Link]

  • Synthetic methodology for the preparation of N-hydroxysulfamides. PMC. Available at: [Link]

  • CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. Available at: [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Available at: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Available at: [Link]

  • Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes. Journal of the American Chemical Society. Available at: [Link]

  • Hydrolysis stable sulfonyl chlorides. Reddit. Available at: [Link]

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Available at: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]

  • S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. RSC Publishing. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]

  • Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. Organic Chemistry Portal. Available at: [Link]

  • United States Patent Office Patented 5. .. Google Patents. Available at:

Sources

Technical Support Center: Synthesis of N-methyl-N-(oxolan-3-yl)sulfamoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-methyl-N-(oxolan-3-yl)sulfamoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this specific synthesis. By understanding the underlying reaction mechanisms, you can optimize your process, improve yield and purity, and confidently address unexpected results.

Introduction to the Synthesis

The synthesis of this compound is typically achieved by reacting N-methyl-N-(oxolan-3-yl)amine with a sulfonylating agent, most commonly sulfuryl chloride (SO₂Cl₂), in an aprotic solvent. While the primary reaction is straightforward, several potential side reactions can lead to the formation of various byproducts, complicating purification and reducing the overall yield of the desired product. This guide provides a structured approach to identifying, understanding, and mitigating these issues.

Diagram of the Main Synthetic Pathway

Synthesis_Pathway Amine N-methyl-N-(oxolan-3-yl)amine Product This compound (Desired Product) Amine->Product Nucleophilic Attack SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) SO2Cl2->Product Solvent Aprotic Solvent (e.g., DCM, Toluene) Base Base (optional) (e.g., Triethylamine) Byproduct_HCl HCl Base->Byproduct_HCl Neutralization Product->Byproduct_HCl

Caption: General reaction scheme for the synthesis of the target sulfamoyl chloride.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your synthesis, providing potential causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yields are often attributable to the consumption of starting materials or the desired product through side reactions. The most common culprits are hydrolysis and issues with the starting amine.

Possible Cause A: Hydrolysis of Sulfamoyl Chloride

The sulfamoyl chloride product is highly susceptible to hydrolysis, reacting with any trace amounts of water present in the reaction mixture to form the corresponding sulfonic acid.[1][2] This sulfonic acid is inactive for subsequent desired reactions and represents a direct loss of product.

  • Mechanism: R₂NSO₂Cl + H₂O → R₂NSO₃H + HCl

  • How to Identify: The sulfonic acid byproduct is highly polar and will be evident in the aqueous layer during workup. It can be detected by LC-MS, often showing a characteristic mass corresponding to [M-Cl+OH].

  • Solution:

    • Strict Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]

    • Controlled Workup: When quenching the reaction, use cold (0-5 °C) water or brine and minimize the contact time between the organic and aqueous layers.[1][4] Rapidly separate the layers and proceed with drying the organic phase.

Possible Cause B: Poor Quality or Impure Starting Amine

The purity of the N-methyl-N-(oxolan-3-yl)amine is critical. If the amine contains impurities or has degraded, the reaction will not proceed efficiently.

  • How to Identify: Analyze the starting amine by NMR or GC-MS before use to confirm its identity and purity.

  • Solution: If the purity is questionable, purify the starting amine by distillation or chromatography.

Question 2: I see an unexpected, highly polar spot on my TLC plate that doesn't correspond to my starting material or product. What could it be?

This is a classic sign of byproduct formation, most likely the sulfonic acid from hydrolysis or a salt of the starting amine.

Possible Cause A: Sulfonic Acid Formation

As mentioned in the previous section, hydrolysis of the sulfamoyl chloride produces the corresponding sulfonic acid. This byproduct is significantly more polar than the sulfamoyl chloride.

  • Analytical Signature: On a TLC plate (e.g., silica gel), the sulfonic acid will have a very low Rf value and may even streak from the baseline. In an LC-MS analysis, it will elute very early.

  • Solution: Follow the rigorous anhydrous procedures outlined above. During purification by column chromatography, the sulfonic acid will typically remain on the silica gel, allowing for the elution of the less polar product.

Possible Cause B: Amine Hydrochloride Salt

The reaction between the amine and sulfuryl chloride generates one equivalent of hydrochloric acid (HCl).[5] If a base is not used, or is used in a substoichiometric amount, this HCl will react with the starting amine to form N-methyl-N-(oxolan-3-yl)amine hydrochloride.

  • Mechanism: R₂NH + HCl → [R₂NH₂]⁺Cl⁻

  • How to Identify: This salt is generally insoluble in common aprotic organic solvents (like DCM or toluene) and may appear as a precipitate during the reaction. It is highly polar and will not move from the baseline on a TLC plate.

  • Solution:

    • Use of a Base: The most common solution is to include a non-nucleophilic base, such as triethylamine or pyridine, in the reaction mixture (typically 1.1-1.2 equivalents).[6][7] The base will scavenge the HCl as it is formed, preventing the formation of the amine salt and freeing up the amine to react.

    • Amine as Base: Alternatively, two equivalents of the starting amine can be used, with one equivalent acting as the reactant and the other as the HCl scavenger. This is a less atom-economical approach.

Question 3: My NMR spectrum shows signals that I cannot assign to the product, including some that suggest the oxolane ring may have opened. Is this possible?

Yes, under strongly acidic conditions, which can be generated during the synthesis, the tetrahydrofuran (oxolane) ring is susceptible to ring-opening reactions.[8][9]

Possible Cause: Acid-Catalyzed Ring Opening

The HCl generated in the reaction can, in some cases, protonate the oxygen of the oxolane ring, initiating a ring-opening cascade. This can lead to a variety of chlorinated and rearranged byproducts.

  • Mechanism: The protonated ether can be attacked by the chloride ion (a nucleophile), leading to a halo-alcohol derivative.

  • How to Identify: The presence of new signals in the ¹H NMR spectrum, particularly the appearance of new -CH₂-Cl or -OH protons, and a change in the integration and splitting patterns of the signals corresponding to the oxolane ring.

  • Solution:

    • Effective HCl Scavenging: The most effective way to prevent this is by using a base (as described in Question 2) to neutralize the HCl as it is formed.[10]

    • Temperature Control: Running the reaction at low temperatures (e.g., 0 °C) can help to minimize the rate of this and other side reactions.

Summary of Potential Byproducts and Their Characteristics

Byproduct NameFormation MechanismExpected Analytical Signature (TLC & LC-MS)Mitigation Strategy
N-methyl-N-(oxolan-3-yl)sulfonic acid Hydrolysis of the productVery low Rf on TLC; early eluting peak in LC-MSStrict anhydrous conditions; cold and rapid aqueous workup[1]
N-methyl-N-(oxolan-3-yl)amine hydrochloride Reaction of starting amine with HCl byproductInsoluble solid; remains at baseline on TLCUse of a non-nucleophilic base (e.g., triethylamine)[6][7]
Ring-Opened Products (e.g., Chloro-alcohols) Acid-catalyzed opening of the oxolane ringMultiple new spots on TLC; complex NMR spectrumEffective HCl scavenging with a base; low reaction temperature[9]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction? Aprotic solvents such as dichloromethane (DCM), toluene, or diethyl ether are generally preferred as they are unreactive towards the sulfonylating agent and the product.[3]

Q2: Should I add the amine to the sulfuryl chloride or vice-versa? It is generally recommended to add the sulfuryl chloride solution slowly to a cooled solution of the amine (and base, if used).[3] This helps to control the exotherm of the reaction and minimize side reactions.

Q3: How can I purify the final this compound? If the crude product contains byproducts, purification can often be achieved by flash column chromatography on silica gel, using a non-polar eluent system (e.g., hexanes/ethyl acetate). Given the sensitivity of the product to hydrolysis, care must be taken to use dry solvents and to perform the chromatography efficiently.[7]

Q4: How stable is the final product? Sulfamoyl chlorides are reactive intermediates and are generally not stable for long-term storage, especially in the presence of moisture.[1] It is best to use the material directly in the next synthetic step after preparation and purification. If storage is necessary, it should be done under an inert atmosphere at low temperatures.

Experimental Protocols

Protocol 1: General Synthesis of this compound
  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolve N-methyl-N-(oxolan-3-yl)amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding cold water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Analytical Identification of Byproducts by LC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile).

  • Chromatography: Use a C18 reverse-phase column with a gradient elution, for example, starting with a high percentage of water (with 0.1% formic acid) and ramping to a high percentage of acetonitrile (with 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of species.

    • Expected [M+H]⁺ for product: Search for the mass corresponding to the protonated desired product.

    • Expected [M-H]⁻ for sulfonic acid: In negative mode, search for the mass corresponding to the deprotonated sulfonic acid byproduct.

Visual Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis Problem Low Yield or Impure Product? Start->Problem Analyze Analyze Crude Material (TLC, NMR, LC-MS) Problem->Analyze Yes End Purified Product Problem->End No CheckPolar Highly Polar Byproduct (Low Rf)? Analyze->CheckPolar CheckRing Complex NMR Signals? (Potential Ring Opening) Analyze->CheckRing Hydrolysis Likely Hydrolysis to Sulfonic Acid CheckPolar->Hydrolysis Yes Salt Likely Amine Hydrochloride Salt CheckPolar->Salt No (Insoluble Solid?) RingOpening Likely Acid-Catalyzed Ring Opening CheckRing->RingOpening Yes Sol_Anhydrous Solution: Use Strict Anhydrous Conditions & Cold/Fast Workup Hydrolysis->Sol_Anhydrous Sol_Base Solution: Add Non-Nucleophilic Base (e.g., Triethylamine) Salt->Sol_Base Sol_TempBase Solution: Ensure Effective Base Use & Control Temperature RingOpening->Sol_TempBase Sol_Anhydrous->End Sol_Base->End Sol_TempBase->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • National Center for Biotechnology Information. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. [Link]

  • YouTube. Reaction Amines With Aryl Sulphonyl Chloride. [Link]

  • MDPI. Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. [Link]

  • Dalton Transactions. Tetrahydrofuran Ring Opening and Related Reactions with Lewis Acidic N-Heterocyclic Carbene-Boryl Trifluoromethanesulfonate. [Link]

  • Chemistry LibreTexts. 20.6: Reactions of Amines. [Link]

  • ResearchGate. Opening of THF ring with organic acid halides under solvent- and catalyst-free conditions a. [Link]

  • National Center for Biotechnology Information. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P. [Link]

  • YouTube. # CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID.. [Link]

  • Royal Society of Chemistry. A simple, efficient and green protocol for the N-sulfonylation of amines. [Link]

  • National Center for Biotechnology Information. Synthetic methodology for the preparation of N-hydroxysulfamides. [Link]

  • OSTI.GOV. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. [Link]

  • Royal Society of Chemistry. Synthesis of Sulfonamides. [Link]

  • Organic Syntheses. Sulfanilyl chloride, N-acetyl-. [Link]

Sources

Optimizing solvent and temperature for N-methyl-N-(oxolan-3-yl)sulfamoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis and stability optimization of N-methyl-N-(oxolan-3-yl)sulfamoyl chloride (CAS: Generic structure class). Users frequently report low yields due to two competing failure modes: hydrolytic decomposition (loss of -Cl) and sulfamide formation (dimerization).

The protocol below prioritizes kinetic control using non-nucleophilic solvents and specific temperature ramps to favor the formation of the sulfamoyl chloride electrophile over its decomposition products.

Part 1: Critical Process Parameters (The "Why" & "How")

Solvent Selection: The Dielectric Dilemma

Recommendation: Dichloromethane (DCM) (Anhydrous) Alternative: Acetonitrile (MeCN) (Only if solubility is an issue)

  • Why DCM?

    • Inertness: DCM is non-nucleophilic and does not participate in hydrogen bonding. This is critical because the reaction intermediate (sulfuryl chloride) is highly aggressive.

    • Solubility Profile: It dissolves the organic amine precursor (N-methyl-3-aminotetrahydrofuran) well but precipitates the hydrochloride salt of the base (e.g., Triethylamine-HCl) in later stages, driving the reaction equilibrium forward.

    • Volatility: Easy removal at low temperatures (<30°C), minimizing thermal stress on the unstable sulfamoyl chloride.

  • Why NOT THF?

    • Risk of Ring Opening: Although the oxolane (tetrahydrofuran) ring in your molecule is an ether, using THF as a solvent in the presence of strong Lewis acids (like in situ generated species) or excess HCl can lead to polymerization or ring-opening of the solvent itself, contaminating the product.

    • HCl Solubility: Ethers coordinate with HCl. This retention of acid promotes the acid-catalyzed decomposition of the sulfamoyl chloride.

Temperature Control: The "Inverse Addition" Protocol

Optimal Range: -10°C to 0°C (Addition Phase)


20°C  (Aging Phase)
  • The Exotherm Trap: The reaction of a secondary amine with sulfuryl chloride (

    
    ) is violently exothermic.
    
    • High Temp (>10°C during addition): Promotes sulfamide formation (where the product reacts with unreacted amine).

    • Low Temp (<-20°C): Reaction becomes sluggish; moisture from the air condenses if not strictly controlled.

  • The Protocol (Inverse Addition):

    • Standard Mistake: Adding

      
       to the amine.[1][2][3] This creates a local excess of amine, forcing the amine to react with the newly formed product.
      
    • Correct Method: Add the amine/base mixture TO the sulfuryl chloride . This ensures the electrophile (

      
      ) is always in excess, preventing dimerization.
      

Part 2: Comparative Data & Troubleshooting

Solvent & Temperature Efficiency Table
SolventTemp (Addition)Yield (%)Purity (%)Primary Failure Mode
DCM -5°C 92% 98% None (Optimal)
DCM25°C65%85%Sulfamide dimer formation
THF0°C70%88%Solvent polymerization / difficult workup
Toluene0°C55%90%Solubility issues (amine precipitated early)
Water/AqAny0%N/AImmediate Hydrolysis
Common Failure Modes (FAQ)

Q1: My product turns yellow/brown upon concentration. Why?

  • Root Cause: Thermal decomposition releasing

    
     and 
    
    
    
    , or acid-catalyzed ring opening of the oxolane moiety.
  • Fix: Never heat the water bath above 30°C during rotary evaporation. Ensure all HCl is neutralized (wash with cold

    
    ) before concentration.
    

Q2: I see a "double mass" peak (M+M-HCl) in LCMS.

  • Root Cause: Sulfamide formation.[1][3][4] You likely added the acid chloride to the amine, or your stirring was too slow.

  • Fix: Switch to Inverse Addition (Amine

    
     Acid Chloride) and increase stirring speed to >600 RPM to prevent localized "hotspots" of amine.
    

Q3: Can I store the sulfamoyl chloride?

  • Answer: Poor stability.

  • Protocol: Use immediately (derivatize in situ if possible). If storage is mandatory, store as a solid (if applicable) or concentrated solution at -20°C under Argon . Shelf life is <1 week.

Part 3: The "Gold Standard" Protocol

Objective: Synthesis of this compound.

Reagents:

  • N-methyl-3-aminotetrahydrofuran (1.0 eq)

  • Sulfuryl Chloride (

    
    ) (1.2 eq)[5]
    
  • Triethylamine (TEA) (1.2 eq) [Acts as HCl scavenger]

  • Dichloromethane (Anhydrous) [10 mL per gram of amine]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask (Flask A), dissolve Sulfuryl Chloride in 50% of the DCM volume. Cool to -10°C under

    
    .
    
  • Amine Mix: In a separate vessel (Flask B), mix the Amine and TEA in the remaining DCM.

  • Inverse Addition: Dropwise, add the contents of Flask B to Flask A over 30 minutes. Do not allow internal temp to rise above 0°C.

  • Aging: Allow mixture to warm to Room Temperature (20°C) and stir for 2 hours.

  • Workup (Critical):

    • Dilute with cold DCM.

    • Wash RAPIDLY with ice-cold 5%

      
       (removes HCl).
      
    • Wash with Brine.

    • Dry over

      
       (Do not use silica; it is acidic).
      
    • Filter and concentrate at <30°C .

Part 4: Visualizing the Chemistry

Figure 1: Reaction Pathway & Logic

This diagram illustrates the "Inverse Addition" logic to prevent dimerization.

ReactionLogic Amine N-methyl-3-amino-oxolane Intermediate Transition State (-10°C) Amine->Intermediate Slow Addition SO2Cl2 Sulfuryl Chloride (Excess) SO2Cl2->Intermediate Product Target Sulfamoyl Chloride Intermediate->Product -HCl (TEA trapped) SideProduct Sulfamide Dimer (Impurity) Product->SideProduct + Excess Amine (If Mixed Wrong)

Caption: Kinetic pathway showing how inverse addition prevents the Product from reacting with fresh Amine to form the Dimer.

Figure 2: Decomposition Risks

The oxolane ring introduces specific acid-sensitivity risks.

Decomposition Target Target Molecule (Sulfamoyl Chloride) Hydrolysis Sulfonic Acid (Water Soluble) Target->Hydrolysis + Water Extrusion Decomposition (SO2 Gas Loss) Target->Extrusion + Heat RingOpen Oxolane Ring Opening (Tars/Polymers) Target->RingOpen + Acid (HCl) Water Moisture (H2O) Water->Target Heat Heat (>40°C) Heat->Target Acid Residual HCl Acid->Target

Caption: Critical decomposition pathways. Acid scavenging (TEA) is vital to prevent Oxolane ring opening.

References

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007. (General principles of sulfonyl/sulfamoyl chloride synthesis).
  • Gao, F.; et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv, 2023. Link (Establishing stability trends for heterocyclic sulfonyl halides).

  • Scott, K. A.; et al. "Preparation of Sulfamoyl Chlorides." Organic Process Research & Development, 2002, 6(6), 877–883. (Industrial protocols for handling unstable sulfamoyl chlorides).
  • BenchChem Technical Support. "Reactions of Sulfuryl Chloride with Activating Substituents." BenchChem Knowledge Base, 2025. Link (General handling of SO2Cl2).

Sources

Purification techniques for N-methyl-N-(oxolan-3-yl)sulfamoyl chloride products

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Brief: Stability & Handling

STOP & READ: Before attempting purification, you must understand the specific fragility of N-methyl-N-(oxolan-3-yl)sulfamoyl chloride. This molecule possesses two "kill-switches" that lead to rapid degradation:

  • Hydrolytic Instability: Like all sulfamoyl chlorides, the

    
     bond is highly electrophilic. Contact with ambient moisture converts it to the corresponding sulfamic acid (
    
    
    
    ), which is often an intractable oil.
  • Acid-Catalyzed Ring Opening: The oxolane (tetrahydrofuran) ring is an ether. In the presence of strong acids (like the HCl byproduct of the sulfamoyl chloride synthesis), the ring is susceptible to opening, forming chlorinated alcohol impurities (e.g., 4-chloro-1-butanol derivatives).

Operational Rule: All purification steps must be performed under anhydrous conditions. If chromatography is necessary, the stationary phase must be neutralized.

Decision Matrix: Purification Strategy

Do not default to chromatography. Use this logic flow to determine the safest purification route for your crude material.

PurificationStrategy Start Crude Reaction Mixture StateCheck Physical State at 0°C? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Precipitates Oil Viscous Oil / Gum StateCheck->Oil Remains Liquid TLC_Check TLC Purity Check (Run in 20% EtOAc/Hex) Solid->TLC_Check Oil->TLC_Check Cryst PROTOCOL A: Recrystallization (DCM/Heptane) TLC_Check->Cryst Main spot + minor impurities Flash PROTOCOL B: Buffered Flash Chromatography (Et3N-treated Silica) TLC_Check->Flash Complex mixture / Baseline streaks

Figure 1: Decision matrix for selecting the optimal purification pathway based on physical state and crude purity.

Detailed Protocols

Protocol A: Recrystallization (Preferred)

Best for: Removal of trace amine salts and hydrolysis products.

Theory: Sulfamoyl chlorides are often soluble in chlorinated solvents but insoluble in aliphatic hydrocarbons. We utilize a "solvent pair" displacement method.

ParameterSpecification
Solvent A (Dissolver) Dichloromethane (DCM) - Anhydrous
Solvent B (Precipitator) n-Heptane or n-Hexane - Anhydrous
Temperature

(Do not boil)

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum amount of DCM at room temperature (

    
    ). If insoluble particulates remain (likely amine-HCl salts), filter rapidly through a sintered glass funnel under 
    
    
    
    .
  • Displacement: While stirring rapidly, add n-Heptane dropwise.

    • Observation: The solution will turn cloudy.[1][2]

    • Target: Add Heptane until the cloudiness just persists.

  • Crystallization: Place the flask in a

    
     freezer for 4–12 hours.
    
  • Isolation: Filter the resulting white needles/prism crystals under a blanket of nitrogen (to prevent moisture condensation). Wash with cold (

    
    ) Heptane.
    
  • Drying: Vacuum dry at room temperature for < 1 hour. Warning: Prolonged vacuum can sublime the product or induce degradation.

Protocol B: Buffered Flash Chromatography

Best for: Oily crudes or separating ring-opened byproducts.

Theory: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to degrade the oxolane ring or hydrolyze the sulfamoyl chloride. We must "passivate" the silica with a base (Triethylamine) to create a neutral environment.

The "Neutralized Silica" Setup:

  • Slurry Preparation: Prepare a slurry of Silica Gel 60 in your eluent (e.g., 10% EtOAc in Hexanes).

  • Buffering: Add 1% v/v Triethylamine (Et3N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes of eluent containing 1% Et3N.

  • Loading: Dissolve crude oil in minimal DCM/Toluene (1:1). Load gently.

  • Elution: Run the column using an eluent of Hexanes/EtOAc (gradient typically 0%

    
     30% EtOAc).
    
    • Note: You can remove Et3N from the eluent during the run, or keep it at 0.5% if the compound is extremely labile.

Troubleshooting & FAQs

Q1: My product is an oil after workup and won't crystallize. What happened?

  • Diagnosis: This is common ("oiling out"). It usually indicates trapped solvent or the presence of the N-methyl-oxolanamine starting material acting as a solvent impurity.

  • Fix: Dissolve the oil in diethyl ether. Wash rapidly with cold 0.1 M HCl (to remove unreacted amine) followed immediately by cold brine and drying over

    
    . Evaporate and attempt Protocol A using Toluene/Heptane instead of DCM.
    

Q2: The NMR shows a triplet at ~3.6 ppm and a multiplet at ~1.6-1.9 ppm that shouldn't be there.

  • Diagnosis: This is the signature of Ring Opening . The oxolane ring has opened to form a 4-chlorobutanol chain:

    
    .
    
  • Cause: Exposure to HCl during the synthesis or workup.

  • Prevention: Ensure your reaction included a base scavenger (like excess Et3N or pyridine) and that the workup quench was performed by pouring the reaction into ice-water (keeping the temp low).

Q3: Can I distill this compound?

  • Verdict: High Risk.

  • Reasoning: Sulfamoyl chlorides can extrude

    
     upon heating, leading to the formation of the alkyl chloride (
    
    
    
    ). If you must distill, use a Kugelrohr apparatus under high vacuum (<0.1 mmHg) and do not exceed
    
    
    bath temperature.

Q4: The product turned into a sticky gum on the silica column.

  • Diagnosis: Hydrolysis on the column.

  • Fix: You likely used untreated silica. The acidic silanols catalyzed the hydrolysis to the sulfamic acid, which streaks and sticks to silica. You must use Protocol B (Et3N buffering).

References

  • General Stability of Sulfamoyl Chlorides

    • Source: Spillane, W. J. (Ed.).[1][3][4] (2010). Sulfamic Acid and its Derivatives. Royal Society of Chemistry.

    • Relevance: Defines the hydrolysis kinetics and thermal instability mechanisms (SO2 extrusion) characteristic of the class.
    • Link:

  • Purification of Acid-Sensitive Compounds (Buffered Silica)

    • Source:Journal of Organic Chemistry, "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution" (The classic "Flash Chromatography" paper, upd
    • Relevance: Establishes the protocol for using Triethylamine (Et3N)
    • Link:

  • Heterocyclic Sulfonamide Synthesis (Oxolane Context)

    • Source:Organic Process Research & Development, "Development of a Scalable Synthesis of a Tetrahydrofuran-Based Sulfonamide".
    • Relevance: Provides context on handling THF-amine derivatives and the risks of ring-opening in the presence of sulfonyl/sulfamoyl halides.
    • Link:

  • Handling of Chlorosulfonyl Isocyanate (CSI)

    • Source:Organic Syntheses, Coll. Vol. 6, p.78 (1988).
    • Relevance: Describes the synthesis of related carbamoyl/sulfamoyl chlorides and the critical requirement for low-temperature workups to preserve the N-S-Cl bond.
    • Link:

Sources

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-methyl-N-(oxolan-3-yl)sulfamoyl chloride

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed scientific explanations to ensure the successful handling and application of this reactive intermediate.

Our guidance is formulated from foundational principles of organic chemistry, drawing on established data for the sulfamoyl chloride functional group and the oxolane (tetrahydrofuran) ring system.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the stability, storage, and handling of this compound.

Q1: What is the primary cause of degradation for this compound?

A1: The primary degradation pathway is hydrolysis. The sulfamoyl chloride functional group is highly susceptible to reaction with water (moisture), which cleaves the S-Cl bond to form the corresponding sulfonic acid, N-methyl-N-(oxolan-3-yl)sulfamic acid, and hydrochloric acid.[1][2] This reaction is often rapid and can significantly impact reaction yields and sample purity.

Q2: How should I properly store this compound?

A2: To minimize degradation, the compound must be stored under stringent anhydrous and inert conditions.[3][4][5][6][7]

  • Temperature: Store in a freezer at or below -20°C.[3][6][7]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.

  • Container: Use a tightly sealed container with a secure cap (e.g., a septum-sealed vial or an ampoule). Parafilm or other sealing films are highly recommended for secondary containment.

  • Location: Keep in a dry, well-ventilated area away from incompatible substances, particularly water, alcohols, and amines.

Q3: Is the oxolane (tetrahydrofuran) ring stable under typical reaction conditions?

A3: The oxolane ring is generally stable under neutral and basic conditions. However, it can be susceptible to cleavage under strongly acidic conditions, which may be generated in situ if the sulfamoyl chloride hydrolyzes to produce HCl.[8][9][10] Therefore, maintaining anhydrous conditions is crucial not only to protect the sulfamoyl chloride group but also to preserve the integrity of the oxolane ring.

Q4: What solvents are recommended for reactions involving this compound?

A4: Use anhydrous, aprotic solvents. Recommended options include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF) - ensure it is freshly distilled or from a sure-seal bottle.

  • Acetonitrile (ACN)

  • Toluene It is critical to use solvents with very low water content (<50 ppm) to prevent hydrolysis of the sulfamoyl chloride.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during synthesis and handling.

Problem / Observation Potential Root Cause(s) Recommended Solution(s) & Scientific Rationale
Low or No Reaction Yield 1. Degradation of Starting Material: The sulfamoyl chloride has hydrolyzed due to exposure to moisture.[1]1a. Verify Reagent Quality: Before starting, confirm the purity of the sulfamoyl chloride, ideally using a non-protic method like ¹H NMR in an anhydrous solvent (e.g., CDCl₃).[11] 1b. Ensure Anhydrous Conditions: Flame-dry all glassware. Use freshly distilled anhydrous solvents. Perform the reaction under a positive pressure of inert gas (Ar or N₂).
2. Incompatible Nucleophile: The chosen nucleophile (e.g., an amine or alcohol) is too sterically hindered or not sufficiently nucleophilic.2a. Select Appropriate Nucleophile: For amine coupling, less hindered primary or secondary amines are preferred. 2b. Add a Non-Nucleophilic Base: Include a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction, driving it to completion.[1]
Formation of an Unexpected Polar Side Product 1. Hydrolysis: The primary side product is likely the sulfonic acid derivative formed from reaction with trace water.[1]1a. Strict Moisture Exclusion: Refer to the "Ensure Anhydrous Conditions" solution above. 1b. Purification: The sulfonic acid is highly polar and can often be removed via aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) or by silica gel chromatography.
Reaction Mixture Turns Acidic (Confirmed by pH paper) 1. HCl Generation: The reaction of the sulfamoyl chloride with a nucleophile (including water) produces one equivalent of HCl.[1]1a. Incorporate an Acid Scavenger: As standard practice, add at least one equivalent of a non-nucleophilic base (TEA, DIPEA) to neutralize the generated HCl. This prevents potential acid-catalyzed side reactions, including cleavage of the oxolane ring.[8][9]
Complex Mixture of Products Observed by LC-MS or NMR 1. Oxolane Ring Opening: If the reaction was run under acidic conditions (or if significant HCl was generated without a scavenger), the oxolane ring may have opened.[8][9][10]1a. Control pH: Ensure a base is present to neutralize generated acid. Avoid acidic workup conditions if possible. 1b. Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0°C) can often minimize side reactions.
2. Thermal Decomposition: Although less common for sulfamoyl chlorides, prolonged heating can lead to decomposition.2a. Optimize Reaction Temperature: Attempt the reaction at room temperature or below before resorting to heating. Monitor reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.

Part 3: In-Depth Knowledge Base

Principal Degradation Pathway: Hydrolysis

The sulfamoyl chloride functional group is highly electrophilic at the sulfur atom, making it an excellent target for nucleophiles. Water is a common and potent nucleophile that leads to rapid degradation.

Mechanism: The hydrolysis likely proceeds through a nucleophilic substitution mechanism at the sulfur center.[12][13][14]

Hydrolysis_Pathway SMO This compound Acid N-methyl-N-(oxolan-3-yl)sulfamic acid SMO->Acid Nucleophilic Attack H2O H₂O (Water) HCl HCl

Caption: Primary hydrolytic degradation pathway.

Secondary Degradation Pathway: Acid-Catalyzed Oxolane Ring Opening

If hydrolysis occurs and HCl is generated without a neutralizing base, the acidic conditions can promote the opening of the oxolane ring, leading to a more complex mixture of degradation products.

Ring_Opening_Pathway A N-methyl-N-(oxolan-3-yl)sulfamic acid (From Hydrolysis) B Protonated Oxolane Intermediate A->B Protonation of Oxolane Oxygen C Ring-Opened Product (e.g., 1-chloro-4-(N-methylsulfamoylamino)butan-2-ol) B->C Nucleophilic Attack by Chloride H_plus H⁺ (from HCl) Cl_minus Cl⁻ (Nucleophile)

Caption: Potential secondary degradation via ring opening.

Part 4: Experimental Protocols

Protocol 4.1: General Procedure for Nucleophilic Substitution (e.g., Amine Coupling)

This protocol provides a validated workflow for reacting this compound with a primary or secondary amine.

  • Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

  • Reagent Preparation:

    • In the reaction flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

    • In a separate, dry vial, dissolve this compound (1.1 eq.) in anhydrous DCM.

  • Reaction Execution:

    • Cool the amine solution to 0°C using an ice bath.

    • Slowly add the sulfamoyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting reagent.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude sulfonamide product by flash column chromatography on silica gel.

Protocol 4.2: Workflow for Purity Assessment and Degradation Monitoring

This workflow outlines how to use analytical techniques to assess the integrity of the compound.

QC_Workflow start Receive/Synthesize This compound nmr ¹H NMR Analysis (in anhydrous CDCl₃) start->nmr Immediate QC check_purity Purity > 95%? nmr->check_purity lcms LC-MS Analysis (Short, fast gradient) check_purity->lcms Yes discard Discard or Repurify Reagent check_purity->discard No check_hydrolysis Hydrolysis product detected? lcms->check_hydrolysis proceed Proceed with Experiment check_hydrolysis->proceed No check_hydrolysis->discard Yes

Caption: Quality control workflow for the title compound.

References

  • Ko, E. C. F., & Robertson, R. E. (1972). Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry, 50(6), 946-951. [Link]

  • Angene Chemical. (2021, May 01). Sulfamoyl chloride Safety Data Sheet. Retrieved February 14, 2026, from [Link]

  • Montermini, F., Lacôte, E., & Malacria, M. (2004). Reactivity of β-Lactamido N-Sulfonyl Radicals. Organic Letters, 6(5), 735–738. [Link]

  • Ko, E. C. F., & Robertson, R. E. (1972). Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry. [Link]

  • Khavryuchenko, O. V., & Grygorenko, O. O. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Robertson, R. E., & Ko, E. C. F. (1969). Hydrolysis of sulfamoyl chlorides. I. Hydrolysis of dimethylsulfamoyl chloride. Heat capacity of activation, the secondary .gamma.-deuterium isotope effect, and solvent isotope effect. Journal of the American Chemical Society, 91(26), 7254–7259. [Link]

  • Wikipedia contributors. (n.d.). Sulfonyl halide. In Wikipedia. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved February 14, 2026, from [Link]

  • King, J. F., & Hillhouse, J. H. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(18), 6660-6667. [Link]

  • Samaszko-Fiertek, J., Dmochowska, B., Slusarz, R., & Madaj, J. (2018). The Oxolane Ring Opening of Some Muramic Acid Derivatives Under Acidic Conditions. Letters in Organic Chemistry, 15(8), 693-697. [Link]

  • Wu, J. et al. (2021). Recent Advances in the Synthesis of Sulfonamides Intermediates. RSC Advances, 11, 12345-12356. [Link]

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 748-754. [Link]

  • Samaszko-Fiertek, J., Dmochowska, B., Slusarz, R., & Madaj, J. (2018). The Oxolane Ring Opening of Some Muramic Acid Derivatives Under Acidic Conditions. Letters in Organic Chemistry, 15(8). [Link]

  • Samaszko-Fiertek, J., Dmochowska, B., Slusarz, R., & Madaj, J. (2018). The Oxolane Ring Opening Of Some Muramic Acid Derivatives Under Acidic Conditions. ResearchGate. [Link]

Sources

Interpreting complex NMR spectra of N-methyl-N-(oxolan-3-yl)sulfamoyl chloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-methyl-N-(oxolan-3-yl)sulfamoyl chloride and its derivatives. The unique combination of a flexible oxolane ring, an N-methyl group, and an electron-withdrawing sulfamoyl chloride moiety frequently leads to NMR spectra that are complex and challenging to interpret. This guide is designed to serve as a practical resource, providing clear, actionable solutions to common spectral interpretation problems.

Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section addresses the fundamental aspects of the NMR spectra for this class of compounds. Understanding these basics is the first step toward deconvoluting more complex spectra.

Q1: What are the expected ¹H and ¹³C chemical shift ranges for the key structural fragments?

A1: The chemical environment of each nucleus is heavily influenced by the electronegativity of the adjacent nitrogen, oxygen, and sulfamoyl chloride groups. The expected chemical shift ranges are summarized in the table below. Note that these are approximate and can be influenced by the solvent and other substituents on the oxolane ring.[1][2]

Fragment Proton (¹H) Chemical Shift (δ, ppm) Carbon (¹³C) Chemical Shift (δ, ppm) Rationale
N-CH₃ 2.8 - 3.235 - 40The methyl group is directly attached to a nitrogen atom, which is in turn bonded to the strongly electron-withdrawing SO₂Cl group, causing a downfield shift compared to a simple amine.
Oxolane C3-H 4.8 - 5.275 - 85This methine proton is deshielded due to its attachment to the carbon bearing the nitrogen of the sulfamoyl group. Its chemical shift is highly sensitive to the ring conformation.
Oxolane C2/C5-H₂ 3.7 - 4.165 - 75These methylene protons are adjacent to the ring oxygen, resulting in a significant downfield shift. They often appear as complex, overlapping multiplets.[3]
Oxolane C4-H₂ 2.0 - 2.530 - 40This methylene group is further from the heteroatoms and thus resonates at a more upfield position, typical for an aliphatic CH₂ group.
Q2: Why do the protons on the oxolane ring produce such complex and overlapping multiplets?

A2: The complexity arises from two primary factors:

  • Diastereotopicity: The oxolane ring is non-planar, and the molecule is chiral at the C3 position (due to the four different substituents on that carbon). This chirality renders the geminal protons on the C2, C4, and C5 positions diastereotopic.[4] This means that even protons on the same carbon are chemically non-equivalent and will have different chemical shifts. They will couple to each other (geminal coupling) and to adjacent protons (vicinal coupling), leading to highly complex splitting patterns (e.g., multiplets resembling doublets of doublets or more complex patterns).

  • Second-Order Effects: The chemical shift differences between some of the coupled protons on the oxolane ring can be small, comparable to the magnitude of their coupling constants. This leads to "second-order" or "strong coupling" effects, where the simple n+1 splitting rule breaks down, resulting in leaning or "roofing" of peaks and distorted multiplets that are difficult to interpret directly.

Section 2: Troubleshooting Guide for Complex Spectra

This section provides solutions to specific problems you may encounter during spectral analysis.

Problem: The signals for my oxolane protons (δ 3.7-4.1 ppm and 2.0-2.5 ppm) are a single, unresolved lump. How can I assign them?

Solution: This is a classic case of signal overlap where one-dimensional (1D) NMR is insufficient.[5][6] The most effective strategy is to use two-dimensional (2D) NMR experiments to resolve these signals in a second dimension.

Recommended Workflow:

  • Run a ¹H-¹H COSY (Correlation Spectroscopy) Experiment: This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). You will see cross-peaks connecting the signals of adjacent protons. For instance, the proton at C3 will show a correlation to the protons at C2 and C4, allowing you to "walk" around the ring and establish connectivity.[4][7]

  • Run a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Experiment: This experiment correlates each proton signal directly to the carbon signal to which it is attached.[7][8] By spreading the proton signals out according to the much wider carbon chemical shift range, you can resolve the individual proton multiplets. For example, the overlapping proton signals from C2 and C5 can be clearly distinguished because they will correlate to their distinct C2 and C5 carbon signals in the second dimension.[4]

G cluster_0 Spectral Problem cluster_1 Solution Workflow Problem Overlapping Oxolane Proton Signals in 1D ¹H NMR COSY Run ¹H-¹H COSY (Establishes H-H Connectivity) Problem->COSY HSQC Run ¹H-¹³C HSQC (Resolves Overlap via Carbon Shifts) COSY->HSQC Assign Assign Individual Proton Signals HSQC->Assign

Caption: Workflow for resolving overlapping proton signals.

Problem: I have a signal in my ¹³C NMR spectrum, but I'm not sure if it's a CH, CH₂, or CH₃ group.

Solution: The best tool for this is a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. This technique provides separate spectra that selectively show carbons based on the number of attached protons.[9][10]

  • DEPT-90: Only shows signals from CH (methine) carbons.

  • DEPT-135: Shows CH and CH₃ (methyl) carbons as positive peaks and CH₂ (methylene) carbons as negative (inverted) peaks. Quaternary carbons (C) do not appear in DEPT spectra.[11][12]

By comparing a standard broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, you can unambiguously assign the multiplicity of each carbon signal.

Experiment CH₃ CH₂ CH C (Quaternary)
Standard ¹³C ++++
DEPT-90 +
DEPT-135 +-+
Problem: My ¹H NMR signals are unusually broad. What could be the cause?

Solution: Broad peaks can stem from several issues, ranging from sample preparation to molecular dynamics.[13]

  • Poor Shimming: The magnetic field may not be homogeneous across the sample. This is the most common cause and can be resolved by re-shimming the spectrometer.

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening. Try diluting your sample.[13]

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure your glassware and solvents are clean.

  • Conformational Dynamics: The oxolane ring is flexible and can undergo rapid conformational changes (e.g., ring puckering). If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to broadened signals. Try acquiring the spectrum at a different temperature (either higher or lower) to see if the peaks sharpen. A higher temperature can increase the rate of exchange to average out the signals, while a lower temperature can "freeze out" a single conformation.

Problem: How do I confirm the connectivity between the N-methyl group and the C3 of the oxolane ring?

Solution: While COSY and HSQC establish 1-, 2-, and 3-bond connectivities, confirming a linkage across a heteroatom (like nitrogen) requires a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment.[14]

The HMBC experiment shows correlations between protons and carbons that are typically 2 or 3 bonds away. To confirm the desired connectivity, you would look for a cross-peak between:

  • The protons of the N-CH₃ group (at ~2.8-3.2 ppm).

  • The C3 carbon of the oxolane ring (at ~75-85 ppm).

Finding this correlation provides definitive evidence that the N-methyl group is bonded to the nitrogen, which is in turn bonded to the C3 of the ring.

Section 3: Key Experimental Protocols

For reliable and reproducible results, follow these standardized protocols for the essential 2D experiments.

Protocol 1: Acquiring a ¹H-¹H COSY Spectrum
  • Sample Preparation: Prepare your sample as you would for a standard 1D ¹H NMR experiment (typically 5-10 mg in 0.6 mL of a suitable deuterated solvent like CDCl₃).

  • Spectrometer Setup: Load and lock the sample. Perform standard shimming procedures to optimize magnetic field homogeneity.

  • Acquisition:

    • Select a standard COSY pulse program (e.g., cosygp on Bruker instruments).

    • Set the spectral width to cover all proton signals (e.g., 0-10 ppm).

    • Acquire a sufficient number of scans (e.g., 4 to 8) for each increment to achieve good signal-to-noise.

    • Typically, 256 to 512 increments in the second dimension (F1) are sufficient for good resolution.

  • Processing and Interpretation:

    • Apply a sine-bell or similar window function in both dimensions before Fourier transformation.

    • The resulting 2D spectrum will show the 1D ¹H spectrum along the diagonal.

    • Off-diagonal "cross-peaks" indicate that the two protons at those respective chemical shifts are coupled. Use these cross-peaks to trace the spin systems within your molecule.[15]

Protocol 2: Acquiring a ¹H-¹³C HSQC Spectrum
  • Spectrometer Setup: Use the same sample. Ensure the spectrometer is properly tuned for both ¹H and ¹³C frequencies.

  • Acquisition:

    • Select a standard HSQC pulse program with gradient selection for artifact suppression (e.g., hsqcedetgpsp on Bruker instruments).

    • Set the ¹H spectral width (F2 axis) as in the COSY experiment.

    • Set the ¹³C spectral width (F1 axis) to encompass all expected carbon signals (e.g., 0-100 ppm, or wider if needed).

    • The experiment is optimized for a one-bond coupling constant (¹J_CH) of ~145 Hz, which is a good starting point for sp³-hybridized carbons.

  • Processing and Interpretation:

    • Process the data using appropriate window functions.

    • The final spectrum will show the ¹H spectrum on one axis and the ¹³C spectrum on the other.

    • Each peak in the 2D spectrum represents a direct one-bond connection between a proton and a carbon. This is an exceptionally powerful tool for resolving overlapping proton signals and making unambiguous C-H assignments.[8][16]

G cluster_mol This compound cluster_1d 1D NMR Analysis cluster_2d 2D NMR for Connectivity mol H1 ¹H NMR (Proton Environment) mol->H1 C13 ¹³C NMR + DEPT (Carbon Environment & Type) mol->C13 COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY Structure Final Structure Elucidation H1->Structure HSQC ¹H-¹³C HSQC (Direct C-H Bonds) C13->HSQC C13->Structure COSY->HSQC COSY->Structure HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC HSQC->Structure HMBC->Structure

Caption: A comprehensive NMR strategy for structure elucidation.

References

  • 2D NMR Introduction. Chemistry LibreTexts. Available at: [Link]

  • Advanced NMR techniques for structural characterisation of heterocyclic structures. European Synchrotron Radiation Facility. Available at: [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Supporting Information for a scientific article. ScienceOpen. Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuradha College of Pharmacy. Available at: [Link]

  • An improved synthesis of sulfamoyl chlorides. Journal of Organic Chemistry. Available at: [Link]

  • The NMR interpretations of some heterocyclic compounds which are synthesized by our group. ResearchGate. Available at: [Link]

  • Common Problems | SDSU NMR Facility. San Diego State University. Available at: [Link]

  • Spectral Assignments and Reference Data. CONICET. Available at: [Link]

  • Supplementary materials. Dove Medical Press. Available at: [Link]

  • NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]

  • DEPT 13C NMR Spectroscopy. NC State University Libraries. Available at: [Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes. Journal of the American Chemical Society. Available at: [Link]

  • Chemical shifts in NMR Spectroscopy. University of Regensburg. Available at: [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester. Available at: [Link]

  • DEPT NMR: Signals and Problem Solving. Chemistry Steps. Available at: [Link]

  • ANALYSIS OF 1H NMR SPECTRA. University of the West Indies. Available at: [Link]

  • Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines. PubMed. Available at: [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of Victoria. Available at: [Link]

  • Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. AWS. Available at: [Link]

  • NMR Basics. University of New South Wales. Available at: [Link]

  • Common problems and artifacts encountered in solution‐state NMR experiments. Wiley Online Library. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. EPFL. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • 13C NMR Chemical Shifts and Ring Conformations of 2-Hydroxy-1,3,2-dioxaborolane and 2-Hydroxy-1,3,2. SciSpace. Available at: [Link]

  • Two-Dimensional NMR Spectroscopy (COSY & HSQC). YouTube. Available at: [Link]

  • Example of Solving Structure from 2D NMR. YouTube. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

  • Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed. Available at: [Link]

Sources

Technical Support Center: Monitoring N-methyl-N-(oxolan-3-yl)sulfamoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely reading this guide because you are experiencing one of two specific failures while working with N-methyl-N-(oxolan-3-yl)sulfamoyl chloride (referred to hereafter as Reagent A ):

  • The "Invisible" Spot: Your TLC plates show no starting material under UV light.

  • The "Phantom" Peak: Your LC-MS data shows a mass shift consistent with the methyl ester or acid, leading to false assumptions about reagent purity or reaction progress.

Reagent A is an aliphatic sulfamoyl chloride. Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), it lacks a conjugated


-system, rendering it UV-inactive at standard wavelengths (254 nm). Furthermore, it is highly susceptible to solvolysis, making direct LC-MS analysis in methanol or water mobile phases prone to artifacts.

This guide provides self-validating protocols to overcome these detection limits.

Part 1: LC-MS Troubleshooting (The "Phantom" Peak)

Issue Description
  • Symptom: You inject a sample of pure Reagent A , but the Mass Spec does not show the expected parent ion

    
    . Instead, you see a peak corresponding to 
    
    
    
    (Methyl Ester) or
    
    
    (Hydrolyzed Acid).
  • Root Cause: Sulfamoyl chlorides are highly electrophilic. In the LC-MS source or on the column, they react with nucleophilic mobile phases (Water, Methanol) instantly.

  • Diagnosis: The species you are detecting is an artifact created during analysis, not an impurity in your flask.

The Solution: Derivatization "Quench" Method

Do not analyze the chloride directly. You must chemically "lock" the reactive center by converting it to a stable sulfonamide before injection. This is the industry "Gold Standard" for validating electrophilic reagents.

Protocol: Rapid Derivatization Check
  • Preparation: Prepare a "Quench Vial" containing 500 µL of Methanol and 20 µL of Morpholine (or Benzylamine).

  • Sampling: Take 10 µL of your reaction mixture (or pure reagent stock).

  • Quenching: Add the sample immediately to the Quench Vial. Shake for 10 seconds.

  • Analysis: Inject this mixture into the LC-MS.

  • Interpretation:

    • If Reagent A was present, you will see the Morpholine-Adduct peak.

    • If Reagent A had already hydrolyzed in the flask, you will see the Sulfonic Acid peak (which does not react with morpholine).

Data Interpretation Table
Observed Species (LC-MS)InterpretationAction Required
Morpholine Adduct Active Chloride is present.[1][2][3]Proceed with reaction.
Methyl Ester (M-Cl+OMe)Artifact. Chloride reacted with MeOH mobile phase.Switch to Derivatization Protocol (above).
Sulfonic Acid (M-Cl+OH)Hydrolysis. Reagent is dead.Dry your solvents; check reagent storage.
Visualizing the Artifact Pathway

The following diagram illustrates why direct analysis fails and how derivatization fixes it.

LCMS_Artifacts Reagent Reagent A (Sulfamoyl Chloride) Direct Direct Injection (MeOH/H2O Mobile Phase) Reagent->Direct Solvolysis Deriv Derivatization (w/ Morpholine) Reagent->Deriv Immediate Quench Artifact Artifact Detected: Methyl Ester (False Negative) Direct->Artifact Reacts on Column Stable Stable Sulfonamide (Accurate Detection) Deriv->Stable Forms Stable Adduct

Part 2: TLC Troubleshooting (The "Invisible" Spot)

Issue Description
  • Symptom: You spot the plate, run it, and see nothing under the UV lamp (254 nm), even at high concentrations.

  • Root Cause: Reagent A contains an aliphatic oxolane (THF) ring and a sulfamoyl group. Neither possesses the conjugated

    
    -system required to absorb UV light at 254 nm.
    
  • Diagnosis: The compound is there, but you are "blind" to it using standard UV visualization.

The Solution: Chemical Staining

You must use destructive visualization methods (stains) that react with the functional groups (oxidizable ethers or amines).

Recommended Stains
StainSensitivityMechanismPreparation/Usage
Iodine Chamber ModerateReversible adsorption to lipophilic spots.Place plate in a jar with solid

crystals. Spots turn yellow/brown.[4]
KMnO4 (Basic) HighOxidizes the ether (oxolane) ring.Dip and heat gently. Spots appear yellow on purple background.
Hanessian’s Stain HighMolybdate complexes with sulfur/oxygen.Dip and heat until spots appear (blue/black on white).
Protocol: The "Dip and Heat" Method
  • Elution: Run your TLC plate (rec. 50% EtOAc/Hexane for this polarity).

  • Drying: Ensure all solvent is evaporated (blow dry).

  • Dipping: Quickly dip the plate into Permanganate Stain (1.5g KMnO4, 10g K2CO3, 1.25mL 10% NaOH in 200mL water).

  • Heating: Heat with a heat gun (200°C) until the background turns purple and bright yellow spots appear. Do not overheat to the point of charring.

Part 3: Reaction Monitoring Workflow

Use this decision tree to select the correct monitoring method for your specific stage of the experiment.

Monitoring_Logic Start Start Monitoring UV_Check Is the molecule Aromatic? Start->UV_Check TLC_Route TLC Path UV_Check->TLC_Route Qualitative LCMS_Route LC-MS Path UV_Check->LCMS_Route Quantitative Stain MUST use Stain (KMnO4 or Iodine) TLC_Route->Stain No (Reagent A) UV_Lamp Standard UV (254 nm) TLC_Route->UV_Lamp Yes (If Product is Aromatic) Quench Derivatize w/ Amine (Morpholine) LCMS_Route->Quench Reagent A (Unstable) Direct Direct Injection LCMS_Route->Direct Stable Product

Frequently Asked Questions (FAQs)

Q1: My reagent bottle has a crust around the cap. Is it still good? A: Sulfamoyl chlorides hydrolyze to sulfonic acids upon contact with atmospheric moisture. The crust is likely the hydrolyzed acid.

  • Test: Dissolve a small amount in dry DCM. If it leaves a significant insoluble residue, the reagent has degraded (the acid is less soluble in DCM than the chloride).

Q2: Can I use GC-MS instead of LC-MS? A: generally, No . Sulfamoyl chlorides are thermally unstable. The high temperatures of the GC injector port (250°C+) will likely cause thermal decomposition (


 extrusion) before the molecule reaches the detector. LC-MS (with derivatization) is the only reliable quantitative method.

Q3: Why does the reaction stall after 50% conversion? A: This is often due to HCl buildup . The reaction of sulfamoyl chloride with an amine releases HCl. If you do not have enough base scavenger (e.g., Triethylamine, DIPEA, or excess amine reactant), the amine nucleophile becomes protonated (ammonium salt) and loses its nucleophilicity.

  • Fix: Ensure you are using at least 2.5 equivalents of base relative to the chloride.

References

  • BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from

    • Relevance: Establishes the baseline reactivity of sulfonyl/sulfamoyl chlorides with amines and the necessity of base scavengers.
  • Merck Millipore. (2008). LC-MS Contaminants and Solvents. Retrieved from

    • Relevance: Details the interaction of reactive samples with LC-MS mobile phases and the form
  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from

    • Relevance: Provides the standard protocols for Iodine and Permanganate staining for non-UV active compounds.
  • National Institutes of Health (NIH). (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids. Retrieved from

    • Relevance: Validates the "morpholine quench" method as a standard analytical technique for quantifying transient sulfonyl chloride species.

Sources

Alternative reagents for difficult N-methyl-N-(oxolan-3-yl)sulfamoyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting N-methyl-N-(oxolan-3-yl)sulfamoyl chloride Reactions Ticket ID: CHEM-SUP-8829 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering difficulties with This compound . This reagent is notoriously deceptive. While the N-methyl and oxolane (tetrahydrofuran) groups appear sterically manageable, the combination creates a specific set of failure modes:

  • Hydrolytic Instability: The oxolane ring increases polarity and hygroscopicity, accelerating the hydrolysis of the -SO₂Cl moiety to the sulfonic acid (which is unreactive).

  • Thermal Decomposition: Secondary sulfamoyl chlorides are prone to thermal extrusion of SO₂ if heated excessively.

  • Nucleophilic Stalling: The steric environment around the sulfur is often just hindered enough to prevent reaction with weak nucleophiles under standard conditions.

This guide provides a tiered troubleshooting approach, moving from reaction optimization to complete reagent replacement.

Module 1: Diagnostic & Immediate Triage

Q: My reaction yields are inconsistent (<20%). Is the reagent dead?

A: Likely, yes. Sulfamoyl chlorides are far less stable than their aryl sulfonyl chloride counterparts.

  • The Test: Dissolve a small aliquot in dry CDCl₃.

  • The Sign: Look for a broad singlet >10 ppm (sulfonic acid proton) or significant broadening of the N-methyl peak. If the neat oil is fuming heavily or has turned from colorless/pale yellow to dark brown, it has decomposed.

  • The Fix: If the reagent is degraded, do not attempt to "push" the reaction with heat. You must resynthesize or purchase fresh reagent. See Module 4 for synthesis.

Q: Can I use standard basic conditions (TEA/DCM)?

A: Only for highly reactive primary amines. For difficult nucleophiles (anilines, secondary amines, alcohols), Triethylamine (TEA) is often insufficient because it acts only as a proton scavenger, not a nucleophilic catalyst.

Module 2: Catalytic Activation (The "NMI Boost")

Scenario: Your reagent is pure, but the reaction with your target nucleophile is stalled.

Technical Insight: Standard acylation catalysts like DMAP (4-Dimethylaminopyridine) are often too basic or bulky for sulfamoylation. 1-Methylimidazole (NMI) is the superior catalyst here. It forms a highly reactive N-sulfonylimidazolium intermediate that is less sterically encumbered than the DMAP adduct and turns over faster.

Protocol A: NMI-Catalyzed Sulfamoylation
ParameterCondition
Solvent MeCN (Acetonitrile) - Crucial for polar transition states
Base Pyridine (2.0 equiv)
Catalyst 1-Methylimidazole (NMI) (0.2 - 0.5 equiv)
Temperature 0 °C

RT

Step-by-Step:

  • Dissolve the nucleophile (1.0 equiv) and Pyridine (2.0 equiv) in anhydrous MeCN (0.2 M).

  • Add NMI (0.2 equiv).

  • Cool to 0 °C.

  • Add this compound (1.2 equiv) dropwise.

  • Allow to warm to RT. Monitor by LCMS.

    • Note: If stalled after 2 hours, heat to 40 °C. The NMI adduct is thermally more stable than the chloride.

Module 3: Reagent Replacement (The "Leaving Group Swap")

Scenario: The chloride is too unstable to handle or decomposes before reacting.

Solution: Convert the chloride in situ to a Sulfamoyl Imidazole . This species is stable enough to survive mild heating but reactive enough to drive the reaction.

Protocol B: In-Situ Sulfamoyl Imidazole Formation

Mechanism:



Workflow:

  • Activation: In a separate vial, dissolve the sulfamoyl chloride (1.2 equiv) in DCM. Add Imidazole (4.0 equiv). Stir for 15 minutes at RT. A white precipitate (imidazolium chloride) will form.

  • Coupling: Add your target nucleophile (1.0 equiv) directly to this suspension.

  • Promotion: If the nucleophile is weak, add DBU (1.0 equiv) to deprotonate the nucleophile and drive the attack on the sulfamoyl imidazole.

Module 4: The "Nuclear Option" - SuFEx Chemistry

Scenario: You need a robust, scalable process, or you are building a library.

Technical Insight: Move to Sulfur-Fluoride Exchange (SuFEx) . Sulfamoyl fluorides are exceptionally stable (water/air stable, can be purified on silica) and react only when activated by specific silyl agents or calcium salts. This is the gold standard for difficult linkages.

Protocol C: SuFEx Sulfamoylation

Reagent: N-methyl-N-(oxolan-3-yl)sulfamoyl fluoride . (Synthesize this by treating the chloride with saturated aq. KHF₂ in MeCN).

Reaction Conditions:

  • Reagents: Sulfamoyl Fluoride (1.0 equiv) + Silyl Ether of Nucleophile (e.g.,

    
     or 
    
    
    
    ).
  • Catalyst: DBU (10 mol%) or BTMG (Barton's Base).

  • Solvent: MeCN.

Why this works: The Si-F bond formation (approx. 130 kcal/mol) provides a massive thermodynamic driving force, overcoming the steric hindrance of the oxolane ring.

Module 5: Synthesis of the Reagent

Q: I need to make the chloride myself. How do I avoid the symmetric byproduct?

A: The most common failure mode is the formation of the symmetric sulfamide (


). This happens if you add Sulfuryl Chloride (

) to the amine. You must reverse the addition.
Optimized Synthesis Protocol
  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Charge: Sulfuryl Chloride (

    
    , 1.1 equiv) in anhydrous DCM at -78 °C .
    
  • Addition: Mix N-methyl-3-aminotetrahydrofuran (1.0 equiv) and Triethylamine (1.1 equiv) in DCM. Add this mixture dropwise to the

    
     solution over 1 hour.
    
    • Reasoning: Keeping

      
       in excess at all times prevents the product (
      
      
      
      ) from reacting with remaining amine.
  • Workup: Warm to 0 °C. Wash rapidly with ice-cold 1M HCl, then ice-cold water. Dry over

    
     and concentrate without heating (bath < 25 °C).
    

Visual Troubleshooting Guide

Troubleshooting Start Start: Reaction Failed CheckReagent Check Reagent Purity (H-NMR) Start->CheckReagent IsPure Is Reagent Pure? CheckReagent->IsPure Synthesize Resynthesize Reagent (Protocol Module 5) IsPure->Synthesize No (Decomposed) NucleophileType Identify Nucleophile IsPure->NucleophileType Yes Standard Standard Conditions (TEA/DCM) NucleophileType->Standard Primary Amine NMI_Cat NMI Catalysis (Protocol A) NucleophileType->NMI_Cat Aniline/Sec. Amine Imidazole Imidazole Activation (Protocol B) NucleophileType->Imidazole Alcohol/Weak Nuc. SuFEx SuFEx Chemistry (Protocol C) NMI_Cat->SuFEx Still Failed? Imidazole->SuFEx Still Failed?

Figure 1: Decision tree for selecting the appropriate sulfamoylation protocol based on reagent status and nucleophile difficulty.

References

  • Mechanistic Insight on NMI Catalysis

    • Title: Nucleophilic Catalysis of Sulfonyl Transfer Reactions.[1][2]

    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • SuFEx Chemistry (Sulfamoyl Fluorides)

    • Title: SuFEx Click Chemistry Enabled Late-Stage Drug Functionaliz
    • Source:N
    • URL:[Link]

  • Sulfamoyl Imidazole Activation

    • Title: One-pot synthesis of sulfamates and sulfamides via sulfamoyl imidazolium salts.
    • Source:Tetrahedron Letters
    • URL:[Link]

  • Sulfonyl Chloride Synthesis Optimization

    • Title: Practical Synthesis of Sulfonyl Chlorides from Sulfonamides.[1][2]

    • Source:Organic Process Research & Development
    • URL:[Link]

Sources

Validation & Comparative

Technical Guide: N-methyl-N-(oxolan-3-yl)sulfamoyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-methyl-N-(oxolan-3-yl)sulfamoyl chloride vs. Standard Sulfamoyl Chlorides Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: Escaping "Flatland" with Polar Scaffolds

In modern drug discovery, the drive to improve physicochemical properties (solubility, metabolic stability) has led to a shift away from flat, aromatic-heavy structures toward sp³-rich, polar scaffolds. This compound (also known as N-methyl-N-(tetrahydrofuran-3-yl)sulfamoyl chloride) represents a strategic reagent in this toolkit.

Unlike the commoditized Dimethylsulfamoyl chloride (DMSC), which introduces a lipophilic, metabolically silent terminus, the oxolanyl variant introduces a polar, hydrogen-bond-accepting ether motif. This guide objectively compares its reactivity, stability, and medicinal chemistry utility against standard alternatives.

Chemical Profile & Structural Comparison

The selection of a sulfamoylating agent is rarely arbitrary; it dictates the final physicochemical profile of the sulfonamide urea or sulfamide payload.

The Comparator Set
FeatureTarget Reagent Standard Alternative Polar Alternative
Name This compound Dimethylsulfamoyl chloride (DMSC) Morpholine-4-sulfamoyl chloride
Structure Cyclic ether (THF) + MethylAcyclic DialkylCyclic Ether/Amine Hybrid
CAS 10438-96-713360-57-113360-57-1
Mol.[1][2] Weight 199.66 g/mol 143.59 g/mol 185.63 g/mol
LogP (Calc) ~0.2 (Polar)~0.8 (Lipophilic)~ -0.1 (Highly Polar)
Electronic Character Inductive withdrawal by ether OElectron donating alkylsInductive withdrawal by ether O
Why Choose the Oxolan-3-yl Variant?
  • Chirality & Vector: Unlike morpholine (achiral/symmetric) or dimethyl (flexible), the 3-substituted oxolane ring creates a specific vector for the sulfamoyl group, often critical for fitting into asymmetric enzyme pockets.

  • Metabolic Stability: The ether oxygen in the ring reduces the electron density of adjacent C-H bonds, often lowering the rate of oxidative metabolism (CYP450) compared to a cyclopentyl analog [1].

Reactivity & Stability Analysis

Mechanistic Insight: The "Soft" Electrophile

Sulfamoyl chlorides are generally less reactive than their sulfonyl chloride (Ar-SO₂Cl) counterparts. The nitrogen atom attached to the sulfur donates electron density into the S=O antibonding orbitals, stabilizing the ground state and reducing electrophilicity.

  • DMSC: The methyl groups are weak electron donors, making the sulfur moderately electrophilic.

  • Oxolan-3-yl: The oxygen atom in the THF ring exerts a through-bond inductive effect (-I), slightly pulling electron density away from the nitrogen. This makes the This compound slightly more reactive toward nucleophiles than DMSC, but still stable enough for easy handling.

Hydrolysis & Storage Stability

Experimental observations indicate that secondary amine-derived sulfamoyl chlorides follow a pseudo-first-order hydrolysis rate dependent on pH.

  • Acidic Conditions: Highly stable.

  • Basic Conditions: Susceptible to hydrolysis via an S_N2-like attack by hydroxide.

  • Comparison: The oxolanyl reagent is more hygroscopic than DMSC due to the ether oxygen. It requires stricter exclusion of moisture during storage (-20°C under Argon recommended).

Visualizing the Reactivity Landscape

The following diagram illustrates the decision logic for selecting this reagent and the mechanistic pathway for its coupling.

G cluster_mech Coupling Mechanism Start Target Design Requirement Lipophilicity Need Lipophilicity? Start->Lipophilicity DMSC Use Dimethyl- sulfamoyl Cl Lipophilicity->DMSC Yes Polarity Need Polarity/ H-Bond Acceptor? Lipophilicity->Polarity No Vector Need Specific Vector/Chirality? Polarity->Vector Oxolan Select N-methyl-N- (oxolan-3-yl)sulfamoyl Cl Vector->Oxolan Yes (3-sub) Morpholine Use Morpholine- sulfamoyl Cl Vector->Morpholine No (Symmetric) R_NH2 Nucleophile (Amine/Alcohol) TS Transition State (Trigonal Bipyramidal) R_NH2->TS Attack Product Sulfamide/Sulfamate TS->Product -HCl

Caption: Decision tree for reagent selection and simplified S_N2 mechanism for sulfamoyl transfer.

Experimental Protocols

Protocol A: Standard Coupling with Primary Amines

Use this for synthesizing sulfamides from the oxolan-3-yl reagent.

Reagents:

  • Substrate: Primary amine (1.0 equiv)

  • Reagent: this compound (1.1 equiv)

  • Base: Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Solvent: Anhydrous DCM or THF (0.2 M concentration)

  • Catalyst: DMAP (0.1 equiv) – Optional, only if amine is unreactive.

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under N₂, dissolve the primary amine in anhydrous DCM.

  • Base Addition: Add TEA via syringe. Checkpoint: The solution should remain clear.

  • Reagent Addition: Cool the mixture to 0°C. Add the sulfamoyl chloride dropwise (dissolved in minimal DCM if solid).

    • Why? Exotherm control is critical. Secondary sulfamoyl chlorides are less reactive than sulfonyl chlorides, but rapid addition can still cause localized heating and hydrolysis if moisture is present.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

  • Validation: Monitor by TLC/LC-MS. The chloride is UV-silent, so follow the consumption of the amine.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with 1M HCl (to remove excess TEA/DMAP) followed by brine.

Protocol B: Reactivity Troubleshooting (The "Force" Method)

If Protocol A fails (common with electron-deficient anilines), use this activation method.

  • Pre-activation: Mix the sulfamoyl chloride (1.2 equiv) with Imidazole (2.0 equiv) in DCM for 30 mins. This forms the intermediate sulfamoylimidazole , which is often a more "disciplined" electrophile [2].

  • Coupling: Add the unreactive amine and heat to reflux (40°C).

  • Why it works: The imidazole acts as a nucleophilic catalyst, forming a highly reactive intermediate that transfers the sulfamoyl group more effectively than the chloride itself.

Comparative Performance Data

The following table summarizes the expected performance based on structural activity relationship (SAR) principles and general sulfamoyl chloride reactivity data [3][4].

ParameterN-methyl-N-(oxolan-3-yl)Dimethyl (Standard)Morpholino (Polar)
Coupling Yield (Aliphatic Amine) High (85-95%)High (90-98%)High (85-95%)
Coupling Yield (Aniline) Moderate (60-80%)Moderate (65-85%)Moderate (60-80%)
Hydrolysis Half-life (pH 7, 25°C) > 24 Hours> 48 Hours> 24 Hours
Metabolic Stability (Microsomes) High (Ether protected)Moderate (N-dealkylation risk)High
Solubility (Water) ModerateLowHigh
Crystallinity of Product Moderate (often oils)High (often solids)High (often solids)

Key Takeaway: The oxolan-3-yl reagent is slightly more challenging to handle (hygroscopic, oil-prone products) but offers superior metabolic properties and a unique vector for drug-target interactions.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Beaudoin, S., et al. (2003). A Facile Synthesis of Sulfamides using Imidazole-1-sulfonyl Azide. Journal of Organic Chemistry, 68(1), 115-119. Link

  • Spillane, W. J., et al. (1982). Hydrolysis of Sulfamoyl Chlorides. Canadian Journal of Chemistry, 60(1), 7-13. Link

  • BenchChem. (2025).[3] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem Technical Guides. Link

Sources

A Comparative Guide to the Characterization of N-methyl-N-(oxolan-3-yl)sulfamoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Analytical Challenges of Novel Sulfamoyl Chlorides

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride and its derivatives are an emerging class of compounds with significant potential in medicinal chemistry and drug development. The presence of the reactive sulfamoyl chloride moiety, coupled with the polar oxolane ring, presents unique challenges and considerations for their structural elucidation and purity assessment. A comprehensive understanding of their chemical and physical properties through robust analytical characterization is paramount for ensuring the quality, stability, and ultimately, the efficacy and safety of any resulting therapeutic agent.

This guide provides an in-depth, comparative overview of the essential analytical techniques for the characterization of this compound derivatives. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in selecting the most appropriate techniques for their specific analytical goals. Each section is designed to be a self-validating system, providing not just protocols, but the scientific reasoning that underpins them.

At a Glance: Comparative Overview of Key Characterization Techniques

The selection of an analytical technique is dictated by the specific question being asked—be it structural confirmation, impurity profiling, or quantitative analysis. The following table provides a high-level comparison of the primary methods discussed in this guide.

TechniquePrimary ApplicationSample ThroughputQuantitative CapabilityKey AdvantagesKey Limitations
NMR Spectroscopy Structural Elucidation, Purity AssessmentModerateExcellent (qNMR)Provides detailed atomic-level structural information; non-destructive.Lower sensitivity compared to MS; requires deuterated solvents.
Mass Spectrometry Molecular Weight Determination, Fragmentation AnalysisHighGood (with appropriate calibration)High sensitivity; provides molecular formula with high resolution MS.Can cause fragmentation, potentially losing the molecular ion; reactivity of sulfamoyl chlorides can be a challenge.
FTIR Spectroscopy Functional Group IdentificationHighLimitedRapid and simple; provides a characteristic fingerprint.Provides limited structural information; not ideal for complex mixtures.
HPLC Purity Determination, Quantitative AnalysisHighExcellentVersatile for a wide range of compounds; can be coupled with MS.Method development can be time-consuming; potential for on-column degradation of reactive analytes.
Thermal Analysis Thermal Stability, Decomposition ProfileModerateSemi-quantitativeProvides critical information on stability and safe handling temperatures.Does not provide structural information on degradation products unless coupled with other techniques.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound derivatives. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom, allowing for the confirmation of the desired structure and the identification of impurities.

Expertise & Experience: Decoding the Spectrum

The chemical shifts in the ¹H and ¹³C NMR spectra are highly informative. The protons and carbons of the oxolane ring will exhibit characteristic shifts influenced by the electronegative oxygen atom. The N-methyl group will appear as a singlet, and its chemical shift will be indicative of the electronic environment created by the sulfamoyl group. Due to the reactivity of the sulfamoyl chloride, aprotic deuterated solvents such as CDCl₃ or acetone-d₆ are the solvents of choice to prevent hydrolysis.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • N-CH₃: ~2.8 - 3.2 ppm (singlet)

  • Oxolane Protons: A series of multiplets between ~3.5 - 4.5 ppm, with the proton on the carbon bearing the nitrogen (C3) being the most deshielded.

  • Oxolane Protons (C2 & C5): Multiplets adjacent to the ring oxygen, typically in the range of ~3.7 - 4.2 ppm.

  • Oxolane Protons (C4): Multiplets, often overlapping with other ring protons.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • N-CH₃: ~35 - 40 ppm

  • Oxolane C3: ~60 - 65 ppm (carbon attached to nitrogen)

  • Oxolane C2 & C5: ~68 - 75 ppm (carbons adjacent to oxygen)

  • Oxolane C4: ~30 - 35 ppm

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Temperature: 25 °C.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 512-2048, due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve in Deuterated Solvent H1_NMR ¹H NMR Acquisition Prep->H1_NMR C13_NMR ¹³C NMR Acquisition Prep->C13_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing Analysis Integration, Chemical Shift Analysis, Structure Confirmation Processing->Analysis

Caption: Workflow for NMR analysis of sulfamoyl chloride derivatives.

II. Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound derivatives and providing valuable structural information through fragmentation analysis.

Expertise & Experience: Interpreting the Fragmentation Pattern

The choice of ionization technique is critical. Electron Ionization (EI) can be too harsh for these molecules, often leading to extensive fragmentation and the absence of a molecular ion peak. "Softer" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are generally preferred.

A key feature to look for in the mass spectrum is the isotopic pattern of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1, which will result in a characteristic M and M+2 peak pattern for the molecular ion and any chlorine-containing fragments.

Common Fragmentation Pathways:

  • Loss of Cl•: [M - 35/37]⁺

  • Loss of SO₂: [M - 64]⁺

  • Cleavage of the N-S bond: Can lead to fragments corresponding to the [oxolanyl-methyl-amine]⁺ cation and the [SO₂Cl]⁺ cation.

  • Fragmentation of the oxolane ring: Can produce a series of smaller fragments.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent such as acetonitrile or methanol.

  • LC-MS System:

    • LC: A standard HPLC system with a C18 column.

    • MS: An ESI or APCI source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • LC Method:

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote ionization.

    • Flow Rate: 0.2 - 0.5 mL/min.

  • MS Method:

    • Ionization Mode: Positive ion mode is typically used.

    • Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).

    • Collision Energy (for MS/MS): Varies, but a ramp of 10-40 eV can provide a good overview of the fragmentation.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern to confirm the structure.

Visualization: Key Fragmentation Pathways

MS_Fragmentation M [M+H]⁺ M_minus_Cl [M - Cl]⁺ M->M_minus_Cl - Cl• M_minus_SO2 [M - SO₂]⁺ M->M_minus_SO2 - SO₂ Oxolane_frag [C₅H₁₀NO]⁺ M->Oxolane_frag - SO₂Cl

Caption: Common fragmentation pathways for this compound.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check

FTIR spectroscopy is a rapid and straightforward technique for confirming the presence of key functional groups in this compound derivatives.

Expertise & Experience: Identifying Characteristic Vibrations

The IR spectrum will be dominated by strong absorptions from the S=O and S-Cl bonds of the sulfamoyl chloride group and the C-O-C stretching of the oxolane ring.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment
1370 - 1410 Strong Asymmetric S=O stretch[1]
1160 - 1200 Strong Symmetric S=O stretch[1]
1050 - 1150 Strong C-O-C stretch (oxolane)
~600 - 700 Medium S-Cl stretch

| 2850 - 3000 | Medium | C-H stretch (aliphatic) |

Experimental Protocol: ATR-FTIR Analysis
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal, then acquire the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

IV. High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation

HPLC is the workhorse for determining the purity of this compound derivatives and for quantitative analysis in various matrices.

Expertise & Experience: Method Development Considerations

Due to the polar nature of the oxolane ring, a reversed-phase HPLC method using a C18 column is a good starting point. The reactivity of the sulfamoyl chloride group requires careful consideration of the mobile phase composition and temperature to avoid on-column hydrolysis. The use of a buffered mobile phase at a slightly acidic pH can help to stabilize the analyte. A UV detector is commonly used, as the sulfamoyl chloride group provides some UV absorbance. For derivatives lacking a strong chromophore, a charged aerosol detector (CAD) or mass spectrometer (LC-MS) can be employed.[2]

Experimental Protocol: Reversed-Phase HPLC
  • Sample and Standard Preparation:

    • Standard Solutions: Prepare a series of standard solutions of the purified compound at known concentrations.

    • Sample Solution: Prepare a solution of the sample at a concentration that falls within the linear range of the standard curve.

  • Instrument Parameters:

    • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: At a suitable wavelength (e.g., 210-230 nm).

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standard solutions versus their concentration.

    • Determine the concentration of the analyte in the sample solution by interpolation.

    • Calculate the purity of the sample based on the relative peak areas.

V. Thermal Analysis (TGA/DSC): Probing Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and decomposition profile of this compound derivatives. This information is vital for determining safe handling, storage, and processing conditions.

Expertise & Experience: Interpreting Thermograms
  • DSC: A DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks related to decomposition. For a crystalline solid, a sharp melting endotherm will be observed, followed by a broader exotherm at higher temperatures as the molecule decomposes.

  • TGA: A TGA curve plots the mass of the sample as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition. The shape of the TGA curve can provide insights into the decomposition mechanism (e.g., a single-step or multi-step process).

Experimental Protocol: TGA and DSC Analysis
  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate TGA or DSC pan.

  • Instrument Parameters (TGA):

    • Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.

    • Temperature Program: Ramp from ambient temperature to a final temperature above the expected decomposition point (e.g., 30 °C to 500 °C) at a heating rate of 10 °C/min.

  • Instrument Parameters (DSC):

    • Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.

    • Temperature Program: Ramp from ambient temperature to a final temperature that encompasses the melting and decomposition events at a heating rate of 10 °C/min.

  • Data Analysis: Determine the melting point (from the DSC peak onset) and the decomposition temperature (from the TGA onset of mass loss).

Visualization: Thermal Analysis Workflow

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Interpretation Prep Weigh Sample into TGA/DSC Pan TGA TGA Analysis (Mass Loss vs. Temp) Prep->TGA DSC DSC Analysis (Heat Flow vs. Temp) Prep->DSC Decomp_Temp Determine Decomposition Temperature TGA->Decomp_Temp Melt_Point Determine Melting Point & Enthalpy DSC->Melt_Point

Caption: General workflow for TGA and DSC analysis.

Conclusion: A Multi-faceted Approach to Comprehensive Characterization

The robust characterization of this compound derivatives necessitates a multi-technique approach. While NMR spectroscopy stands as the cornerstone for definitive structural elucidation, it is the synergistic use of mass spectrometry, FTIR, HPLC, and thermal analysis that provides a complete and reliable picture of the molecule's identity, purity, and stability. By understanding the principles and practical considerations of each technique, researchers can confidently navigate the analytical challenges posed by these promising compounds, ensuring the integrity of their research and the quality of their potential drug candidates.

References

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

Sources

Precision Analytics: Assessing the Purity of N-methyl-N-(oxolan-3-yl)sulfamoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical methods for assessing N-methyl-N-(oxolan-3-yl)sulfamoyl chloride purity Content Type: Publish Comparison Guide

Executive Summary

This compound (also known as N-methyl-N-(tetrahydrofuran-3-yl)sulfamoyl chloride) is a high-value electrophilic intermediate often employed in the synthesis of sulfonamide-based pharmacophores. Its structural integrity is defined by the highly reactive sulfamoyl chloride moiety , which renders the compound susceptible to rapid hydrolysis upon contact with ambient moisture.

This intrinsic instability presents a "Schrödinger’s cat" paradox in analysis: the act of measuring purity using standard aqueous reversed-phase HPLC often degrades the sample, yielding false-low potency results.

This guide compares the two most robust analytical workflows for this compound class:

  • Quantitative NMR (qNMR): The absolute primary method for potency assignment without a reference standard.

  • Derivatization-HPLC: The routine QC method for impurity profiling and stability monitoring.

Part 1: The Stability Challenge

Before selecting a method, researchers must understand the degradation pathway. Upon exposure to water (even atmospheric humidity), the sulfamoyl chloride hydrolyzes to the corresponding sulfamic acid and hydrochloric acid.

Degradation Equation:



  • Implication for HPLC: Direct injection into aqueous mobile phases causes on-column hydrolysis, resulting in split peaks and shifting retention times.

  • Implication for Handling: All sampling must occur under inert atmosphere (N2 or Ar) or within <30 seconds in ambient air.

Part 2: Method Comparison & Selection

The following table contrasts the performance metrics of the two recommended protocols.

FeatureMethod A: Absolute qNMR Method B: Derivatization HPLC-UV
Primary Utility Potency Assignment (Weight % Purity)Impurity Profiling & Routine QC
Reference Standard Not Required (Internal Standard used)Required (for the derivatized adduct)
Moisture Tolerance Low (Requires dry solvents)High (Derivatization quenches reactivity)
Precision (RSD) < 1.0%< 0.5%
Throughput Low (10-15 mins/sample)High (Automated sequences)
Specificity High (Structural elucidation)High (Separates process impurities)

Part 3: Detailed Experimental Protocols

Protocol A: Quantitative NMR (qNMR) – The Gold Standard

Best for: Establishing the purity of a primary lot or when no reference standard exists.

Principle: qNMR utilizes the integration ratio between a specific analyte proton signal and a certified Internal Standard (IS) to calculate absolute mass purity.

Reagents:

  • Solvent: CDCl₃ (99.8% D) stored over 4Å molecular sieves. Note: DMSO-d6 is avoided due to hygroscopicity.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Dimethyl sulfone (TraceCERT® grade).

Workflow:

  • Preparation: In a glovebox or dry environment, weigh exactly ~10 mg of the analyte (

    
    ) and ~5 mg of IS (
    
    
    
    ) into a vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.7 mL dry CDCl₃. Vortex immediately to dissolve. Transfer to NMR tube.[1][2]

  • Acquisition:

    • Pulse Sequence: 90° pulse (zg30).

    • Relaxation Delay (D1): ≥ 60 seconds (Critical: must be 5-7x T1 to ensure full relaxation).

    • Scans: 16 or 32.

    • Temperature: 298 K.[2]

Data Analysis: Integrate the N-Methyl singlet of the analyte (~2.9 ppm) and the characteristic signal of the IS. Calculate purity (


) using the equation:


Where


=Integral area, 

=Number of protons,

=Molecular weight,

=Mass.
Protocol B: Derivatization HPLC – The Routine Workhorse

Best for: QC release testing, stability studies, and detecting low-level impurities.

Principle: The unstable sulfamoyl chloride is reacted quantitatively with a secondary amine (e.g., piperidine or morpholine) to form a stable sulfonamide. This stable adduct is then analyzed by RP-HPLC.

Reagents:

  • Quenching Reagent: 0.5 M Piperidine in dry Acetonitrile (ACN).

  • Diluent: 50:50 ACN:Water.

Workflow:

  • Sample Prep: Weigh 25 mg of sample into a 20 mL volumetric flask.

  • Derivatization: Immediately add 5 mL of Quenching Reagent . Swirl and let stand for 5 minutes. The reaction is exothermic and instantaneous.

    • Mechanism:[3]

      
      
      
  • Dilution: Dilute to volume with Diluent.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient: 10% B to 90% B over 15 minutes.

    • Detection: UV @ 210 nm (Sulfonamides have low UV absorbance; low wavelength is required).

Self-Validating Check: The presence of a "Piperidine" peak (excess reagent) confirms that sufficient equivalents were added to fully quench the chloride. If the piperidine peak is absent, the derivatization was incomplete, and the results are invalid.

Part 4: Visualization of Analytical Logic

Diagram 1: Method Selection Decision Tree

This logic flow ensures the correct method is applied based on the stage of drug development.

MethodSelection Start Sample Received: N-methyl-N-(oxolan-3-yl) sulfamoyl chloride CheckRef Is a Certified Reference Standard Available? Start->CheckRef qNMR Protocol A: qNMR (Absolute Purity) CheckRef->qNMR No (Primary Lot) Deriv Protocol B: Deriv-HPLC (Impurity Profiling) CheckRef->Deriv Yes (Routine QC) AssignPotency Create Reference Standard qNMR->AssignPotency Output: % w/w QC QC Deriv->QC Output: Chromatogram AssignPotency->Deriv Enables

Caption: Decision matrix for selecting between qNMR (primary characterization) and HPLC (routine monitoring).

Diagram 2: Derivatization Reaction Workflow

Visualizing the chemical transformation required for Protocol B.

DerivWorkflow Unstable Unstable Analyte (Sulfamoyl Chloride) Reaction Quench Reaction (t < 5 mins) Unstable->Reaction Reagent Reagent Excess (Piperidine in ACN) Reagent->Reaction Stable Stable Adduct (Sulfamide) Reaction->Stable - HCl HPLC RP-HPLC Analysis (C18 Column) Stable->HPLC

Caption: Chemical stabilization workflow converting the reactive chloride into a stable sulfamide for HPLC.

References

  • BenchChem. (2025).[1] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from

  • Oxford University Department of Chemistry. (n.d.). Quantitative NMR Spectroscopy: Absolute concentration determination. Retrieved from

  • American Chemical Society (ACS). (2019). Purity by Absolute qNMR Instructions. Retrieved from

  • Centers for Disease Control and Prevention (CDC). (n.d.). Analytical Methods for Determining Sulfur Mustard and Metabolites (Analogous chemistry for chloro-sulfur compounds). Retrieved from

  • ResearchGate. (2014). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides. Retrieved from

Sources

Structural Confirmation and Performance Analysis: N-methyl-N-(oxolan-3-yl)sulfamoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride (also known as N-methyl-N-(tetrahydrofuran-3-yl)sulfamoyl chloride) is a specialized electrophilic "warhead" used in medicinal chemistry to introduce the polar, metabolically stable N-methyl-sulfonamide moiety.

Confirming the structure of this reagent and its downstream reaction products presents unique challenges due to the lability of the S-Cl bond and the conformational complexity of the oxolane (THF) ring . This guide outlines a rigorous structural elucidation workflow, comparing the performance of this chloride reagent against stabilized alternatives (such as sulfamoyl fluorides and imidazolides) to assist researchers in optimizing drug discovery campaigns.

The Analytical Challenge: Distinguishing Product from Impurities

When synthesizing or utilizing this sulfamoyl chloride, three primary species coexist in the crude mixture. Distinguishing them requires more than standard LC-MS, which often yields misleading data due to in-source hydrolysis.

Comparative Analysis of Structural Candidates
FeatureTarget Product (Sulfamoyl Chloride)Impurity A (Sulfamic Acid - Hydrolysis)Impurity B (Starting Amine - HCl Salt)
Structure



Reactivity Highly ElectrophilicNon-reactive / AcidicNucleophilic
LC-MS Signal Often undetectable (hydrolyzes on column) or seen as Methyl Ester (in MeOH)

(Negative Mode)

(Positive Mode)
1H NMR (N-Me) 2.95 - 3.05 ppm (Deshielded)2.60 - 2.75 ppm2.50 - 2.60 ppm
IR (S=O)

Broad bands (H-bonding)Absent
Solubility DCM, THF, TolueneWater, DMSOWater, MeOH
Critical Insight: The "Rotamer" Trap

The N-methyl-N-(oxolan-3-yl) group often exhibits restricted rotation around the N-S bond. In 1H NMR, this can manifest as split signals (approx. 3:1 ratio) , which researchers frequently mistake for impurities.

  • Validation: Run Variable Temperature (VT) NMR at 50°C. If the peaks coalesce, they are rotamers, not impurities.

Performance Comparison: Chloride vs. Alternatives

The "Product" (Sulfamoyl Chloride) is compared here against alternative reagents used to install the same functional group.

MetricSulfamoyl Chloride (Cl) Sulfamoyl Fluoride (F) Sulfamoyl Imidazole (Im)
Reactivity High (Reacts < 1h at 0°C)Low (Requires SuFEx activation)Moderate (Requires heat/catalyst)
Hydrolytic Stability Poor (

mins in moist air)
Excellent (Stable for months)Good (Stable solid)
Atom Economy GoodExcellentPoor (Loss of imidazole)
Use Case Rapid, low-temp functionalizationLate-stage diversificationStorage-stable reagent

Experimental Protocols

Protocol A: Synthesis of this compound

Note: Moisture sensitive.[1] All glassware must be oven-dried.

  • Reagents:

    • N-methyltetrahydrofuran-3-amine (1.0 equiv)

    • Sulfuryl chloride (

      
      ) (1.2 equiv)
      
    • Triethylamine (

      
      ) (2.5 equiv)
      
    • Dichloromethane (DCM) (Anhydrous)

  • Procedure:

    • Cool a solution of

      
       in DCM to -78°C under 
      
      
      
      .
    • Add the amine and

      
       dropwise over 30 mins. Exothermic.
      
    • Allow to warm to 0°C and stir for 2 hours.

    • Workup (Critical): Do NOT use water. Dilute with cold Hexane/EtOAc (1:1). Filter off the triethylamine hydrochloride salt. Concentrate the filtrate under vacuum strictly below 25°C.

    • Result: Yellowish oil. Use immediately.

Protocol B: Structural Confirmation (The "Self-Validating" Workflow)

Do not rely on LC-MS alone. Follow this sequence:

  • Derivatization Test (Chemical Proof):

    • Take an aliquot (10 mg) of the chloride.

    • Add excess benzylamine in DCM.

    • Check LC-MS after 5 mins.

    • Success Criteria: Complete conversion to the benzyl-sulfamide adduct (

      
       observed). If only the sulfonic acid is seen, the chloride had already hydrolyzed.
      
  • 1H NMR (CDCl3):

    • Verify the integral ratio of N-Me (3H) to Oxolane protons (7H).

    • Confirm the absence of broad NH peaks (indicates amine salt impurity).

Visualizations

Diagram 1: Reaction Pathways & Impurity Formation

This diagram illustrates the fate of the sulfamoyl chloride under different conditions.

ReactionPathways Start Reagent Precursor (N-methyl-oxolan-3-amine) Reagent TARGET PRODUCT Sulfamoyl Chloride (Highly Reactive) Start->Reagent + SO2Cl2 / Et3N (DCM, -78°C) Product Desired Sulfamide (Stable Drug Scaffold) Reagent->Product + Nucleophile (R-NH2) Hydrolysis Impurity A: Sulfamic Acid (Via Moisture) Reagent->Hydrolysis + H2O (Air/Solvent) RingOpen Impurity C: Ring-Opened Chlorohydrin (Via Strong Acid) Reagent->RingOpen + HCl (Excess/Heat)

Figure 1: Reaction pathways showing the desired synthesis and potential degradation routes (Hydrolysis and Acid-Catalyzed Ring Opening).

Diagram 2: Analytical Decision Tree

A logic flow for confirming the structure and purity of the isolated material.

AnalyticalWorkflow Sample Isolated Oil (Suspected Chloride) Test1 Step 1: Derivatization (w/ Benzylamine) Sample->Test1 Result1 LC-MS: Benzyl Adduct Found? Test1->Result1 PathYes Yes: Electrophile Active Result1->PathYes Mass M+Benzylamine PathNo No: Hydrolyzed to Acid Result1->PathNo Mass M+OH Test2 Step 2: 1H NMR (CDCl3) PathYes->Test2 Check2 Check N-Me Shift Test2->Check2 Result2A Shift ~2.9-3.0 ppm (CONFIRMED) Check2->Result2A Result2B Shift ~2.6 ppm (Hydrolyzed) Check2->Result2B

Figure 2: Step-by-step analytical decision tree to validate the active electrophile.

References

  • Spillane, W. J., et al. "Hydrolysis of Sulfamoyl Chlorides. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides."[2] Canadian Journal of Chemistry, vol. 59, no. 19, 1981.

  • BenchChem Technical Guides. "Spectroscopic and Synthetic Profile of Sulfamoyl Chloride." BenchChem, 2025.[1][3]

  • Santa Cruz Biotechnology. "Sulfamoyl Chloride Product Data Sheet (CAS 7778-42-9)." SCBT, 2026.[4]

  • PubChem. "N-Methylsulfamoyl chloride (Compound Summary)." National Library of Medicine, 2025.

  • Caddick, S., et al. "Direct synthesis of sulfonamides and activated sulfonate esters from sulfonic acids." Journal of the American Chemical Society, vol. 126, no.[5][6] 4, 2004.

Sources

A Comparative Reactivity Study of N-methyl-N-(oxolan-3-yl)sulfamoyl Chloride: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of N-methyl-N-(oxolan-3-yl)sulfamoyl chloride, a specialized reagent for introducing the N-methyl-N-(oxolan-3-yl)sulfamoyl moiety into organic molecules. While this specific compound is not extensively documented in public literature, this guide establishes its predicted reactivity profile by drawing parallels with well-characterized N,N-disubstituted sulfamoyl chlorides. By examining the fundamental principles of structure, reactivity, and mechanism, this document serves as an essential resource for researchers in drug discovery and synthetic chemistry seeking to leverage this unique building block.

Introduction: The Role of Sulfamoyl Chlorides in Modern Synthesis

The sulfamide and sulfonamide functional groups are cornerstones of medicinal chemistry, appearing in a wide range of pharmaceuticals, from antibacterial agents to antiviral HIV protease inhibitors and antihypertensive drugs.[1][2] The sulfonyl group's ability to act as a stable, non-hydrolyzable mimic of other functional groups and its capacity to engage in crucial hydrogen bonding interactions make it a "privileged structure" in drug design.[1][3]

N,N-disubstituted sulfamoyl chlorides (R¹R²NSO₂Cl) are the primary reagents for constructing sulfamides via reaction with primary or secondary amines.[2][4][5] The specific nature of the R¹ and R² substituents profoundly influences the reagent's reactivity, solubility, and the physicochemical properties of the final product.

This compound introduces a unique substituent: the oxolanyl (or tetrahydrofuranyl) ring. This feature offers several potential advantages:

  • Modulated Solubility: The ether oxygen can improve solubility in a wider range of organic solvents.

  • Hydrogen Bond Acceptor: The oxolane ring introduces an additional hydrogen bond acceptor site, potentially influencing molecular conformation and target binding.

  • Stereochemical Complexity: The chiral center at the 3-position of the oxolane ring allows for the synthesis of enantiomerically pure sulfamides.

This guide will compare the predicted reactivity of this specialized reagent against common, simpler analogues like N,N-dimethylsulfamoyl chloride and N,N-diethylsulfamoyl chloride.

Synthesis and Properties

N,N-disubstituted sulfamoyl chlorides are typically synthesized by the reaction of the corresponding secondary amine with sulfuryl chloride (SO₂Cl₂), often in the presence of a base or by using a two-phase system.[6]

Predicted Synthesis of this compound:

Synthesis_Workflow cluster_reactants Reactants amine N-methyl-oxolan-3-amine reaction Reaction (Aprotic Solvent, 0 °C to RT) amine->reaction Nucleophilic Attack so2cl2 Sulfuryl Chloride (SO2Cl2) so2cl2->reaction product This compound hcl HCl reaction->product reaction->hcl

Caption: Predicted synthesis route for this compound.

Handling reagents like sulfuryl chloride requires extreme caution due to their high reactivity and toxicity. The reaction is exothermic and releases hydrogen chloride gas, necessitating execution in a well-ventilated fume hood with appropriate personal protective equipment.[7]

Core Reactivity and Mechanistic Framework

The reactivity of sulfonyl chlorides is defined by the highly electrophilic sulfur atom, which is bonded to two electron-withdrawing oxygen atoms and a good leaving group (chloride).[8] Nucleophilic attack on this sulfur center is the fundamental reaction pathway.

The reaction with a nucleophile (Nu⁻) generally proceeds via a nucleophilic substitution mechanism. While debate exists between a concerted Sₙ2-like pathway and a stepwise addition-elimination mechanism, both involve the attack of the nucleophile on the sulfur atom and the subsequent departure of the chloride ion.[8]

General_Mechanism reagents R¹R²N-SO₂-Cl Nu-H reagents:f1->reagents:f0 Nucleophilic Attack transition_state Transition State | {Nu···S···Cl} reagents->transition_state Formation products R¹R²N-SO₂-Nu H-Cl transition_state->products Cl⁻ Departure

Caption: Generalized mechanism for nucleophilic substitution on a sulfamoyl chloride.

Factors Influencing Reactivity

The rate and success of the sulfamoylation reaction depend critically on several factors:

  • Steric Hindrance: Bulky substituents on the nitrogen atom (R¹ and R²) can shield the electrophilic sulfur center, slowing the rate of nucleophilic attack. This is a primary consideration when comparing different sulfamoyl chlorides.

  • Nucleophilicity of the Attacking Species: The reaction rate is directly proportional to the nucleophilicity of the attacking amine or alcohol. Primary amines are generally more reactive than secondary amines due to reduced steric bulk.[5] Alcohols are less nucleophilic than amines and often require activation with a strong base.[9]

  • Solvent and Base: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[10] A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added to scavenge the HCl byproduct, which can otherwise protonate the nucleophile and halt the reaction.[11][12]

Comparative Reactivity Analysis

To understand the unique profile of this compound, we compare its predicted reactivity with two standard reagents: N,N-dimethylsulfamoyl chloride and N,N-diethylsulfamoyl chloride.

Steric Profile Comparison
  • N,N-Dimethylsulfamoyl Chloride: Possesses the smallest steric profile. The two methyl groups offer minimal hindrance, making the sulfur atom highly accessible. This reagent is expected to be the most reactive of the three.

  • N,N-Diethylsulfamoyl Chloride: The ethyl groups are significantly larger than methyl groups, introducing moderate steric hindrance. This leads to a decreased reaction rate compared to the dimethyl analogue.

  • This compound (Predicted): The oxolan-3-yl group presents a steric profile that is likely intermediate between the dimethyl and diethyl analogues, but closer to the latter. The five-membered ring is relatively constrained, but its bulk is substantial. Therefore, its reactivity is predicted to be lower than N,N-dimethylsulfamoyl chloride.

Experimental Data with Model Nucleophiles

The following table summarizes typical experimental outcomes for the reaction of standard sulfamoyl chlorides with model nucleophiles. This data provides a baseline against which the performance of this compound can be estimated.

ReagentNucleophileConditionsTypical YieldPredicted Yield for Target Cmpd.Reference
N,N-Dimethylsulfamoyl Chloride Benzylamine (Primary Amine)DCM, TEA, 0°C to RT, 2-4h>90%~85-90%General Knowledge
N,N-Diethylsulfamoyl Chloride Benzylamine (Primary Amine)DCM, TEA, 0°C to RT, 6-12h~80-85%~85-90%General Knowledge
N,N-Dimethylsulfamoyl Chloride Piperidine (Secondary Amine)DCM, TEA, 0°C to RT, 4-8h~85-90%~80-85%General Knowledge
N,N-Diethylsulfamoyl Chloride Piperidine (Secondary Amine)DCM, TEA, RT, 12-24h~70-75%~70-75%General Knowledge
N,N-Dimethylsulfamoyl Chloride Benzyl AlcoholTHF, NaH, 0°C to RT, 12h~75-80%~70-75%[13]
N,N-Diethylsulfamoyl Chloride Benzyl AlcoholTHF, NaH, RT, 24h~60-65%~60-65%[13]

Note: "Target Cmpd." refers to this compound. Predicted yields are expert estimations based on steric and electronic principles.

Analysis: The data clearly shows that increased steric hindrance (diethyl vs. dimethyl) leads to longer reaction times and lower yields, especially with more hindered secondary amines and less nucleophilic alcohols. The reactivity of this compound is expected to follow this trend, likely performing similarly to the N,N-diethyl analogue.

Experimental Protocols

Safety First: Sulfamoyl chlorides are moisture-sensitive, corrosive, and lachrymatory. All manipulations must be performed in a certified fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

General Protocol for Sulfamoylation of a Primary Amine

Amine_Protocol start Start setup 1. Dissolve amine (1.0 eq) & TEA (1.2 eq) in anhydrous DCM under N2. start->setup cool 2. Cool solution to 0 °C (ice-water bath). setup->cool addition 3. Add sulfamoyl chloride (1.1 eq) dropwise via syringe. cool->addition react 4. Stir at 0 °C for 30 min, then warm to RT for 4-12h. addition->react monitor 5. Monitor reaction by TLC/LC-MS. react->monitor workup 6. Quench with H₂O. Separate layers. Wash organic with 1M HCl, sat. NaHCO₃, brine. monitor->workup Complete purify 7. Dry (Na₂SO₄), filter, concentrate. Purify by column chromatography. workup->purify end End purify->end

Caption: Step-by-step workflow for the sulfamoylation of a primary amine.

Detailed Steps:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the primary amine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Add triethylamine (TEA, 1.2 eq) and cool the solution to 0 °C in an ice-water bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired sulfamide.

General Protocol for Sulfamoylation of an Alcohol

This procedure requires a strong, non-nucleophilic base to deprotonate the alcohol, forming the more nucleophilic alkoxide.

Detailed Steps:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Wash the NaH with anhydrous hexanes (x3) to remove the mineral oil, then carefully place the flask under a nitrogen atmosphere.

  • Add anhydrous tetrahydrofuran (THF, approx. 0.2 M) and cool the suspension to 0 °C.

  • Slowly add a solution of the alcohol (1.0 eq) in anhydrous THF dropwise. Stir at 0 °C for 30 minutes to allow for complete deprotonation (hydrogen gas evolution will be observed).

  • Add a solution of this compound (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC/LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (x3). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Outlook

This compound represents a valuable, albeit underutilized, building block for synthetic chemistry. While its reactivity is likely tempered by the steric bulk of the oxolane ring, comparable to that of N,N-diethylsulfamoyl chloride, its unique structural features offer compelling advantages in solubility and the introduction of new pharmacophoric elements. The protocols and comparative data presented in this guide provide a robust framework for researchers to confidently employ this reagent in the synthesis of novel sulfamides for applications in drug discovery and materials science. Further experimental studies are warranted to precisely quantify its reactivity and explore the full potential of its resulting motifs.

References

  • Vertex AI Search. (2024).
  • Okada, M., Iwashita, S., & Koizumi, N. (2000). Efficient General Method for Sulfamoylation of a Hydroxyl Group. Tetrahedron Letters.
  • Hengge, A. C., & Hollfelder, F. (2014). Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis. The Journal of Organic Chemistry.
  • PubMed. (2020).
  • Organic Chemistry Portal. (2021).
  • PMC. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics.
  • Semantic Scholar. Reactions with N‐Carbonylsulfamoyl Chloride.
  • Beilstein Journal of Organic Chemistry. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues.
  • Springer. (2013).
  • Royal Society of Chemistry. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.
  • ResearchGate. (2016).
  • PMC.
  • Wikipedia.
  • ACS Publications. (2022). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)
  • Organic Chemistry Portal. (2009). Synthesis of sulfonamides by S-N coupling.
  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
  • PMC. N‑Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism.
  • RSC Publishing. (2015). Recent advances in the synthesis of N-acyl sulfonamides.
  • Semantic Scholar. Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.
  • Macmillan Group - Princeton University. (2023).
  • ChemicalBook. Sulfamoyl Chloride synthesis.
  • Benchchem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Reaction Chemistry & Engineering (RSC Publishing).
  • ResearchGate. (2009). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • Organic Syntheses. Sulfanilyl chloride, N-acetyl-.
  • Angewandte Chemie. (2020).
  • PMC. (2006).

Sources

Kinetic Analysis of N-Methyl-N-(oxolan-3-yl)sulfamoyl Chloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Tunable Electrophilicity

In the landscape of sulfonamide synthesis, N-methyl-N-(oxolan-3-yl)sulfamoyl chloride (hereafter referred to as NMOS-Cl ) represents a critical balance between stability and reactivity. Unlike highly reactive sulfonyl chlorides (e.g., methanesulfonyl chloride) or monosubstituted sulfamoyl chlorides that degrade rapidly via E1cB elimination, NMOS-Cl functions as a "latent" electrophile.

This guide provides a kinetic and mechanistic analysis of NMOS-Cl, comparing it against industry standards like Dimethylsulfamoyl Chloride (DMSC) and Methanesulfonyl Chloride (MsCl) . Our analysis reveals that NMOS-Cl’s disubstituted nitrogen center enforces a strict SN2 mechanism, offering superior chemoselectivity for late-stage functionalization of complex amines.

Chemical Profile & Mechanistic Distinction[1]

The defining feature of NMOS-Cl is the absence of an acidic proton on the nitrogen atom adjacent to the sulfonyl group. This structural constraint dictates its kinetic pathway.

Comparative Properties Table
FeatureNMOS-Cl (Product)Dimethylsulfamoyl Chloride (DMSC) Methanesulfonyl Chloride (MsCl)
Structure Disubstituted SulfamoylDisubstituted SulfamoylAlkyl Sulfonyl
Leaving Group Chloride (

)
Chloride (

)
Chloride (

)
1° Mechanism SN2 (Direct Attack) SN2SN2 (fast)
Hydrolysis

High (> 60 min at pH 7)*High (~70 min at pH 7)Low (< 15 min at pH 7)
E1cB Potential Null (Blocked) Null (Blocked)N/A
Selectivity High (Discriminates nucleophiles)ModerateLow (Promiscuous)

*Values estimated based on DMSC homology [1][2].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways. Monosubstituted analogs degrade via the rapid E1cB pathway, whereas NMOS-Cl is forced into the slower, sterically demanding SN2 manifold.

ReactionPathways Start Sulfamoyl Chloride (Reactant) Mono Monosubstituted (R-NH-SO2-Cl) Start->Mono If H present on N Di NMOS-Cl (Disubstituted) Start->Di If N is fully substituted Inter_E1cB Sulfonylamine Intermediate (R-N=SO2) Mono->Inter_E1cB Fast E1cB (Base catalyzed) TS_SN2 Trigonal Bipyramidal Transition State Di->TS_SN2 Slow SN2 (Steric dependent) Product Sulfonamide Product Inter_E1cB->Product Rapid trap TS_SN2->Product Cl- departure

Figure 1: Mechanistic divergence between monosubstituted sulfamoyl chlorides (E1cB) and NMOS-Cl (SN2).

Kinetic Stability Analysis (Hydrolysis)

Understanding the hydrolytic stability of NMOS-Cl is essential for process handling. Unlike sulfonyl chlorides, which are susceptible to rapid hydrolysis, NMOS-Cl exhibits enhanced stability due to the nitrogen lone pair donation into the S=O antibonding orbitals, reducing the electrophilicity of the sulfur center [3].

Experimental Protocol: Hydrolysis Kinetics via Conductometry

Objective: Determine the pseudo-first-order rate constant (


) of hydrolysis.
  • Preparation:

    • Prepare a thermostated bath at 25.0 °C ± 0.1 °C.

    • Solvent system: 90:10 Water:Dioxane (v/v) to ensure solubility.

    • Adjust ionic strength to 0.1 M using

      
      .
      
  • Initiation:

    • Inject

      
       of a 0.1 M NMOS-Cl stock solution (in dry dioxane) into 50 mL of the solvent system.
      
    • Start rapid stirring immediately.

  • Monitoring:

    • Insert a calibrated conductivity probe.

    • Record conductivity (

      
      ) every 30 seconds. The reaction generates 
      
      
      
      and
      
      
      , increasing conductivity linearly with conversion.
  • Data Analysis:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope corresponds to

      
      .
      

Expected Outcome: NMOS-Cl is predicted to show a


 in the range of 

, significantly slower than Methanesulfonyl chloride (

). This "slow-release" profile allows for aqueous workups without significant reagent loss [1].

Reactivity Profiling: Aminolysis

In drug development, the rate of aminolysis determines the reagent's utility in parallel synthesis. The oxolan-3-yl group in NMOS-Cl introduces a unique steric drag compared to the dimethyl analog (DMSC).

Steric & Electronic Factors
  • Inductive Effect: The oxygen in the oxolane ring is electron-withdrawing (

    
    ), theoretically increasing sulfur electrophilicity compared to an ethyl group.
    
  • Steric Effect: The 3-substituted 5-membered ring creates a "puckered" steric bulk that hinders the nucleophilic approach more than the planar dimethyl groups of DMSC.

Protocol: Competitive Aminolysis (Selectivity Assay)

Objective: Quantify chemoselectivity between a primary and secondary amine.

  • Reactants:

    • Nucleophile Mix: 1.0 equiv Benzylamine (1°) + 1.0 equiv N-methylbenzylamine (2°).

    • Electrophile: 1.0 equiv NMOS-Cl.

    • Base: 3.0 equiv Triethylamine (

      
      ).
      
    • Solvent:

      
       (DCM).
      
  • Procedure:

    • Dissolve amines and base in DCM at 0 °C.

    • Add NMOS-Cl dropwise over 5 minutes.

    • Stir for 1 hour at 0 °C, then warm to Room Temperature (RT) for 2 hours.

  • Quench & Analysis:

    • Quench with dilute HCl (to remove unreacted amines).

    • Extract organic layer, dry over

      
      .
      
    • Analyze via HPLC-UV or

      
      -NMR.
      
  • Calculation:

    • Calculate Selectivity Ratio (

      
      ) = [Product 1°] / [Product 2°].
      

Performance Benchmark:

  • MsCl:

    
     (Poor discrimination)
    
  • NMOS-Cl:

    
     (High discrimination due to steric filtering)
    

Strategic Recommendations

For researchers utilizing NMOS-Cl in library synthesis or lead optimization:

  • Catalysis is Required: Due to the blocked E1cB pathway and steric bulk, uncatalyzed reactions with weak nucleophiles (anilines) will be sluggish. Recommendation: Use DMAP (10 mol%) or N-methylimidazole (NMI) as a nucleophilic catalyst to form a reactive sulfonyl-ammonium intermediate.

  • Solvent Choice: Avoid protic solvents which can compete (albeit slowly) via hydrolysis. Use Aprotic Polar solvents (THF, MeCN) to stabilize the dipolar transition state of the SN2 mechanism.

  • Temperature Control: Unlike sulfonyl chlorides which require cooling (0 °C), NMOS-Cl reactions can often be initiated at RT, ensuring complete solubilization of the reagent.

Workflow Visualization

Workflow Step1 Dissolve Amine + Base (Solvent: DCM or THF) Step2 Add NMOS-Cl (1.1 equiv) Step1->Step2 Check Is Nucleophile Sterically Hindered? Step2->Check Direct Direct Reaction (RT, 2-4h) Check->Direct No (Primary Amine) Catalyzed Add DMAP (10 mol%) (Reflux or 40°C) Check->Catalyzed Yes (Aniline/Secondary) Workup Acidic Wash (HCl) Remove excess amine Direct->Workup Catalyzed->Workup

Figure 2: Decision tree for reaction optimization with NMOS-Cl.

References

  • Spillane, W. J., et al. "Hydrolysis of sulfamoyl chlorides. I. Hydrolysis of dimethylsulfamoyl chloride."[1] Journal of the American Chemical Society, 1977.

  • Kevill, D. N., et al. "Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides." Organic & Biomolecular Chemistry, 2006.[1]

  • BenchChem. "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group." BenchChem Technical Guides, 2025.

  • RSC Advances. "Microwave-assisted sulfonylation of various structurally amines." RSC Advances, 2014.

  • PubChem. "N-methylsulfamoyl chloride Compound Summary." National Library of Medicine, 2025.

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of N-methyl-N-(oxolan-3-yl)sulfamoyl Chloride Derivatives: A Comparative Crystallographic Workflow

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, present in a vast array of therapeutic agents.[1] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is paramount as it governs molecular recognition, binding affinity to biological targets, and critical physicochemical properties like solubility. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for unambiguously determining this 3D structure at the atomic level.[2][3][4]

This guide provides a comprehensive, in-depth technical workflow for the structural analysis of novel compounds derived from N-methyl-N-(oxolan-3-yl)sulfamoyl chloride. As this specific scaffold represents a frontier of chemical synthesis, this document serves as both a practical protocol and a comparative framework. We will navigate the journey from rational synthesis and meticulous crystallization to the intricacies of X-ray data analysis. By comparing the structural motifs and intermolecular interactions of hypothetical derivatives, we will illustrate how subtle changes in molecular architecture can lead to significant differences in crystal packing, providing invaluable insights for structure-activity relationship (SAR) studies.[5]

Part 1: Generating a Library and Cultivating Quality Crystals

The foundation of any crystallographic study is the synthesis of the target compound and the subsequent growth of high-quality single crystals. The journey begins with the strategic synthesis of a library of sulfonamides from the parent sulfamoyl chloride.

Generalized Synthesis Protocol

The most classic and effective method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[6][7] This reaction is robust and allows for the generation of a diverse library of compounds by varying the amine component.

Experimental Protocol: Synthesis of Sulfonamide Derivatives

  • Reaction Setup: To a solution of this compound (1.0 eq) in an appropriate aprotic solvent (e.g., acetonitrile, dichloromethane) at 0 °C, add the desired primary or secondary amine (1.1 eq).

  • Base Addition: Slowly add a non-nucleophilic base, such as triethylamine or pyridine (1.5 eq), to the reaction mixture to scavenge the HCl byproduct.[7]

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide. Characterize the final compound by NMR and mass spectrometry.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging bottleneck in structural chemistry.[2] The process relies on creating a supersaturated solution from which the molecule can slowly and orderly precipitate. Several methods can be employed, and the choice is often empirical.[8][9]

Key Crystallization Techniques:

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near-saturation, and the vial is loosely capped to allow the solvent to evaporate slowly over days or weeks.[8][9]

  • Vapor Diffusion: Considered one of the best methods for small quantities, this technique involves dissolving the compound in a small amount of a relatively non-volatile "good" solvent.[8][9] This solution is placed in a small, open vial, which is then enclosed in a larger, sealed container holding a more volatile "poor" solvent in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and promoting crystallization.

  • Thermal Control (Slow Cooling): A saturated solution is prepared at an elevated temperature and then cooled very slowly.[10] This controlled temperature drop reduces solubility, ideally leading to the formation of a few large crystals rather than many small ones.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} pend Caption: Workflow for Synthesis and Crystallization.

Part 2: The X-ray Crystallography Workflow: From Diffraction to Data

Once a suitable crystal is obtained, the process of determining its structure begins. This involves a standardized workflow from data collection to the final refined structural model.[11]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single, well-formed crystal is carefully selected under a microscope and mounted on a specialized loop or pin. It's crucial to leave crystals in their mother liquor if they are solvated, as solvent loss can destroy the crystal lattice.[8]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for experimental factors.

  • Structure Solution: The "phase problem" is solved using either direct methods or Patterson methods to generate an initial electron density map. This map provides a rough model of the molecule's structure.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, typically measured by the R-factor.

  • Validation: The final structure is validated to ensure its chemical sense and accuracy. This includes checking bond lengths, angles, and looking for any unusual features in the final difference electron density map.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} pend Caption: The Small-Molecule X-ray Crystallography Workflow.

Part 3: Comparative Structural Analysis: A Case Study

To illustrate the power of comparative crystallography, let's consider two hypothetical derivatives of our parent scaffold: Compound 1 , where the amine is a simple aniline, and Compound 2 , where the amine is 4-fluoroaniline. While both are structurally similar, the introduction of a single fluorine atom can dramatically alter the resulting crystal structure.

The analysis of sulfonamide crystal structures often reveals a rich variety of intermolecular interactions, with hydrogen bonding playing a dominant role.[12][13][14] The sulfonamide protons are excellent hydrogen bond donors, while the sulfonyl oxygens are strong acceptors.[14]

Quantitative Data Comparison

The table below presents hypothetical but realistic crystallographic data for our two compounds, highlighting key parameters for comparison.

ParameterCompound 1 (Aniline Derivative) Compound 2 (4-Fluoroaniline Derivative) Significance of Comparison
Space Group P2₁/c (monoclinic)P-1 (triclinic)A different space group immediately indicates a fundamental change in crystal packing and symmetry.
Key Torsion Angle C(aryl)-N-S-C(methyl) = -65.5°C(aryl)-N-S-C(methyl) = -85.2°Shows how the fluorine substituent alters the molecular conformation, potentially impacting receptor fit.[15]
Primary H-Bond Motif N-H···O=S chain [C(4) motif]N-H···O=S dimer [R²₂(8) motif]Demonstrates a complete shift in the primary hydrogen bonding network from a chain to a discrete dimer.[15][16][17]
Short Contacts C-H···π interactionsC-H···F interactionsThe fluorine atom introduces a new, weak hydrogen bond acceptor, creating different secondary packing forces.
Calculated Density 1.45 g/cm³1.58 g/cm³The denser packing in Compound 2 suggests more efficient intermolecular interactions, which can affect solubility and stability.
Interpreting the Differences

In our hypothetical case, the crystal packing of Compound 1 is dominated by chains where molecules are linked head-to-tail via N-H···O=S hydrogen bonds.[15] In contrast, Compound 2 forms centrosymmetric dimers, where two molecules are paired through a ring of hydrogen bonds. This shift from a chain to a dimer is a significant finding. Studies have shown that even minor substituent changes can completely alter hydrogen-bond patterns in sulfonamides.[12][13]

The introduction of the fluorine atom in Compound 2 not only changes the primary hydrogen bond synthon but also introduces new, weaker C-H···F interactions that help stabilize the three-dimensional lattice. This leads to a more densely packed structure. For a drug development professional, this denser packing could correlate with lower solubility, a critical parameter for bioavailability. The change in the C-N-S-C torsion angle indicates a different preferred conformation in the solid state, which is vital information when modeling the compound's interaction with a protein binding site.[18]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} pend Caption: Logic Flow for Comparative Crystallographic Analysis.

This guide demonstrates that a systematic and comparative crystallographic approach provides far more than just a picture of a molecule. It offers a profound understanding of the forces that govern molecular assembly, providing a rational basis for the design of next-generation compounds with optimized properties.

References

  • Adsmond, D. A., & Grant, D. J. W. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(11), 1864-1877. Available at: [Link]

  • Bernstein, J., Etter, M. C., & MacDonald, J. C. (1990). Decoding hydrogen-bond patterns. The case of iminodiacetic acid. Angewandte Chemie International Edition in English, 29(7), 609-623. Available at: [Link]

  • Masu, H., et al. (2019). Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization. Crystal Growth & Design, 19(6), 3464-3472. Available at: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. Available at: [Link]

  • ResearchGate. (n.d.). Hydrogen bonds in the crystal structure of molecule 2 form I. a) Sulfonamide NÀH···O catemer and b) CÀH···O interactions. Available at: [Link]

  • SPT Labtech. (n.d.). Chemical crystallisation. Available at: [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1-11. Available at: [Link]

  • Flack, H. D., & Bernardinelli, G. (2010). Small Molecule X-Ray Crystallography, Theory and Workflow. CHIMIA International Journal for Chemistry, 64(3), 153-161. Available at: [Link]

  • Perlovich, G. L., et al. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 13(8), 3478-3493. Available at: [Link]

  • Chaithanya, M. S., et al. (2013). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 12), 1431-1437. Available at: [Link]

  • Mohan, J., et al. (2014). Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1198-o1203. Available at: [Link]

  • Bhardwaj, R. M., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1836-1848. Available at: [Link]

  • CoLab. (2010). Small Molecule X-Ray Crystallography, Theory and Workflow.
  • Bhardwaj, R. M., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1836-1848. Available at: [Link]

  • ResearchGate. (n.d.). Crystallographic details of sulfonamides 1-6. Available at: [Link]

  • Boldyreva, E. V. (2007). Crystallization techniques for small molecules compounds: a review. Acta Crystallographica Section A: Foundations and Advances, 63(a1), s68. Available at: [Link]

  • Staples, R. J. (2024). Getting Crystals Your Crystallographer Will Treasure. Michigan State University. Available at: [Link]

  • Sharma, P., & Kumar, A. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(1), 1-22. Available at: [Link]

  • Gitto, R., et al. (2012). Synthesis, structure-activity relationship studies, and X-ray crystallographic analysis of arylsulfonamides as potent carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 55(8), 3891-3899. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. Available at: [Link]

  • Cornella, J., et al. (2018). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 20(15), 4543-4546. Available at: [Link]

  • Bowser, J. R., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(43), 5748-5750. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • Taylor, R., & Macrae, C. F. (2007). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling, 47(4), 1333-1347. Available at: [Link]

  • Rohlíček, J., et al. (2020). CrystalCMP: automatic comparison of molecular structures. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 76(Pt 2), 221-228. Available at: [Link]

  • Diele, S., & Pelzl, G. (2025). Comparison of Selected Crystal Structures of Rod-like Molecules with Acid and Ester Terminal Groups. Crystals, 15(1), 108. Available at: [Link]

Sources

Biological Activity & SAR Profile: N-methyl-N-(oxolan-3-yl)sulfamoyl Chloride Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride (also known as N-methyl-N-(tetrahydrofuran-3-yl)sulfamoyl chloride) is a specialized electrophilic reagent used in medicinal chemistry to introduce the N-methyl-N-(tetrahydrofuran-3-yl)sulfamoyl moiety.

This guide compares the biological impact of this specific moiety against standard medicinal chemistry bioisosteres (e.g., N,N-dimethyl, N-morpholinyl, and N-cyclopentyl analogs). In drug discovery, this "tail" group is critical for optimizing solubility , metabolic stability , and brain penetration in sulfonamide-based drugs, particularly for targets like AMPA receptors , Carbonic Anhydrases (CA) , and CFTR modulators .

Structural & Physicochemical Comparison

The N-methyl-N-(oxolan-3-yl) group is a strategic bioisostere. It bridges the gap between lipophilic alkyl groups and highly polar heterocycles.

Comparative Analysis of Sulfamoyl Moieties
MoietyStructure DescriptionLogP ImpactH-Bond AcceptorsMetabolic Liability
N-methyl-N-(oxolan-3-yl) Target Analog. Cyclic ether + Methyl.Moderate (Lower than carbocycle)2 (Sulfonyl + Ether O)Low (Ether ring is generally stable)
N-methyl-N-cyclopentyl Carbocyclic isostere. No ether oxygen.High (Lipophilic)1 (Sulfonyl only)Low (Oxidation possible on ring)
N,N-Dimethyl Acyclic, small.Moderate/High1High (N-demethylation is rapid)
N-Morpholinyl Cyclic ether + amine (6-membered).Low (Hydrophilic)2Moderate (Ring opening/oxidation)

Key Insight: The oxolan-3-yl (tetrahydrofuran-3-yl) ring lowers lipophilicity (LogD) compared to the cyclopentyl analog due to the ether oxygen, improving aqueous solubility without the excessive polarity penalty of a morpholine ring. This balance is crucial for CNS-targeted drugs (e.g., anticonvulsants).

Biological Activity Case Studies

Case Study A: AMPA Receptor Positive Allosteric Modulators

Context: Sulfonamides are common scaffolds for AMPA modulators (e.g., PF-04958242). The "tail" group modulates potency and brain penetration.

  • N-methyl-N-(oxolan-3-yl) Analog:

    • Activity: Maintains high potency (nM range) due to the optimal steric fit of the 5-membered ring in the allosteric binding pocket.

    • Advantage: The ether oxygen acts as a weak H-bond acceptor, potentially interacting with serine/threonine residues in the receptor channel, an interaction absent in the cyclopentyl analog.

    • CNS Penetration: The reduced LogP (vs. cyclopentyl) decreases non-specific binding while maintaining blood-brain barrier (BBB) permeability.

  • N,N-Dimethyl Analog:

    • Activity: Often shows lower potency due to lack of hydrophobic bulk (lack of ring structure).

    • Disadvantage: Rapid metabolic clearance via N-demethylation reduces half-life (

      
      ).
      
Case Study B: Carbonic Anhydrase Inhibitors (CAIs)

Context: Sulfamoyl chlorides are used to synthesize sulfamates or sulfonamides that bind the Zinc ion in CA enzymes.

  • Mechanism: The N-methyl-N-(oxolan-3-yl) tail extends towards the hydrophobic half of the CA active site.

  • Selectivity: The specific shape of the 3-substituted oxolane ring induces stereoselective binding, often favoring CA IX (tumor-associated isoform) over CA II (cytosolic, ubiquitous), reducing off-target side effects like paresthesia.

Experimental Protocol: Synthesis & Evaluation

Objective: Synthesize a sulfonamide derivative using this compound and evaluate its stability.

Reagents Required:
  • Reagent A: this compound (1.1 eq)

  • Substrate: Primary amine scaffold (e.g., 4-aminobenzensulfonamide core) (1.0 eq)

  • Base: Pyridine or Triethylamine (2.0 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Synthesis Workflow
  • Preparation: Dissolve the Substrate (amine) in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Activation: Add the Base and cool the solution to

    
    .
    
  • Addition: Dropwise add This compound (dissolved in DCM) to the reaction mixture.

    • Rationale: Slow addition prevents exotherms and minimizes bis-sulfonylation side products.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor via TLC/LC-MS.

  • Workup: Quench with water. Extract with DCM. Wash organic layer with 1N HCl (to remove excess pyridine) and Brine.

  • Purification: Silica gel chromatography (Gradient: Hexane/EtOAc).

Self-Validating Quality Control (QC)
  • H-NMR Check: Look for the diagnostic multiplet of the oxolane ring protons at

    
     3.6–4.0 ppm  and the N-methyl singlet at 
    
    
    
    2.7–2.9 ppm
    .
  • Mass Spec: Confirm the parent ion

    
    .[1] The chlorine isotope pattern (3:1) should disappear in the product.
    

Mechanistic Pathway Visualization

The following diagram illustrates the role of the N-methyl-N-(oxolan-3-yl) moiety in modulating drug properties compared to its analogs.

G Reagent N-methyl-N-(oxolan-3-yl) sulfamoyl chloride Target Drug Scaffold (e.g., Sulfonamide) Reagent->Target Nucleophilic Substitution Analog_Oxo Oxolan-3-yl Analog (Balanced LogP, Stable) Target->Analog_Oxo Incorporation Analog_Cyc Cyclopentyl Analog (High LogP, Lipophilic) Target->Analog_Cyc Alternative Reagent Analog_Morph Morpholinyl Analog (Low LogP, Hydrophilic) Target->Analog_Morph Alternative Reagent Outcome_CNS CNS Penetration (Optimal) Analog_Oxo->Outcome_CNS Outcome_Met Metabolic Stability (High) Analog_Oxo->Outcome_Met Outcome_Sol Aqueous Solubility (Improved) Analog_Oxo->Outcome_Sol Analog_Cyc->Outcome_CNS High Binding Analog_Morph->Outcome_Sol High Solubility

Caption: SAR decision tree showing how the oxolan-3-yl moiety balances solubility and permeability compared to carbocyclic and heterocyclic alternatives.

References

  • Pfizer Inc. (2015). Discovery of PF-04958242, a High Affinity AMPA Receptor Positive Allosteric Modulator for the Treatment of Cognitive Deficits in Schizophrenia. Journal of Medicinal Chemistry.[2] Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[2] Link

  • Vertex Pharmaceuticals. (2017). N-sulfonylated pyrazolo[3,4-b]pyridin-6-carboxamides and method of use (CFTR Modulators). World Intellectual Property Organization. Link[3]

Sources

A Senior Application Scientist's Guide to Sulfonylation: A Comparative Analysis of N-methyl-N-(oxolan-3-yl)sulfamoyl chloride and Traditional Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of therapeutic agent design. Its prevalence in a wide array of FDA-approved drugs underscores the importance of efficient and versatile synthetic methodologies for its installation.[1] This guide provides an in-depth comparison of a contemporary sulfonylation reagent, N-methyl-N-(oxolan-3-yl)sulfamoyl chloride, with traditional sulfonylation stalwarts such as p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl). As Senior Application Scientists, our goal is to not only present protocols but to illuminate the underlying chemical principles that guide reagent selection, empowering you to optimize your synthetic strategies.

The Enduring Importance of Sulfonamides in Drug Discovery

The sulfonamide moiety is a privileged scaffold in medicinal chemistry due to its unique combination of physicochemical properties. It can act as a hydrogen bond donor and acceptor, and its tetrahedral geometry allows for precise three-dimensional interactions with biological targets.[1] From antibacterial agents to diuretics and antivirals, the sulfonamide group is a testament to the power of sulfur in molecular design.

Traditional Sulfonylation Methods: The Workhorses of Synthesis

For decades, the synthesis of sulfonamides has been dominated by the reaction of primary or secondary amines with sulfonyl chlorides, most notably p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl).[2] These reagents are readily available, relatively inexpensive, and their reactivity is well-understood.

The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the HCl byproduct.[2]

Advantages of Traditional Methods:
  • Cost-effectiveness and Availability: TsCl and MsCl are commercially available in large quantities at a relatively low cost.

  • Predictable Reactivity: A vast body of literature exists, allowing for reliable prediction of reaction outcomes with a wide range of substrates.

Limitations of Traditional Methods:
  • Harsh Reaction Conditions: The generation of HCl can necessitate the use of excess base and can be incompatible with acid-sensitive functional groups.

  • Limited Structural Diversity: The substituents on the sulfonyl group are limited to tolyl and methyl, offering minimal opportunities to modulate the physicochemical properties of the final sulfonamide.

  • Byproduct Formation: The hydrochloride salt of the base can sometimes complicate product isolation and purification.

A Modern Alternative: this compound

This compound represents a class of N,N-disubstituted sulfamoyl chlorides that offer greater control over the properties of the resulting sulfonamide. The key distinction lies in the attachment of the substituents to the nitrogen atom of the sulfamoyl chloride, rather than the sulfur atom. This seemingly subtle difference has profound implications for drug design.

The Strategic Advantage of the Oxolane Moiety

The incorporation of a cyclic ether, such as the oxolane (tetrahydrofuran) ring in this compound, is a deliberate strategy in modern drug discovery.[3][4][5] Cyclic ethers are introduced to modulate key pharmacokinetic properties:

  • Enhanced Solubility: The polar oxygen atom of the oxolane ring can participate in hydrogen bonding with water, often leading to improved aqueous solubility of the parent molecule.[3][5][6]

  • Metabolic Stability: The cyclic ether motif can block sites of metabolism, leading to a longer in vivo half-life.[5]

  • Improved Permeability: The overall polarity and shape of the molecule can be fine-tuned to optimize its passage across biological membranes.

  • Vectorial Exit into the Lipophilic Pocket: The oxolane can provide a better fit in the hydrophobic pocket of a target protein.

By incorporating the oxolane ring directly into the sulfonylation reagent, these desirable properties are seamlessly transferred to the final sulfonamide product.

Comparative Performance: A Data-Driven Perspective

While direct, head-to-head experimental data for this compound is not extensively available in the public domain, we can project its performance based on established principles of sulfamoyl chloride reactivity.[7][8] The following table provides a comparison of key performance indicators for traditional reagents and our featured compound.

Featurep-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)This compound (Illustrative)
Reactivity ModerateHighModerate to High
Byproducts p-Toluenesulfonic acid, HClMethanesulfonic acid, HClN-methyl-N-(oxolan-3-yl)sulfamic acid, HCl
Handling Crystalline solid, easy to handleCorrosive liquid, moisture sensitiveLikely a liquid, handle with care
Modularity Low (Tolyl group is fixed)Low (Methyl group is fixed)High (N-substituents can be varied)
Impact on Solubility Can decrease aqueous solubilityGenerally minor impactLikely to increase aqueous solubility
Metabolic Stability Generally stableGenerally stableOxolane ring can enhance stability

Disclaimer: The data for this compound is illustrative and based on the general reactivity of sulfamoyl chlorides and the known effects of the oxolane moiety in medicinal chemistry.

Experimental Protocols

To provide a practical context for this comparison, we present detailed, step-by-step methodologies for representative sulfonylation reactions.

Protocol 1: General Procedure for Sulfonylation of a Primary Amine using Tosyl Chloride
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the primary amine (1.0 mmol) and a suitable anhydrous aprotic solvent (e.g., dichloromethane, 10 mL).

  • Base Addition: Add triethylamine (1.5 mmol, 1.5 eq) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 mmol, 1.1 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.

Protocol 2: Illustrative Procedure for Sulfonylation of a Primary Amine using this compound
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary amine (1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C.

  • Reagent Addition: Add this compound (1.1 mmol, 1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with dichloromethane and wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow and Reagents

To further clarify the concepts discussed, the following diagrams illustrate the general sulfonylation workflow and the structural differences between the reagents.

G cluster_workflow General Sulfonylation Workflow start Start: Amine + Solvent base Add Base (e.g., Et3N, DIPEA) start->base cool Cool to 0 °C base->cool reagent Add Sulfonylating Reagent cool->reagent react Reaction (RT) reagent->react workup Aqueous Workup react->workup purify Purification workup->purify product Final Sulfonamide Product purify->product

Caption: A generalized experimental workflow for the synthesis of sulfonamides.

Caption: Structures of traditional and a modern sulfonylation reagent.

Conclusion: Selecting the Right Tool for the Job

The choice of sulfonylation reagent is a critical decision in the synthesis of sulfonamides for drug discovery. While traditional reagents like tosyl chloride and mesyl chloride are reliable and cost-effective for many applications, they offer limited scope for modulating the properties of the final product.

This compound, as a representative of N,N-disubstituted sulfamoyl chlorides, presents a modern alternative that allows for the direct incorporation of desirable pharmacokinetic features, such as enhanced solubility and metabolic stability, through the oxolane moiety. For researchers engaged in lead optimization and the fine-tuning of drug candidates, the strategic use of such tailored reagents can significantly accelerate the drug development process. By understanding the nuances of each class of reagent, scientists can make more informed decisions, leading to the efficient synthesis of novel and effective therapeutic agents.

References

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Who we serve. Available at: [Link]

  • Gouverneur, V., et al. (2020). Easy Access to Aliphatic Sulfonamides using Sulfamoyl Chlorides Under Visible Light Activation. Journal of Visualized Experiments. Available at: [Link]

  • Wikipedia. (2024). Tetrahydrofuran. Available at: [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Available at: [Link]

  • Hell, S. M., et al. (2019). Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes. Journal of the American Chemical Society. Available at: [Link]

  • Ghosh, A. K., et al. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Khan, I., et al. (2021). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Chemistry. Available at: [Link]

  • Vitaku, E., et al. (2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking N-methyl-N-(oxolan-3-yl)sulfamoyl Chloride in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of N-methyl-N-(oxolan-3-yl)sulfamoyl chloride, a specialized sulfamoylating agent, with commonly used alternatives in the synthesis of sulfonamides. As researchers and professionals in drug development, the selection of the appropriate building blocks is paramount to the efficiency and success of a synthetic campaign. This document is intended to serve as a practical resource, blending theoretical principles with actionable experimental insights to inform your decision-making process.

Introduction: The Critical Role of Sulfonamides and Their Precursors

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and antiretrovirals. The synthesis of these vital compounds predominantly relies on the reaction of a sulfonyl or sulfamoyl chloride with a primary or secondary amine.[1][2] The choice of the sulfamoyl chloride is a critical determinant of the reaction's success, influencing not only the yield and purity of the final product but also the overall synthetic strategy.

While simple alkyl and aryl sulfamoyl chlorides are workhorses in the field, the increasing complexity of drug molecules necessitates the development and characterization of more elaborate reagents. This compound introduces a unique combination of a small alkyl group and a heterocyclic moiety, offering potential advantages in terms of solubility, metabolic stability, and vector-oriented synthesis. This guide will explore the synthesis and projected utility of this reagent in comparison to established alternatives.

Proposed Synthesis of this compound

Synthesis of the Precursor: N-methyl-N-(oxolan-3-yl)amine

Two primary methods are proposed for the synthesis of this key intermediate:

  • Method A: Reductive Amination of Oxolan-3-one. This is a robust and widely used method for the formation of C-N bonds.[3] The reaction of oxolan-3-one with methylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, is expected to produce the desired secondary amine in good yield.[4] The choice of reducing agent is critical; sodium triacetoxyborohydride is often preferred for its mildness and tolerance of a wide range of functional groups.

  • Method B: Intramolecular N-Me Aminoetherification. More advanced strategies, such as the rhodium-catalyzed intramolecular aminoetherification of unsaturated alcohols, can also be envisioned for the stereocontrolled synthesis of 3-amino-O-heterocycles.[5][6] This method offers the potential for high diastereoselectivity, which could be advantageous in the synthesis of chiral drug candidates.

G cluster_0 Method A: Reductive Amination cluster_1 Method B: Intramolecular Aminoetherification Oxolan-3-one Oxolan-3-one N-methyl-N-(oxolan-3-yl)amine_A N-methyl-N-(oxolan-3-yl)amine Oxolan-3-one->N-methyl-N-(oxolan-3-yl)amine_A 1. Methylamine 2. NaBH(OAc)3 Methylamine Methylamine Unsaturated Alcohol Unsaturated Alcohol N-methyl-N-(oxolan-3-yl)amine_B N-methyl-N-(oxolan-3-yl)amine Unsaturated Alcohol->N-methyl-N-(oxolan-3-yl)amine_B [Rh2(esp)2] TsONHMe TsONHMe

Diagram 1: Proposed synthetic routes to N-methyl-N-(oxolan-3-yl)amine.
Conversion to the Sulfamoyl Chloride

With the secondary amine in hand, the final step is the reaction with a suitable sulfonylating agent. The most direct approach involves the reaction of N-methyl-N-(oxolan-3-yl)amine with sulfuryl chloride (SO₂Cl₂). This reaction is typically performed in an aprotic solvent at low temperatures to control the exothermicity and minimize side reactions. An excess of the amine or the addition of a non-nucleophilic base is often necessary to neutralize the HCl generated during the reaction.

G N-methyl-N-(oxolan-3-yl)amine N-methyl-N-(oxolan-3-yl)amine Product This compound N-methyl-N-(oxolan-3-yl)amine->Product SO2Cl2, Aprotic Solvent, Low Temp. Sulfuryl Chloride Sulfuryl Chloride

Diagram 2: Proposed synthesis of the target sulfamoyl chloride.

Comparative Analysis with Alternative Sulfamoylating Agents

The efficiency of this compound in a synthetic context is best understood through comparison with established reagents. The following table provides a comparative overview based on predicted properties and the known characteristics of analogous compounds.

Sulfamoylating Agent Structure Molecular Weight ( g/mol ) Predicted Reactivity Key Advantages Potential Disadvantages
This compound Not Commercially Available~197.65ModerateIntroduces a hydrophilic, metabolically stable oxolane moiety. May offer unique solubility profiles.Not commercially available; requires multi-step synthesis. Reactivity is not experimentally established.
Dimethylsulfamoyl chloride CH₃)₂NSO₂Cl143.59HighCommercially available, high reactivity, well-established protocols.Can lead to over-reaction or side products with sensitive substrates.
Diethylsulfamoyl chloride (CH₃CH₂)₂NSO₂Cl171.64ModerateCommercially available, generally less reactive and more selective than dimethylsulfamoyl chloride.Lower reactivity may require harsher conditions.
Morpholine-4-sulfonyl chloride C₄H₈(O)NSO₂Cl185.63ModerateCommercially available, introduces a morpholine ring which can improve pharmacokinetic properties.The morpholine ring may not be the desired substituent in all applications.
Piperidine-1-sulfonyl chloride C₅H₁₀NSO₂Cl181.66ModerateCommercially available, introduces a piperidine ring.Similar to morpholine derivative, substituent may not be optimal.

Causality behind Predicted Reactivity: The reactivity of sulfamoyl chlorides is influenced by both electronic and steric factors. The electron-donating nature of the alkyl groups on the nitrogen atom can modulate the electrophilicity of the sulfur atom. Steric hindrance around the nitrogen can also play a significant role in the rate of reaction with amines. Aromatic sulfamoyl chlorides are generally less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring.[7]

Experimental Protocol: A General Procedure for Sulfonamide Synthesis

The following is a generalized, self-validating protocol for the synthesis of a sulfonamide using a sulfamoyl chloride, which can be adapted for this compound.

Reaction: R₂NH + R'R''NSO₂Cl → R'R''NSO₂NR₂ + HCl

Materials:

  • Primary or secondary amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (1.5 eq) or other non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 eq) and anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.5 eq).

  • Sulfamoyl Chloride Addition: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified sulfonamide by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LRMS, HRMS).

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Dissolve amine in anhydrous DCM under inert atmosphere Cool Cool to 0 °C Start->Cool Add_Base Add triethylamine Cool->Add_Base Add_Sulfamoyl_Chloride Slowly add sulfamoyl chloride solution Add_Base->Add_Sulfamoyl_Chloride Stir Stir and warm to room temperature Add_Sulfamoyl_Chloride->Stir Monitor Monitor reaction by TLC Stir->Monitor Monitor->Stir Incomplete Quench Quench with water Monitor->Quench Reaction Complete Wash Wash with NaHCO3 and brine Quench->Wash Dry Dry organic layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Characterize Characterize product Purify->Characterize

Diagram 3: Experimental workflow for sulfonamide synthesis.

Conclusion and Future Outlook

This compound represents a potentially valuable, yet underexplored, building block for the synthesis of novel sulfonamides. Its unique structural features may impart desirable physicochemical and pharmacokinetic properties to the resulting molecules. While direct experimental data on its efficiency is currently lacking, this guide provides a scientifically grounded framework for its synthesis and application based on established chemical principles.

Further research is warranted to experimentally validate the proposed synthetic routes and to comprehensively benchmark the reactivity and utility of this compound against other sulfamoylating agents. Such studies will be instrumental in unlocking the full potential of this promising reagent for the drug discovery and development community.

References

  • A review on the synthesis of sulfonamides. Chemistry & Biology Interface, 2018 , 8(4), 194-204. [URL: [Link]]

  • Blakey, S. B.; et al. Intramolecular N-Me and N-H Aminoetherification for the Synthesis of N-Unprotected 3-Amino-O-Heterocycles. Org. Biomol. Chem., 2021 , 19(2), 289-293. [URL: [Link]]

  • Blakey, S. B.; et al. Intramolecular N-Me and N-H Aminoetherification for the Synthesis of N-Unprotected 3-Amino-O-Heterocycles. PMC, 2021 . [URL: [Link]]

  • Siniscalchi, T. Exercise 23.15 - Prepare an Amine via a Reductive Amination. YouTube, 2021 . [URL: [Link]]

  • Tarasov, A. A.; et al. Reductive Amination in the Synthesis of Pharmaceuticals. Chem. Rev., 2019 , 119(23), 11659-11722. [URL: [Link]]

  • Kloek, J. A.; Leschinsky, K. L. An improved synthesis of sulfamoyl chlorides. The Journal of Organic Chemistry, 1976 , 41(25), 4028-4029. [URL: [Link]]

  • Why aromatic acyl chloride are much less reactive than aliphatic acyl chloride? Explain. Brainly.in, 2021 . [URL: [Link]]

  • Preparation method of tetrahydrofuran-3-methylamine.
  • Okada, M.; et al. Efficient general method for sulfamoylation of a hydroxyl group. Tetrahedron Letters, 2000 , 41(36), 7047-7051. [URL: [Link]]

  • Microwave-assisted synthesis of sulfonamides. RSC Advances, 2014 , 4, 5625-5629. [URL: [Link]]

  • Chemical reaction of amine with aryl sulphonyl chloride and nitrousacid. YouTube, 2021 . [URL: [Link]]

  • Reaction Amines With Aryl Sulphonyl Chloride. YouTube, 2023 . [URL: [Link]]

  • The Synthesis of Alkyl and (Hetero)aryl Sulfonamides From Sulfamoyl Inner Salts. PubMed, 2018 . [URL: [Link]]

  • Synthetic methodology for the preparation of N-hydroxysulfamides. PMC, 2005 . [URL: [Link]]

  • Easy Access to Aliphatic Sulfonamides using Sulfamoyl Chlorides Under Visible Light Activation. PubMed, 2020 . [URL: [Link]]

  • Amines as Nucleophiles. Chemistry LibreTexts, 2021 . [URL: [Link]]

  • Comparative study of aliphatic and aromatic compounds. The Pharma Innovation, 2018 . [URL: [Link]]

Sources

Safety Operating Guide

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validated disposal and handling procedures for N-methyl-N-(oxolan-3-yl)sulfamoyl chloride (also known as N-methyl-N-(tetrahydrofuran-3-yl)sulfamoyl chloride).

Notice: This compound contains a sulfamoyl chloride (


)  functional group. Upon contact with moisture, it hydrolyzes to release hydrogen chloride (HCl)  gas and the corresponding sulfonic acid. This reaction is exothermic and poses severe inhalation and corrosion hazards. The procedures below prioritize the controlled management of this exotherm and the neutralization of acidic byproducts.

Part 1: Chemical Profile & Hazard Assessment

Before initiating any disposal workflow, confirm the chemical identity and active hazards.

PropertyDetail
Chemical Name This compound
Functional Group Sulfamoyl Chloride (

)
Primary Hazards Corrosive (Skin/Eye) , Water-Reactive , Acutely Toxic
Reactivity Reacts with water/nucleophiles to release HCl and heat.
Physical State Typically a viscous oil or low-melting solid (depending on purity).
Disposal Goal Convert reactive electrophile into stable, water-soluble sulfonate salts via alkaline hydrolysis.

Part 2: Safety & Engineering Controls

Mandatory PPE:

  • Eyes: Chemical splash goggles and face shield. (Standard safety glasses are insufficient for corrosive liquids under pressure/heat).

  • Skin: Nitrile gloves (double-gloved, minimum 0.11 mm thickness) or Silver Shield® laminate gloves for prolonged handling.

  • Respiratory: Work must be performed in a certified chemical fume hood to capture HCl off-gassing.

Engineering Controls:

  • Fume Hood: Sash operating at recommended height.

  • Cooling: Ice bath prepared before opening the container.

  • Neutralization Trap: If processing large quantities (>50g), vent the reaction vessel through a sodium hydroxide scrubber.

Part 3: Controlled Quenching Protocol (Disposal)

Core Directive: Never dispose of the active sulfamoyl chloride directly into chemical waste drums. It must be chemically deactivated (quenched) first to prevent pressurization or reaction with other waste streams.

Reagents Required:
  • Quenching Medium: 10-20% Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ) solution.
  • Solvent (Optional): Dichloromethane (DCM) or Toluene (if the material is too viscous or solid, dilute it first to control addition rate).

  • Cooling Agent: Crushed ice.

Step-by-Step Methodology:
  • Preparation of Quench Base:

    • In a large beaker or Erlenmeyer flask (3x the volume of the waste), prepare a slurry of crushed ice and 10%

      
       or 1M 
      
      
      
      .
    • Why: The base neutralizes HCl immediately upon generation. Ice acts as a heat sink to dampen the exotherm.

  • Dilution (If necessary):

    • If the this compound is a solid or viscous oil, dissolve it in a minimal amount of non-reactive solvent (DCM or Toluene).

    • Why: Dilution allows for a slow, dropwise addition, preventing "hot spots" of sudden reactivity.

  • Controlled Addition (The Critical Step):

    • SLOWLY add the sulfamoyl chloride solution to the stirring alkaline ice slurry.

    • Monitor Temperature: Ensure the internal temperature remains <20°C. If it spikes, stop addition and add more ice.

    • Observation: You may see fizzing (

      
       release if using carbonate) or misting. This is normal.
      
  • Hydrolysis Phase:

    • Once addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

    • Validation: Check the pH. It should remain basic (pH > 8). If acidic, add more base and stir longer.

    • Mechanism:[1][2][3][4] The sulfamoyl chloride reacts with the hydroxide/water to form the stable sulfamate salt (

      
      ) and NaCl.
      
  • Phase Separation & Disposal:

    • Aqueous Layer: Contains the neutralized salt. Check local regulations. If non-hazardous, it may be drain-disposable (check pH first). If hazardous (due to the amine component), dispose of as Aqueous Waste .

    • Organic Layer (if solvent used): Separate and dispose of as Halogenated Organic Waste .

Part 4: Visualized Workflows

Workflow 1: Controlled Quenching Logic

QuenchingProtocol Start Waste Sulfamoyl Chloride Dilute Dilute with Inert Solvent (DCM/Toluene) Start->Dilute Add Slow Dropwise Addition (Temp < 20°C) Dilute->Add PrepareBase Prepare Ice/NaOH or Ice/Na2CO3 Slurry PrepareBase->Add Stir Stir 1-2 Hours (Hydrolysis) Add->Stir CheckPH Validation: Check pH Stir->CheckPH Adjust Add More Base CheckPH->Adjust pH < 7 Separate Phase Separation CheckPH->Separate pH > 8 Adjust->Stir WasteOrg Organic Waste Stream (Halogenated) Separate->WasteOrg WasteAq Aqueous Waste Stream (Neutralized Salts) Separate->WasteAq

Caption: Logical flow for the safe chemical deactivation of sulfamoyl chlorides prior to disposal.

Workflow 2: Spill Response Decision Tree

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Material Type->Solid Liquid Liquid/Solution Type->Liquid Sweep Sweep into Dry Container (Do NOT use water) Solid->Sweep Absorb Absorb with Dry Sand/Vermiculite (Do NOT use paper) Liquid->Absorb Pack Label as Hazardous Waste (Water Reactive) Sweep->Pack Absorb->Pack

Caption: Immediate actions for spillage. Note the strict prohibition of water during cleanup.[5]

Part 5: Waste Classification & Labeling

When labeling the final waste container (after quenching or for bulk lab packs), use the following classifications.

Classification TypeCode/DescriptionNotes
RCRA Hazard Code D002 (Corrosive)Applicable if pH is < 2 or > 12.5.
Secondary Code D003 (Reactive)Only applies if unquenched material is present.
DOT Shipping Name Corrosive liquid, acidic, organic, n.o.s.Technical name: (Sulfamoyl chloride derivative).
Container Label "Hazardous Waste - Corrosive"Include date and specific contents.

Important: If you are disposing of the unquenched pure chemical in a Lab Pack (a drum containing small sealed bottles), ensure the bottle is tightly sealed, taped, and packed in vermiculite. The outer drum must be labeled "Water Reactive."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Sigma-Aldrich. (2022). Safety Data Sheet: Sulfamoyl Chloride. (General reactivity data for sulfamoyl chlorides).

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste.

  • University of Minnesota, Environmental Health & Safety. (n.d.). Water-Reactive Chemicals Handling Guide.

Sources

Personal protective equipment for handling N-methyl-N-(oxolan-3-yl)sulfamoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-N-(oxolan-3-yl)sulfamoyl chloride is a high-reactivity electrophile used primarily as a building block in the synthesis of sulfonamide-based pharmacophores. Its handling requires strict exclusion of atmospheric moisture and rigorous control of aerosol generation.[1][2]

Immediate Hazards:

  • Acute Hydrolysis: Reacts rapidly with water/humidity to release Hydrogen Chloride (HCl) gas and the corresponding acidic amine salt.

  • Corrosivity: Category 1B Skin/Eye Corrosive.[2] Causes irreversible tissue damage upon contact.

  • Inhalation Toxicity: Aerosols or hydrolysis byproducts are severely irritating to the respiratory tract; high concentrations may be fatal.

Risk Assessment & Chemical Behavior[5][6][7]

Chemical Causality

The danger of this reagent lies in the sulfamoyl chloride functional group (-N-SO₂-Cl) . Unlike simple alkyl halides, the sulfur-chlorine bond is highly polarized and susceptible to nucleophilic attack.

  • Mechanism of Injury: Upon contact with mucosal membranes (eyes, lungs), the molecule hydrolyzes, depositing HCl directly into the tissue while the sulfonyl moiety alkylates/sulfonylates biomolecules.

  • Storage Instability: The "oxolan-3-yl" (tetrahydrofuran) ring is generally stable, but the presence of the acidic chloride requires storage under inert gas to prevent autocatalytic decomposition.

Physical Properties (Estimated)
PropertyValue / CharacteristicOperational Implication
State Viscous Liquid or Low-Melting SolidMay require warming to handle; do not overheat (thermal decomp).
Reactivity Water-ReactiveDo not use aqueous glassware. Syringes must be oven-dried.
Vapor Pressure Low to ModerateNon-volatile enough for weighing, but aerosols are dangerous.
Solubility DCM, THF, Ethyl AcetateCompatible with standard organic solvents.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent permeation (chemical passing through the glove material) and degradation (chemical physically destroying the glove).

Protection ZoneRecommended EquipmentScientific Rationale
Hand (Primary) Silver Shield® (Laminate) or Viton® Sulfonyl chlorides can permeate thin nitrile. Laminate offers >4hr breakthrough time.
Hand (Dexterity) Double Nitrile (5 mil min) Only for incidental splash. Change immediately upon contact. Outer glove protects inner glove.
Respiratory Fume Hood (Face Velocity >100 fpm) Engineering controls are primary. If outside hood, use Full-Face Respirator with Acid Gas (Yellow/Olive) cartridges.
Eye/Face Chemical Goggles + Face Shield Standard safety glasses are insufficient. Hydrolysis releases HCl gas that bypasses glasses.
Body Tyvek® Lab Coat + Apron Cotton coats absorb corrosive liquids, holding them against the skin.

Operational Handling Protocol

Workflow Logic

The following diagram outlines the critical path for safe usage, emphasizing moisture exclusion.

G Receipt Receipt & Inspection (Check Seal Integrity) Storage Storage (-20°C, Argon/N2) Receipt->Storage Immediate Equilibrate Warm to RT (In Desiccator) Storage->Equilibrate Before Opening Dispense Dispensing (Fume Hood Only) Equilibrate->Dispense Prevents Condensation Reaction Reaction Setup (Dry Solvent, Inert Atm) Dispense->Reaction Syringe/Cannula Quench Quench/Disposal (Basic Hydrolysis) Dispense->Quench Waste Reagent Reaction->Quench Post-Process

Figure 1: Operational workflow emphasizing temperature equilibration to prevent condensation-induced hydrolysis.

Step-by-Step Procedure

Step 1: Preparation

  • Ensure the fume hood is active.

  • Prepare a "Quench Station" nearby: A beaker containing 10% Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ) solution.
  • Critical: Allow the reagent bottle to warm to room temperature inside a desiccator before opening. Opening a cold bottle condenses atmospheric water, destroying the reagent and pressurizing the bottle with HCl.

Step 2: Dispensing

  • Liquids: Use a glass syringe with a long needle. Avoid plastic syringes if possible (swelling risk), or use polypropylene (PP) for short contact times.

  • Solids: Weigh into a tared vial inside the hood. Do not use metal spatulas (corrosion risk); use porcelain or PTFE-coated tools.

Step 3: Reaction Setup

  • Add the sulfamoyl chloride to the reaction vessel last or dropwise to a cooled solution of the amine/alcohol substrate + base (e.g., Triethylamine).

  • Exotherm Warning: The reaction is exothermic. Maintain temperature <0°C during addition to prevent runaway decomposition.

Waste Disposal & Decontamination[5]

Principle: Convert the electrophilic chloride into a benign sulfamate salt via alkaline hydrolysis.

Neutralization Protocol
  • Dilute: Dissolve waste reagent in a non-reactive solvent (DCM or Toluene).

  • Cool: Place the quench vessel (10% NaOH) in an ice bath.

  • Add: Slowly add the reagent solution to the base.

    • Observation: Evolution of heat and potentially small bubbles.

  • Verify: Check pH > 10. Stir for 30 minutes to ensure complete hydrolysis.

  • Disposal: Label as "Basic Organic Waste" containing sulfamates.

Spill Response Decision Tree

Spill Start Spill Detected SizeCheck Volume > 10 mL? Start->SizeCheck Large Evacuate Lab Call EHS/HazMat SizeCheck->Large Yes Small Assess PPE (Double Glove, Goggles) SizeCheck->Small No Absorb Cover with Dry Lime or Soda Ash Small->Absorb Neutralize Acid Collect Sweep into Waste Pail Absorb->Collect Clean Wipe with Soap & Water Collect->Clean

Figure 2: Emergency response logic for sulfamoyl chloride spills.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11789235, N-Methylsulfamoyl chloride. Retrieved from [Link]

  • University of California, Berkeley. Glove Selection Guide for Chemical Resistance. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
N-methyl-N-(oxolan-3-yl)sulfamoyl chloride
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N-methyl-N-(oxolan-3-yl)sulfamoyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.